molecular formula C16H30N2O7 B574748 bis(N-Boc)-2-deoxystreptamine CAS No. 189157-45-7

bis(N-Boc)-2-deoxystreptamine

Cat. No.: B574748
CAS No.: 189157-45-7
M. Wt: 362.423
InChI Key: KADAQTGBCQCVSZ-JPIWQCGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(N-Boc)-2-deoxystreptamine is a useful research compound. Its molecular formula is C16H30N2O7 and its molecular weight is 362.423. The purity is usually 95%.
BenchChem offers high-quality bis(N-Boc)-2-deoxystreptamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(N-Boc)-2-deoxystreptamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R,2S,4R,5S)-2,3,4-trihydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O7/c1-15(2,3)24-13(22)17-8-7-9(11(20)12(21)10(8)19)18-14(23)25-16(4,5)6/h8-12,19-21H,7H2,1-6H3,(H,17,22)(H,18,23)/t8-,9+,10+,11-,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADAQTGBCQCVSZ-ZLERWKPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C(C1O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C([C@H]1O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to bis(N-Boc)-2-deoxystreptamine: A Cornerstone for Aminoglycoside and RNA-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Deoxystreptamine and its N-Boc Protected Form

2-Deoxystreptamine (2-DOS) is a C-7 aminocyclitol that forms the central scaffold of a vast array of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1][2][3] These natural products exert their antibacterial effects by binding to the A-site of bacterial 16S ribosomal RNA, thereby disrupting protein synthesis.[4] The inherent affinity of the 2-deoxystreptamine core for RNA has positioned it as a privileged scaffold in the design of novel RNA-targeting molecules for a range of therapeutic applications beyond infectious diseases.[1][5]

However, the polyfunctional nature of 2-deoxystreptamine, with its two amino groups and three hydroxyl groups, necessitates a strategic approach to its chemical manipulation. The selective modification of this scaffold to generate novel derivatives with improved efficacy, reduced toxicity, and the ability to overcome antibiotic resistance mechanisms is a key objective in medicinal chemistry.[6] To this end, the use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[7][8][9] The di-N-Boc protected form of 2-deoxystreptamine, bis(N-Boc)-2-deoxystreptamine, is a crucial intermediate that allows for the selective functionalization of the hydroxyl groups, paving the way for the synthesis of diverse libraries of 2-deoxystreptamine-based compounds.[5][10]

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of bis(N-Boc)-2-deoxystreptamine, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

bis(N-Boc)-2-deoxystreptamine, systematically named di-tert-butyl (1R,2R,3S,5R,6S)-4,5,6-trihydroxycyclohexane-1,3-diyl)dicarbamate, possesses the following chemical structure:

The core of the molecule is the 2-deoxystreptamine ring, a substituted cyclohexane with a specific stereochemistry that is crucial for its biological activity. The two amino groups at the 1 and 3 positions are protected with tert-butyloxycarbonyl (Boc) groups. This protection renders the amino groups unreactive towards many reagents, thereby enabling selective reactions at the hydroxyl groups.

Physicochemical Properties:

PropertyValueReference/Justification
Molecular Formula C₁₆H₃₀N₂O₇Calculated from the chemical structure.
Molecular Weight 362.42 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for purified, protected amino compounds.
Melting Point Not definitively reported; likely >200 °C (with decomposition)The parent compound, 2-deoxystreptamine, has a high melting point. Boc-protected amino acids often have melting points in the range of 75-150°C, but the rigid cyclic structure of 2-DOS would likely increase this.
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. Insoluble in non-polar organic solvents like hexanes.General solubility profile for polyhydroxylated, Boc-protected compounds. The presence of multiple hydroxyl groups and the polar carbamate linkages contribute to solubility in polar organic solvents.
Stability Stable under neutral and basic conditions. Sensitive to strong acids.The Boc protecting group is known to be labile under acidic conditions, leading to its removal.[7][8][9] It is generally stable to a wide range of other reagents and conditions.

Spectroscopic Characterization

The structural elucidation of bis(N-Boc)-2-deoxystreptamine relies on a combination of spectroscopic techniques. While a complete set of spectra for the unprotected compound is not consistently published, the following provides an expected profile based on the analysis of closely related derivatives and the known spectral characteristics of the functional groups present.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the methine protons attached to the nitrogen atoms, and the large singlet for the tert-butyl protons of the Boc groups. The chemical shifts and coupling constants of the cyclohexane protons would be complex due to the rigid chair conformation and multiple stereocenters.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the cyclohexane carbons, the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups. The chemical shifts of the cyclohexane carbons will be indicative of their substitution pattern (CH-OH or CH-NHBoc).[11]

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.

  • N-H stretching: A band around 3300 cm⁻¹ from the carbamate N-H.

  • C-H stretching: Bands below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ from the carbonyl group of the Boc protecting group.[12]

  • C-N stretching: Bands in the fingerprint region.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of bis(N-Boc)-2-deoxystreptamine. The expected molecular ion peak would correspond to [M+H]⁺ at m/z 363.42. Other adducts, such as [M+Na]⁺ at m/z 385.40, may also be observed.

Experimental Protocol: Synthesis and Purification of bis(N-Boc)-2-deoxystreptamine

The most common and practical synthesis of bis(N-Boc)-2-deoxystreptamine starts from the readily available aminoglycoside antibiotic, neomycin.[5][13] The synthesis involves a two-step procedure: acidic hydrolysis of neomycin to yield 2-deoxystreptamine, followed by the protection of the amino groups with di-tert-butyl dicarbonate ((Boc)₂O).

Step 1: Acidic Hydrolysis of Neomycin Sulfate to 2-Deoxystreptamine

Causality Behind Experimental Choices: Strong acid hydrolysis is necessary to cleave the glycosidic bonds linking the sugar moieties to the 2-deoxystreptamine core. Refluxing ensures the reaction proceeds to completion.

Materials:

  • Neomycin sulfate

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve neomycin sulfate in concentrated hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux and maintain for a specified period (e.g., 18-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-deoxystreptamine hydrochloride salt. This crude product is typically used directly in the next step without further purification.

Step 2: N-Boc Protection of 2-Deoxystreptamine

Causality Behind Experimental Choices: The reaction is performed under basic conditions (using a base like sodium hydroxide or triethylamine) to deprotonate the amino groups of 2-deoxystreptamine, making them nucleophilic enough to attack the electrophilic carbonyl carbon of the Boc anhydride. A mixed solvent system of dioxane and water is often used to dissolve both the polar 2-deoxystreptamine salt and the less polar Boc anhydride.

Materials:

  • Crude 2-deoxystreptamine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

Procedure:

  • Dissolve the crude 2-deoxystreptamine hydrochloride in a mixture of 1,4-dioxane and water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add the base (e.g., a solution of NaOH or Et₃N) dropwise to the stirred solution to adjust the pH to approximately 9-10.

  • Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude bis(N-Boc)-2-deoxystreptamine is typically purified by silica gel column chromatography. The choice of eluent system will depend on the polarity of the impurities. A gradient elution, for example, starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 100% ethyl acetate or a mixture of methanol in dichloromethane), is often effective in separating the desired product from starting materials and byproducts. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield bis(N-Boc)-2-deoxystreptamine as a white solid.

Applications in Drug Discovery and Development

bis(N-Boc)-2-deoxystreptamine is a versatile building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of novel aminoglycoside antibiotics and RNA-targeting agents.

1. Synthesis of Novel Aminoglycoside Antibiotics:

The protected hydroxyl groups of bis(N-Boc)-2-deoxystreptamine can be selectively functionalized with various sugar moieties to create novel aminoglycoside analogues.[10][14] This approach allows for the systematic modification of the aminoglycoside structure to:

  • Overcome bacterial resistance: By altering the substitution pattern, it is possible to design aminoglycosides that are no longer recognized by the bacterial enzymes responsible for antibiotic inactivation.

  • Reduce toxicity: Modifications to the 2-deoxystreptamine scaffold can lead to compounds with a more favorable therapeutic window, reducing the ototoxicity and nephrotoxicity associated with traditional aminoglycosides.

  • Expand the antibacterial spectrum: The synthesis of new aminoglycoside derivatives can lead to compounds with activity against a broader range of bacterial pathogens.

2. Development of RNA-Targeting Molecules:

The ability of the 2-deoxystreptamine core to bind to specific RNA structures has spurred its use in the development of molecules that target pathogenic RNAs.[5] By attaching different recognition elements (e.g., peptides, small molecules, or oligonucleotides) to the hydroxyl groups of bis(N-Boc)-2-deoxystreptamine, researchers can create chimeric molecules with high affinity and specificity for their target RNA. This strategy is being explored for the treatment of various diseases, including viral infections and genetic disorders.

Illustrative Synthetic Workflow:

The following diagram, generated using Graphviz, illustrates a general workflow for the utilization of bis(N-Boc)-2-deoxystreptamine in the synthesis of a functionalized 2-deoxystreptamine derivative.

G cluster_0 Synthesis of bis(N-Boc)-2-deoxystreptamine cluster_1 Functionalization and Deprotection Neomycin Neomycin Hydrolysis Acidic Hydrolysis Neomycin->Hydrolysis HCl, reflux two_DOS 2-Deoxystreptamine Hydrolysis->two_DOS 2-Deoxystreptamine Boc_protection N-Boc Protection two_DOS->Boc_protection (Boc)₂O, Base bis_Boc_two_DOS bis(N-Boc)-2-deoxystreptamine Boc_protection->bis_Boc_two_DOS bis(N-Boc)-2-deoxystreptamine Functionalization Selective O-Functionalization bis_Boc_two_DOS->Functionalization Selective O-functionalization (e.g., glycosylation, alkylation) Functionalized_intermediate Functionalized Intermediate Functionalization->Functionalized_intermediate Functionalized Intermediate Deprotection Boc Deprotection Functionalized_intermediate->Deprotection Acidic Deprotection (e.g., TFA, HCl) Final_Product Final Functionalized 2-DOS Derivative Deprotection->Final_Product Final Product

Caption: Synthetic workflow utilizing bis(N-Boc)-2-deoxystreptamine.

Stability and Storage

Proper handling and storage of bis(N-Boc)-2-deoxystreptamine are crucial to maintain its integrity and ensure reproducible experimental results.

  • Stability: The Boc protecting group is generally stable to basic and nucleophilic conditions but is readily cleaved by strong acids.[7][8][9] Therefore, contact with acidic reagents or environments should be avoided during storage and handling unless deprotection is intended. The compound is also expected to be sensitive to high temperatures, which can promote the degradation of the Boc group.

  • Storage: For long-term storage, it is recommended to keep bis(N-Boc)-2-deoxystreptamine in a tightly sealed container in a freezer at -20°C. For short-term use, storage at 2-8°C in a desiccator is acceptable. The compound should be protected from moisture and light. Before use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

Conclusion

bis(N-Boc)-2-deoxystreptamine is a fundamentally important synthetic intermediate in the field of medicinal chemistry and drug discovery. Its strategic use allows for the controlled and selective modification of the 2-deoxystreptamine scaffold, a privileged structure for targeting bacterial ribosomes and other RNA molecules. This in-depth technical guide has provided a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and purification, and a discussion of its critical applications. By understanding the principles and methodologies outlined herein, researchers can effectively leverage the potential of bis(N-Boc)-2-deoxystreptamine to develop the next generation of aminoglycoside antibiotics and innovative RNA-targeted therapeutics.

References

  • University of Groningen. (2017). Synthesis, spectroscopic characterization, X-ray structure, DFT calculations, and antimicrobial studies. Journal of the Iranian Chemical Society, 15(3), 595-608.
  • Synthesis and Biological Evaluation of Modified 2-Deoxystreptamine Dimers. (n.d.). idUS.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.).
  • Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production. (2018). Organic & Biomolecular Chemistry, 16(33), 6014-6022.
  • 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin. (2010). Molecules, 15(3), 1489-1503.
  • Busscher, G. F., Rutjes, F. P. J. T., & van Delft, F. L. (2005). 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. Chemical reviews, 105(3), 775-791.
  • Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine. (2024). The Journal of Organic Chemistry, 89(6), 3687-3696.
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (2025). Benchchem.
  • 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin. (2010). Molecules, 15(3), 1489-1503.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Molecules, 27(4), 1211.
  • †Electronic Supplementary Information (ESI). (2015). The Royal Society of Chemistry.
  • 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways. (2013).
  • N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0. (n.d.). Sigma-Aldrich.
  • Supplementary material Table S1 The FTIR spectra of various formul
  • 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics†. (2005). Chemical Reviews, 105(3), 775-791.
  • 2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways. (2013).
  • Deoxystreptamine. (n.d.). PubChem.
  • FT-IR Spectroscopic Study of 1,3-Diaminopropane Adsorbed on Type A, X and Y Zeolites. (2025).
  • PTIR structural comparison of FF and Boc-FF fibrils in D2O. Chemical... (n.d.).
  • 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic p
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019). Indonesian Journal of Science & Technology, 4(1), 1-16.

Sources

Beyond the Scaffold: The Strategic Utility of Bis(N-Boc)-2-Deoxystreptamine in Aminoglycoside Engineering

[1][2]

Executive Summary: The Chemo-Enzymatic Interface[1][2]

In the development of next-generation aminoglycosides (AGs), the primary bottleneck is not the diversity of sugar appendages, but the rigidity of the central aglycone scaffold: 2-deoxystreptamine (2-DOS) .[1][2] While natural biosynthesis produces 2-DOS via the neo or btr gene clusters, chemical manipulation of this core is required to overcome resistance mechanisms like APH (aminoglycoside phosphotransferases) and AAC (aminoglycoside acetyltransferases).[1][2]

Bis(N-Boc)-2-deoxystreptamine serves as the critical "control node" in this process.[1][2] It is not a natural metabolite; rather, it is a synthetic intermediate that bridges the gap between organic synthesis and metabolic engineering (mutasynthesis ).[1][2] By masking the reactive N1 and N3 amines with tert-butyloxycarbonyl (Boc) groups, researchers can regioselectively modify the C4, C5, or C6 hydroxyls before "feeding" the modified scaffold to biosynthetic mutant strains.[1][2]

This guide details the preparation, strategic modification, and deployment of bis(N-Boc)-2-DOS in mutasynthetic workflows.

The Chemical Logic: Why Boc Protection?

The 2-DOS scaffold is a meso-compound with high polarity and reactivity.[1] Direct modification of the "naked" 2-DOS is chemically promiscuous.[1][2] The bis(N-Boc) derivative offers three distinct advantages:

  • Orthogonality: The carbamate (Boc) moiety is stable to basic conditions often used in glycosylation or alkylation reactions but is easily removed with acid (TFA or HCl), which is compatible with the final preparation steps for bacterial feeding.[1][2]

  • Solubility: Naked 2-DOS is highly polar and difficult to manipulate in organic solvents.[1] The lipophilic Boc groups allow the molecule to be dissolved in DCM, THF, or DMF, facilitating chemical functionalization.[1][2]

  • Purification Handle: When isolating 2-DOS from the degradation of abundant AGs (like Neomycin B), the Boc-protected form allows for easy silica gel chromatography, separating it from polar degradation byproducts.[1][2]

Comparative Data: Protected vs. Naked Scaffold
FeatureNaked 2-Deoxystreptamine (2-DOS)Bis(N-Boc)-2-Deoxystreptamine
Origin Biosynthetic (btrS, neo6) or HydrolysisSynthetic / Semi-synthetic
Solubility Water, DMSO (Low organic solubility)DCM, MeOH, EtOAc, DMF
Reactivity Promiscuous (N & O nucleophiles)O-selective (N is masked)
Role Final Aglycone in BiosynthesisIntermediate for Mutasynthesis
Feeding State Active (Must be fed in this form)Inactive (Must be deprotected)

Workflow Visualization: The Mutasynthesis Cycle

The following diagram illustrates how bis(N-Boc)-2-DOS is used to hijack the natural biosynthetic machinery of Streptomyces or Micromonospora.

Mutasynthesis_WorkflowNeomycinNeomycin B(Natural Source)HydrolysisAcid Hydrolysis(48h, Reflux)Neomycin->HydrolysisNaked_2DOSCrude 2-DOSHydrolysis->Naked_2DOSBoc_ProtectionBoc Protection(Boc2O, Et3N)Naked_2DOS->Boc_ProtectionBis_Boc_2DOSBis(N-Boc)-2-DOS(The Control Node)Boc_Protection->Bis_Boc_2DOSModificationChemical Modification(e.g., C5-alkylation)Bis_Boc_2DOS->ModificationOptional EngineeringDeprotectionAcid Deprotection(TFA/DCM)Bis_Boc_2DOS->DeprotectionDirect RouteModification->DeprotectionNeutralizationpH Adjustment(pH 7.0)Deprotection->NeutralizationFermentationFermentation(Incorporation)Neutralization->FermentationFeed SubstrateMutantMutant Strain(Δidi biosynthetic block)Mutant->FermentationHostNew_AGNovel AminoglycosideFermentation->New_AG

Figure 1: The strategic position of Bis(N-Boc)-2-DOS in the generation of novel aminoglycosides via mutasynthesis.

Technical Protocols

Protocol A: Preparation of Bis(N-Boc)-2-DOS from Neomycin

Rationale: Total synthesis is expensive.[1][2] Degradation of Neomycin B is the industry standard for obtaining the scaffold.[1][2]

Reagents: Neomycin B sulfate, Conc.[1][2] HCl, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Methanol.[1][2]

  • Hydrolysis: Dissolve Neomycin B (10 g) in concentrated HCl (100 mL). Reflux for 14 hours. This cleaves the glycosidic bonds, releasing furanoses and the 2-DOS core.[1][2]

  • Concentration: Concentrate the solution in vacuo to a dark syrup. Co-evaporate with water (3x) to remove excess HCl.[1][2]

  • Boc-Protection: Redissolve the crude residue in a mixture of Water:Dioxane (1:1, 100 mL). Adjust pH to ~9 using TEA. Add Boc₂O (3.0 equivalents relative to diamine).[1][2] Stir at room temperature for 12 hours.

  • Workup: Evaporate dioxane. Extract the aqueous phase with Ethyl Acetate (3x).[1][2] The bis(N-Boc)-2-DOS will partition into the organic phase.[1][2]

  • Purification: Dry over Na₂SO₄ and purify via flash column chromatography (DCM:MeOH 95:5).

    • Yield Expectation: ~60-70% from Neomycin.[1][2]

    • Validation: ¹H NMR should show a characteristic singlet at ~1.44 ppm (18H) for the Boc groups.[1][2]

Protocol B: Activation and Feeding (Mutasynthesis)

Critical Step: The bacteria cannot process the Boc group.[1][2] You must deprotect before feeding, but you must not kill the bacteria with residual acid.[1][2]

  • Deprotection: Dissolve purified Bis(N-Boc)-2-DOS (or its modified analogue) in DCM. Add Trifluoroacetic acid (TFA) (1:1 ratio).[1][2] Stir for 1 hour until TLC indicates complete loss of the Boc-protected spot.[1][2]

  • Lyophilization: Remove solvent and excess TFA under reduced pressure.[1][2] Redissolve in water and lyophilize (freeze-dry) to remove trace acid. Repeat twice.

  • Neutralization (Crucial):

    • Dissolve the resulting salt in sterile water.[1][2]

    • Check pH (it will be acidic, ~pH 2-3).[1][2]

    • Carefully adjust to pH 7.0 - 7.2 using 1M NaOH or sterile HEPES buffer.[1] Failure to neutralize will crash the fermentation culture.[1][2]

  • Feeding:

    • Inoculate the Streptomyces idiotroph (e.g., S. fradiae Δneo6).[1][2]

    • Incubate for 24 hours (growth phase).

    • Add the neutralized 2-DOS solution to the broth (Final concentration typically 1-5 mM).[1][2]

    • Continue fermentation for 4-6 days.

Mechanistic Insight: Overcoming Resistance

The utility of this intermediate extends to designing drugs that evade resistance.[1][2][3]

  • N-Alkylation: By alkylating the nitrogen atoms while they are Boc-protected (using NaH and alkyl halides), researchers generate N-alkylated 2-DOS.[1][2] After deprotection and feeding, the resulting aminoglycosides often show reduced affinity for AAC(3) (Aminoglycoside Acetyltransferases).[1][2]

  • C-Modification: The Boc groups allow for selective oxidation of the C5 hydroxyl to a ketone, followed by reductive amination or alkylation.[1][2] This can prevent phosphorylation by APH(3') enzymes.[1][2][4]

References

  • Radboud Repository. (2021).[1][2] 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics. [Link][1][2][5][6]

  • Royal Society of Chemistry. (2008).[1][2] A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS).[1][2][3] Organic & Biomolecular Chemistry.[1][2][3][5][7][8] [Link]

  • National Institutes of Health (PMC). (2013).[1][2] 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways. [Link]

  • American Chemical Society. (2024).[1][2] Practical Synthesis from Streptomycin and Regioselective Partial Deprotections.[1][2] Journal of Organic Chemistry.[1][2] [Link][1][2]

  • American Society for Microbiology. (1991).[1][2] Enzymatic Synthesis of Aminoglycoside Antibiotics.[1][2][5][7] Journal of Bacteriology.[1][2] [Link][1][2]

The 2-Deoxystreptamine (2-DOS) Renaissance: From Ribosomal Binding to RNA-Targeting Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Deoxystreptamine Scaffold Versatility in Medicinal Chemistry Content Type: Technical Guide / Whitepaper

Executive Summary

The 2-deoxystreptamine (2-DOS) ring is the privileged pharmacophore at the heart of the aminoglycoside class of antibiotics.[1] Historically restricted to antibacterial development due to nephrotoxicity and ototoxicity concerns, this rigid, polyaminated scaffold is undergoing a medicinal chemistry renaissance.[2] Its unique ability to recognize RNA structural motifs—specifically the major groove of A-form helices and non-canonical base pairs—has repositioned 2-DOS as a premier scaffold for targeting non-ribosomal RNA, treating genetic nonsense mutations, and developing amphiphilic antifungal agents.[2] This guide details the structural logic, synthetic access, and therapeutic expansion of the 2-DOS core.[2]

Part 1: Structural & Pharmacophore Analysis[2]

The Rigid Chair Architecture

The versatility of 2-DOS stems from its conformationally rigid 1,3-diamino-4,5,6-trihydroxycyclohexane structure.[2] Unlike flexible peptide scaffolds, 2-DOS maintains a stable chair conformation that pre-organizes its functional groups for high-affinity binding.

  • Electrostatic Anchoring: At physiological pH, the amino groups at positions N1 and N3 are protonated (

    
    ).[2] These ammonium cations act as electrostatic anchors, engaging the negatively charged phosphate backbone of RNA.[2]
    
  • Hydrogen Bond Network: The hydroxyl groups (particularly at C4 and C6) serve as H-bond donors/acceptors, allowing for specific recognition of nucleobases, such as the Hoogsteen face of guanine in G-U wobble pairs.[2]

Mechanism of RNA Recognition

The "promiscuity" of aminoglycosides is often a critique, but in modern medicinal chemistry, it is a feature.[2] 2-DOS derivatives do not bind RNA sequences randomly; they recognize structural topography .

  • The A-Site Paradigm: In bacterial 16S rRNA, 2-DOS binds the decoding A-site by displacing nucleotides A1492 and A1493, locking the ribosome in a "high-affinity" state that accepts non-cognate tRNAs.[2]

  • Eukaryotic Readthrough (ELX-02): Chiral modifications to the 2-DOS ring (e.g., C5-alkylation) can tune selectivity toward eukaryotic cytosolic ribosomes over mitochondrial ribosomes, reducing toxicity while enabling the readthrough of Premature Termination Codons (PTCs) in diseases like Cystic Fibrosis.[2]

Visualization: The SAR Logic of 2-DOS

The following diagram illustrates the Structure-Activity Relationship (SAR) flow from the core scaffold to diverse therapeutic outputs.

DOS_SAR_Logic Core 2-Deoxystreptamine (2-DOS) Core Feat_N1N3 N1/N3 Amines (Electrostatics) Core->Feat_N1N3 Feat_OH C4/C5/C6 Hydroxyls (H-Bonding) Core->Feat_OH Feat_Conf Rigid Chair Conformation Core->Feat_Conf Mod_Lipid Lipophilic Chains (O-Alkylation) Core->Mod_Lipid Target_Bac Bacterial 16S rRNA (Helix 44) Feat_N1N3->Target_Bac Phosphate Interaction Target_Euk Eukaryotic Ribosome (Decoding Site) Feat_OH->Target_Euk Specificity Tuning Target_Viral Viral RNA (HIV TAR/RRE) Feat_Conf->Target_Viral Major Groove Fit Therapy_AntiBac Antibacterial (Translation Inhibition) Target_Bac->Therapy_AntiBac Therapy_Genetic Nonsense Suppression (PTC Readthrough) Target_Euk->Therapy_Genetic Target_Viral->Therapy_AntiBac Potential Target_Memb Fungal Membrane (Phospholipids) Therapy_AntiFun Antifungal (Membrane Lysis) Target_Memb->Therapy_AntiFun Mod_Lipid->Target_Memb

Caption: SAR pathway mapping 2-DOS structural features to specific biological targets and therapeutic outcomes.

Part 2: Synthetic Strategies & Versatility

Sources of the Scaffold

While total synthesis from D-glucosamine or quinic acid is possible, it is often inefficient for library generation.[2] The preferred route for medicinal chemists is semi-synthesis via degradation of natural products .

  • Neomycin B

    
     Neamine:  Acid hydrolysis cleaves the flexible ribose rings, leaving the pseudo-disaccharide Neamine.[2]
    
  • Neamine

    
     2-DOS:  Further hydrolysis isolates the core 2-DOS, though Neamine itself is often used as the "expanded" scaffold.
    
The Challenge of Polarity

2-DOS is highly polar and water-soluble, making traditional organic synthesis (silica chromatography, organic solvents) difficult.[2]

  • Solution: Global protection of amines (as Boc or Cbz) and hydroxyls (as Acetals or Benzyl ethers) renders the scaffold lipophilic, allowing for standard purification techniques.[2]

Emerging Class: Amphiphilic Aminoglycosides (AAGs)

By attaching hydrophobic alkyl or aryl chains to the hydroxyl positions (O-alkylation) of the 2-DOS core, chemists create cationic amphiphiles. These compounds switch mechanism from RNA binding to fungal membrane disruption , effectively repurposing the scaffold for antifungal applications (e.g., K20, FG08).[2]

Part 3: Experimental Protocols

Protocol A: Isolation and "Click-Ready" Functionalization of 2-DOS

Objective: Create a 5-O-propargyl-2-deoxystreptamine scaffold suitable for generating libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents: Neomycin B sulfate,


, 

, Propargyl bromide, NaH.[2]

Workflow:

  • Hydrolysis to 2-DOS:

    • Dissolve Neomycin B (10 g) in 48% HBr (100 mL). Reflux for 16 hours.

    • Cool and precipitate with ethanol. Filter the solid 2-DOS dihydrobromide.

    • Validation: Check by TLC (n-butanol/ethanol/chloroform/17%

      
       4:5:2:5). Stains with ninhydrin.
      
  • N-Protection (Boc):

    • Dissolve crude 2-DOS in water/dioxane (1:1). Add

      
       (4 eq) and 
      
      
      
      (3 eq).[2]
    • Stir at RT for 24h.

    • Evaporate solvent.[3] Partition between EtOAc and water.[3] The product,

      
      -di-Boc-2-deoxystreptamine, is now organic soluble.[2]
      
    • Purification: Flash chromatography (Hexane/EtOAc).

  • Regioselective O-Alkylation (The "Click" Handle):

    • Note: The C5-OH is the most reactive hydroxyl due to the axial/equatorial arrangement and lack of steric hindrance compared to C4/C6.

    • Dissolve N-protected intermediate in dry DMF at 0°C.

    • Add NaH (1.1 eq, 60% dispersion). Stir 30 min.

    • Add Propargyl bromide (1.1 eq). Warm to RT and stir 4 hours.

    • Quench with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[2] Extract with EtOAc.
      
  • Library Generation (General):

    • React the 5-O-propargyl core with various organic azides (R-

      
      ) using 
      
      
      
      / Sodium Ascorbate in t-BuOH/
      
      
      .
Protocol B: FRET-Based RNA Binding Assay

Objective: Determine the binding affinity (


) of new 2-DOS derivatives to a target RNA (e.g., HIV TAR or 16S A-site).
  • RNA Labeling: Purchase RNA oligonucleotide labeled with a fluorophore (e.g., Cy3) at the 5'-end and a quencher (e.g., Cy5 or BHQ) at the 3'-end.[2]

  • Annealing: Heat RNA (50 nM) in binding buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM

    
    ) to 90°C for 2 min, then cool slowly to RT to ensure proper hairpin formation.
    
  • Titration:

    • Dispense 50 nM RNA into a 96-well black plate.

    • Add increasing concentrations of the 2-DOS derivative (0.1 nM to 100

      
      M).
      
  • Measurement:

    • Excite the donor fluorophore (Cy3) at 550 nm.[2]

    • Measure emission at donor (570 nm) and acceptor (670 nm) wavelengths.[2]

    • Logic: Binding of the rigid 2-DOS scaffold typically stabilizes the RNA structure or induces a conformational change that alters the distance between donor and quencher, changing the FRET efficiency.[2]

  • Data Fitting: Plot FRET efficiency vs. [Drug] and fit to a one-site binding model to calculate

    
    .
    

Part 4: Comparative Data & Therapeutic Versatility[2]

The following table highlights how minor modifications to the 2-DOS core drastically shift biological activity.

Compound ClassModification to 2-DOS CorePrimary TargetTherapeutic IndicationKey Ref
Neomycin B 4,5-disubstituted (Ribose/Neamine)Bacterial 16S rRNA (A-site)Antibacterial (Gram -)[1]
ELX-02 (NB124) C5-chiral alkylationEukaryotic Ribosome (Decoding)Cystic Fibrosis (G542X)[2, 3]
K20 Amphiphilic (C8 alkyl chain)Fungal Plasma MembraneAntifungal (Cryptococcus)[4]
Arginine-DOS Guanidinylation of aminesHIV TAR RNAAntiviral (HIV)[5]
Visualizing the Synthetic Workflow

The following diagram outlines the conversion of Neomycin into a versatile library scaffold.

Synthesis_Flow Neo Neomycin B (Natural Product) Neamine Neamine (Pseudo-disaccharide) Neo->Neamine HBr Hydrolysis (Partial) DOS 2-Deoxystreptamine (2-DOS) Neamine->DOS HBr Hydrolysis (Complete) Prot_DOS N-Boc-2-DOS (Lipophilic) DOS->Prot_DOS Boc2O, Et3N (Protection) Path_A Route A: Click Chem (5-O-Propargyl) Prot_DOS->Path_A NaH, Propargyl Bromide Path_B Route B: Amphiphiles (O-Alkylation) Prot_DOS->Path_B NaH, Octyl Bromide Lib_RNA RNA Binders (Library) Path_A->Lib_RNA CuAAC (Azides) Lib_Fungi Antifungals (Membrane Active) Path_B->Lib_Fungi Deprotection

Caption: Step-wise degradation and reconstruction of Neomycin into specialized therapeutic libraries.

References

  • Hermann, T., & Westhof, E. (1998).[2] RNA as a drug target: chemical strategies for the design of selective molecular ligands. Current Opinion in Biotechnology. Link

  • Leubitz, A., et al. (2019).[2] ELX-02 Generates Protein via Premature Stop Codon Read-Through without Inducing Native Stop Codon Read-Through Proteins.[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Eloxx Pharmaceuticals. (2020). ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease.[4][5][6][7] Expert Opinion on Investigational Drugs. Link

  • Chang, C. W., et al. (2014).[2][8] Antifungal Amphiphilic Aminoglycosides.[8][9][10] Future Medicinal Chemistry. Link

  • Luedtke, N. W., et al. (2003).[2] RNA-ligand interactions: affinity and specificity of aminoglycoside dimers and acridine conjugates to the HIV-1 Rev response element. Biochemistry. Link[2]

Sources

The Enduring Scaffold: A Technical History of 2-Deoxystreptamine in Antibiotic Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Evolution of Aminoglycoside Antibiotics

Introduction: The Centrality of a Humble Aminocyclitol

In the grand narrative of antibiotic discovery and the perpetual arms race against bacterial resistance, few molecular scaffolds have demonstrated the enduring significance of 2-deoxystreptamine (2-DOS). This deceptively simple 1,3-diaminocyclitol forms the core of the vast and clinically vital family of aminoglycoside antibiotics.[1][2] For decades, these potent, broad-spectrum agents have been a cornerstone in the treatment of serious Gram-negative bacterial infections.[3] This guide provides a technical deep-dive into the history of 2-DOS derivatives, tracing their journey from groundbreaking natural products to rationally designed weapons against multidrug-resistant pathogens. We will explore the fundamental mechanism of action, the biochemical intricacies of bacterial resistance, and the clever chemical strategies employed to preserve the efficacy of this remarkable antibiotic class.

The Dawn of an Era: Naturally Occurring 2-DOS Antibiotics

The story of 2-deoxystreptamine in medicine begins not with its isolation, but with the discovery of the antibiotics that carry it. Following the pioneering discovery of streptomycin, which contains a related streptidine core, the 1940s and 1950s heralded the arrival of the first 2-DOS-containing aminoglycosides.[4] These natural products, primarily isolated from Streptomyces and Micromonospora species, demonstrated remarkable potency against a wide range of bacteria.[1]

Key early discoveries included:

  • Neomycin (1949): Isolated from Streptomyces fradiae, neomycin is a 4,5-disubstituted 2-DOS derivative with broad-spectrum activity.

  • Kanamycin (1957): Discovered in Streptomyces kanamyceticus, kanamycin, a 4,6-disubstituted 2-DOS derivative, became a crucial tool in treating severe infections.

  • Gentamicin (1963): Produced by Micromonospora purpurea, the gentamicin complex offered superior activity against Pseudomonas aeruginosa.

These first-generation aminoglycosides established the clinical importance of the 2-DOS scaffold and spurred further research into this promising class of antibiotics.

Unraveling the Mechanism: A Ribosomal Assault

The bactericidal power of 2-DOS derivatives lies in their ability to disrupt protein synthesis with high precision. Aminoglycosides bind to the A-site of the 16S rRNA within the 30S ribosomal subunit.[3][5][6] This interaction, driven by the polycationic nature of the amino groups on the 2-DOS core and its appended sugars, induces mistranslation of the mRNA codon and inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site.[4][7] The resulting aberrant proteins can compromise the integrity of the bacterial cell membrane, leading to cell death.[4]

G cluster_ribosome Bacterial Ribosome (30S Subunit) cluster_translation Protein Synthesis A_site A-Site (16S rRNA) P_site P-Site A_site->P_site Translocation (Inhibited) Polypeptide Growing Polypeptide Chain A_site->Polypeptide Induces Mistranslation mRNA mRNA mRNA->A_site Codon Recognition tRNA Aminoacyl-tRNA tRNA->A_site Enters A-Site DOS_Antibiotic 2-DOS Aminoglycoside DOS_Antibiotic->A_site Binds to A-Site G cluster_enzymes Aminoglycoside-Modifying Enzymes (AMEs) DOS_Antibiotic 2-DOS Aminoglycoside Ribosome Ribosome DOS_Antibiotic->Ribosome Normal Binding AAC AAC (Acetylation) DOS_Antibiotic->AAC Substrate APH APH (Phosphorylation) DOS_Antibiotic->APH Substrate ANT ANT (Adenylation) DOS_Antibiotic->ANT Substrate Inactive_Antibiotic Inactive Aminoglycoside Inactive_Antibiotic->Ribosome Reduced Binding AAC->Inactive_Antibiotic Modification APH->Inactive_Antibiotic Modification ANT->Inactive_Antibiotic Modification

Figure 2: Enzymatic inactivation of 2-DOS aminoglycosides.

The Rise of the Semisynthetics: Outsmarting Resistance

The growing threat of aminoglycoside resistance prompted a new wave of research focused on creating derivatives that could evade enzymatic modification. This led to the development of semisynthetic 2-DOS antibiotics, where the natural product scaffold is chemically modified to block the sites of AME activity.

Amikacin: A Landmark Achievement

A pivotal moment in this endeavor was the synthesis of amikacin in the 1970s. Derived from kanamycin A, amikacin features an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain acylated to the C-1 amino group of the 2-DOS ring. [8][9]This modification sterically hinders the approach of many AMEs, making amikacin resistant to a broader range of modifying enzymes than its predecessors. [6][9]Amikacin exhibits excellent activity against many Gram-negative bacilli, including Pseudomonas aeruginosa and Acinetobacter baumannii, that are resistant to other aminoglycosides. [8][10]

Plazomicin: A Modern Solution to a Modern Problem

More recently, the challenge of multidrug-resistant organisms, particularly carbapenem-resistant Enterobacteriaceae (CRE), spurred the development of plazomicin. [11]Approved in 2018, plazomicin is a semisynthetic derivative of sisomicin. [5]It incorporates the L-HABA side chain at the C-1 position, similar to amikacin, and a hydroxyethyl group at the C-6' position. [5]These dual modifications provide protection against a wide array of AMEs, rendering plazomicin active against many contemporary multidrug-resistant isolates. [5][11][12]

Antibiotic 2-DOS Substitution Key Modification(s) Activity Against Resistant Strains
Kanamycin 4,6-disubstituted - Susceptible to many AMEs
Gentamicin 4,6-disubstituted - Susceptible to several AMEs
Amikacin 4,6-disubstituted L-HABA at C-1 Resistant to many AMEs that inactivate kanamycin and gentamicin [6][9]

| Plazomicin | 4,6-disubstituted | L-HABA at C-1 and hydroxyethyl at C-6' | Broadly active against strains with AMEs, including many CRE [5][11][13]|

Experimental Protocol: Evaluating the Efficacy of Novel 2-DOS Derivatives

A crucial step in the development of new aminoglycosides is the determination of their in vitro activity against a panel of clinically relevant bacterial strains, including those with known resistance mechanisms. The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a novel 2-DOS derivative that inhibits the visible growth of a bacterial isolate.

Materials:

  • Novel 2-DOS derivative stock solution of known concentration.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland standard.

  • Positive control antibiotic (e.g., amikacin).

  • Negative control (broth only).

  • Incubator (35°C ± 2°C).

  • Spectrophotometer or plate reader (optional).

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the novel 2-DOS derivative in CAMHB. The final volume in each well should be 50 µL. Also, prepare serial dilutions of the positive control antibiotic in a separate set of wells.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only CAMHB and inoculum). A well with only CAMHB should serve as a sterility control.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. The results can also be read using a plate reader to measure optical density.

The Future of 2-DOS Derivatives: A Continuing Evolution

The history of 2-deoxystreptamine derivatives in antibiotic research is a testament to the power of medicinal chemistry to adapt to evolving clinical challenges. From their natural origins to the rationally designed semisynthetics of today, these molecules have saved countless lives. However, the threat of antibiotic resistance is ever-present. The emergence of resistance to even the newer agents, such as through the action of 16S rRNA methyltransferases which can confer resistance to plazomicin, underscores the need for continued innovation. [12][14] Future research in this field will likely focus on:

  • Novel Modifications: Exploring new chemical modifications to the 2-DOS scaffold and its appended sugars to overcome emerging resistance mechanisms. [15]* Hybrid Antibiotics: Conjugating 2-DOS derivatives with other classes of antibiotics or with molecules that inhibit resistance mechanisms. [16]* Targeting RNA: Leveraging the RNA-binding properties of the 2-DOS core to develop agents that target other essential bacterial RNAs or even viral and human RNAs for therapeutic purposes. [17] The 2-deoxystreptamine scaffold, with its rich history and proven therapeutic value, will undoubtedly remain a central player in the ongoing quest for new and effective antimicrobial agents.

References

  • Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC. (URL: [Link])

  • Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity | ACS Infectious Diseases - ACS Publications. (URL: [Link])

  • A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Enzymatic Synthesis of Aminoglycoside Antibiotics: Novel Adenosylmethionine:2-Deoxystreptamine N-Methyltransferase Activities in Hygromycin B- and Spectinomycin-Producing Streptomyces spp. and Uses of the Methylated Products - ASM Journals. (URL: [Link])

  • Amikacin | C22H43N5O13 - PubChem. (URL: [Link])

  • Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC. (URL: [Link])

  • Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity - PMC. (URL: [Link])

  • 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics† - Radboud Repository. (URL: [Link])

  • Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PubMed Central. (URL: [Link])

  • Aminoglycoside - Wikipedia. (URL: [Link])

  • Full article: Synthesis of Protected EPI‐2‐Deoxystreptamine and Analogs - Taylor & Francis. (URL: [Link])

  • Plazomicin: A Novel Aminoglycoside | Contagion Live. (URL: [Link])

  • Structural basis for plazomicin antibiotic action and resistance - ResearchGate. (URL: [Link])

  • Representative members of the 2-deoxystreptamine aminoglycoside classes... - ResearchGate. (URL: [Link])

  • 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC. (URL: [Link])

  • Biosynthesis of 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics - ResearchGate. (URL: [Link])

  • 2-deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways - PubMed. (URL: [Link])

  • Amikacin | Johns Hopkins ABX Guide. (URL: [Link])

  • Plazomicin Is Active Against Metallo-β-Lactamase-Producing Enterobacteriaceae - PMC. (URL: [Link])

  • Plazomicin—a New Aminoglycoside—for Treating Complicated Urinary Tract Infections - JOURNAL OF BACTERIOLOGY AND VIROLOGY. (URL: [Link])

  • Mechanisms of action of aminoglycoside antibiotics in eucaryotic protein synthesis | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Amikacin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Amikacin - Wikipedia. (URL: [Link])

  • (PDF) Amikacin: Uses, Resistance, and Prospects for Inhibition - ResearchGate. (URL: [Link])

  • Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine apramycin | PNAS. (URL: [Link])

  • Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - RSC Publishing. (URL: [Link])

  • [PDF] 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. | Semantic Scholar. (URL: [Link])

  • Uppsala University scientists discover new class of drugs to combat antibiotic resistance. (URL: [Link])

  • 2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways - RSC Publishing. (URL: [Link])

  • Aminoglycosides: An Overview - PMC. (URL: [Link])

Sources

Technical Guide: Comparative Synthesis of Streptamine vs. 2-Deoxystreptamine Protected Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the synthetic divergence between Streptamine and 2-Deoxystreptamine (2-DOS) . While both are meso-aminocyclitols serving as the pharmacophore scaffolds for aminoglycoside antibiotics, the presence of the C2-hydroxyl group in streptamine fundamentally alters protection strategies, conformational stability, and desymmetrization logic compared to the C2-methylene of 2-DOS.

This document details the isolation, orthogonal protection, and desymmetrization of these scaffolds, providing researchers with reproducible protocols for generating versatile intermediates.[1]

Structural & Electronic Divergence

The core difference lies at the C2 position. This single substitution dictates the entire synthetic strategy.

FeatureStreptamine 2-Deoxystreptamine (2-DOS)
Structure 1,3-diamino-2,4,5,6-tetrahydroxycyclohexane1,3-diamino-4,5,6-trihydroxycyclohexane
C2 Substituent Hydroxyl (-OH)Hydrogen (-H, Methylene)
Symmetry Meso (Plane of symmetry through C2-C5)Meso (Plane of symmetry through C2-C5)
Electronic Effect C2-OH is electron-withdrawing; capable of H-bonding to N1/N3.C2-H is electronically neutral; no intramolecular H-bonding.
Neighboring Group C2-OH/OR can participate in reactions at C1/C3 (NGP).No NGP possible from C2.
Conformation Rigid 4C1 chair favored to keep substituents equatorial.More flexible; 4C1 still favored but lower barrier to distortion.
Primary Source Degradation of Streptomycin.[1]Degradation of Neomycin/Paromomycin.[2]
The "C2-Anchor" Effect

In streptamine, the C2-hydroxyl serves as a "locking" mechanism. It forces specific conformations via hydrogen bonding with the adjacent amino groups (N1/N3). In synthetic schemes, the C2-OH must often be protected first or simultaneously with other hydroxyls to prevent migration of protecting groups from N1/N3 to O2 via a cyclic carbamate intermediate. 2-DOS lacks this complication, allowing for more aggressive N-protection conditions.

Strategic Protection Logic

2-Deoxystreptamine (2-DOS) Strategy

The industry standard for 2-DOS involves orthogonal protection :

  • Nitrogen First: The amino groups are the most nucleophilic. They are typically protected as Carbamates (Boc, Cbz) or Azides.

  • Oxygen Second: The three hydroxyl groups (C4, C5, C6) are then differentiated.

  • Desymmetrization: Because 2-DOS is meso, distinguishing O4 from O6 (or N1 from N3) requires a chiral auxiliary or enzymatic step.

Streptamine Strategy

Streptamine requires a steric-aware strategy :

  • Global Protection: Often easier to per-acetylate or per-benzoylate initially due to the high density of functional groups.

  • Selective Deprotection: The C2-OH is sterically crowded (flanked by two amines). Regioselective hydrolysis often exposes the C2-OH or C5-OH while leaving amines protected.

  • Cyclic Carbamates: The C2-OH and C1/C3-NH₂ proximity allows for the formation of stable cyclic carbamates (oxazolidinones), which simultaneously protect N and O and lock the conformation.

Experimental Protocols

Protocol A: Isolation and Protection of 2-DOS from Neomycin

Rationale: Total synthesis of 2-DOS is inefficient. Acidic degradation of Neomycin B is the standard access route.

Reagents:

  • Neomycin B Sulfate

  • Concentrated HCl[3]

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Benzyl chloroformate (Cbz-Cl)

Step-by-Step Workflow:

  • Hydrolysis to 2-DOS:

    • Dissolve Neomycin B (10 g) in concentrated HCl (40 mL).

    • Reflux at 95°C for 18 hours. Mechanism: Cleaves all glycosidic bonds.

    • Cool to 0°C. The 2-DOS dihydrochloride salt precipitates.

    • Filter and wash with cold ethanol. Recrystallize from water/ethanol.

    • Yield: ~90% as dihydrochloride salt.

  • N-Protection (N,N'-di-Cbz-2-DOS):

    • Suspend 2-DOS·2HCl (2.0 g) in water/acetone (1:1, 40 mL).

    • Add Na₂CO₃ (4 equiv) to adjust pH to ~9.

    • Add Cbz-Cl (2.5 equiv) dropwise at 0°C.

    • Stir at RT for 12 hours. The product precipitates as a white solid.[3]

    • Filter, wash with water and ether.

    • Result: 1,3-di-N-Cbz-2-deoxystreptamine (Racemic/Meso).

Validation:

  • 1H NMR (DMSO-d6): Look for the diagnostic C2-methylene signal at

    
     ~1.2-1.4 ppm (axial/equatorial split).
    
  • Mass Spec: Confirm M+H corresponding to the di-Cbz adduct.

Protocol B: Preparation of Protected Streptamine from Streptomycin

Rationale: Streptomycin provides the pre-formed streptamine core. The challenge is removing the streptose sugar without destroying the scaffold.

Reagents:

  • Streptomycin Sulfate[1]

  • Hydrazine hydrate

  • Acetic Anhydride / Pyridine[2]

Step-by-Step Workflow:

  • Hydrazinolysis (Sugar Cleavage):

    • Dissolve Streptomycin (5 g) in hydrazine hydrate (30 mL).

    • Reflux for 24 hours. Mechanism: Hydrazine cleaves the glycosidic linkage and converts the guanidines to amines.

    • Evaporate hydrazine under reduced pressure (Caution: Fume hood).

    • The residue contains crude streptamine.

  • Global Acetylation (Purification Strategy):

    • Suspend crude residue in Pyridine (20 mL) and Acetic Anhydride (20 mL).

    • Stir at RT for 24 hours.

    • Pour into ice water. The octa-acetyl-streptamine precipitates.

    • Recrystallize from Ethanol.

  • Selective De-O-acetylation:

    • Dissolve peracetylated intermediate in MeOH.

    • Add NaOMe (0.1 equiv) at 0°C. Monitor by TLC.

    • Stop condition: The O-acetyl groups cleave faster than N-acetyl groups. Quench with acidic resin when N,N'-diacetyl-streptamine is observed.

Visualization of Pathways

Diagram 1: 2-Deoxystreptamine Generation & Protection

This workflow illustrates the degradation of Neomycin and subsequent orthogonal protection.

DOS_Synthesis Neo Neomycin B Hyd Acid Hydrolysis (Conc. HCl, Reflux) Neo->Hyd DOS 2-Deoxystreptamine (2HCl Salt) Hyd->DOS Cleaves Glycosides Cbz N-Protection (Cbz-Cl, Na2CO3) DOS->Cbz Protected N,N'-di-Cbz-2-DOS (Meso Intermediate) Cbz->Protected Selective N-Acylation

Caption: Conversion of Neomycin B to the versatile N,N'-di-Cbz-2-deoxystreptamine scaffold.

Diagram 2: Desymmetrization Logic

Both intermediates are meso.[1] To synthesize active antibiotics (which are chiral), one must break the symmetry.

Desymmetrization cluster_0 Desymmetrization Strategies Meso Meso-2-DOS Derivative (Plane of Symmetry) Enz Enzymatic Acylation (Lipases) Meso->Enz High Selectivity Chem Chiral Auxiliary (e.g., Camphanic Acid) Meso->Chem Predictable Stat Statistical Reaction (Low Yield) Meso->Stat Avoid Chiral Enantiopure Intermediate (Ready for Glycosylation) Enz->Chiral Chem->Chiral

Caption: Strategies to resolve the meso-symmetry of the 2-DOS core for asymmetric synthesis.

Stability & Troubleshooting

IssueCauseSolution
Low Solubility Aminocyclitols are highly polar.Perform reactions in water/dioxane or water/acetone mixtures. Use resin-bound reagents for workup.
N vs O Selectivity Over-acylation of hydroxyls during N-protection.Maintain pH ~8-9. Do not use strong bases (NaOH) with acyl chlorides; use carbonates.
Carbamate Migration In Streptamine, Cbz/Boc can migrate from N to C2-O.Keep the C2-OH protected (e.g., as an acetate) if basic conditions are required later.
Incomplete Hydrolysis Neomycin degradation yields Neamine (partial hydrolysis).Ensure concentrated HCl and reflux temperatures are maintained for >12h. Check MS for m/z 323 (Neamine) vs 163 (2-DOS).

References

  • Busscher, G. F., et al. (2005).[4] "2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics."[5][6][7][8] Chemical Reviews, 105(3), 775–803.[4]

  • Bauder, C. (2008).[5] "A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS)." Organic & Biomolecular Chemistry, 6, 2952-2960.[7]

  • Kuehl, F. A., et al. (1947). "Streptomyces Antibiotics.[1][4][9] XIV. The Degradation of Streptomycin to Streptamine." Journal of the American Chemical Society, 69(5), 1234.

  • Dornan, M. H., et al. (2024). "Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of Streptamine." The Journal of Organic Chemistry, 89.

Sources

An In-depth Technical Guide to the Solubility Profile of bis(N-Boc)-2-deoxystreptamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bis(N-Boc)-2-deoxystreptamine is a pivotal intermediate in the synthesis of a diverse array of chemical entities, most notably in the development of novel aminoglycoside antibiotics and other bioactive molecules. The strategic placement of the bulky and lipophilic tert-butyloxycarbonyl (Boc) protecting groups on the amine functionalities of the 2-deoxystreptamine core dramatically alters its physicochemical properties, particularly its solubility. A comprehensive understanding of its solubility profile in various organic solvents is paramount for researchers and drug development professionals. This knowledge directly informs critical process decisions, including the selection of appropriate solvent systems for chemical reactions, purification strategies such as column chromatography and recrystallization, and formulation development.

This technical guide provides an in-depth analysis of the solubility characteristics of bis(N-Boc)-2-deoxystreptamine. We will delve into the theoretical principles governing its solubility, present an inferred solubility profile based on documented synthetic and purification procedures, and provide a detailed experimental protocol for the quantitative determination of its solubility.

I. Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (bis(N-Boc)-2-deoxystreptamine) and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.

The structure of bis(N-Boc)-2-deoxystreptamine possesses distinct regions with differing polarities:

  • Nonpolar Regions: The two large, sterically hindering tert-butyl groups of the Boc protectors are highly lipophilic and contribute to the molecule's affinity for nonpolar solvents.

  • Polar Regions: The carbamate linkages, the free hydroxyl groups on the cyclohexane ring, and the potential for hydrogen bonding impart a degree of polarity to the molecule.

Therefore, the solubility of bis(N-Boc)-2-deoxystreptamine is a balance between these competing characteristics. It is expected to be most soluble in solvents that can effectively interact with both its nonpolar and polar functionalities.

The Role of Solvent Parameters
  • Polarity: Solvents are broadly classified as nonpolar, polar aprotic, and polar protic.[1][2] The polarity of a solvent, often quantified by its dielectric constant or a relative polarity index, determines its ability to solvate charged or polar molecules.[3][4]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is a critical factor in dissolving molecules with hydrogen bonding capabilities, such as the hydroxyl groups in bis(N-Boc)-2-deoxystreptamine.[5][6] Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic solvents (e.g., acetone, ethyl acetate) can only accept them.[6] The strength of hydrogen bonds can be influenced by the dielectric constant of the solvent.[7]

II. Inferred Solubility Profile of bis(N-Boc)-2-deoxystreptamine

Solvent CategorySolventInferred SolubilityRationale for Inference
Nonpolar HexaneSparingly Soluble / InsolubleThe polar hydroxyl and carbamate groups limit solubility in highly nonpolar solvents. Often used as an anti-solvent or in combination with more polar solvents for chromatography.[8]
TolueneSparingly SolubleThe aromatic ring provides some interaction with the Boc groups, but overall solubility is limited.
Polar Aprotic Dichloromethane (DCM)SolubleA versatile solvent of moderate polarity, effectively solvating the entire molecule. Frequently used as a reaction solvent for Boc protection and subsequent modifications.[9][10][12][15]
ChloroformSolubleSimilar to DCM, its polarity is suitable for dissolving Boc-protected amines.
Tetrahydrofuran (THF)SolubleA common solvent for reactions involving Boc-protected amines, indicating good solubility.[15]
Ethyl Acetate (EtOAc)SolubleOften used as a solvent for extraction and as a component of the mobile phase in column chromatography, indicating good solubility.[8]
AcetoneSolubleA polar aprotic solvent capable of hydrogen bond acceptance, which aids in solvating the hydroxyl groups. Used in purification of related compounds.[11]
Acetonitrile (ACN)SolubleA polar aprotic solvent commonly used in reactions and purification, such as HPLC.[12]
Dimethylformamide (DMF)Very SolubleA highly polar aprotic solvent, expected to readily dissolve the compound. Used as a reaction solvent for related compounds.[9][15]
Polar Protic Methanol (MeOH)SolubleThe alcohol can engage in hydrogen bonding with the hydroxyl groups of the solute, while its alkyl chain interacts with the Boc groups. Frequently used in mixed solvent systems for reactions and chromatography.[9][11][16]
EthanolSolubleSimilar properties to methanol, expected to be a good solvent.
IsopropanolSolubleExpected to be a good solvent, with properties intermediate between ethanol and butanol.
WaterInsolubleThe large, hydrophobic Boc groups significantly reduce the molecule's ability to be solvated by the highly polar, hydrogen-bonding network of water.[11]

III. Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following gravimetric method is a reliable approach for determining the solubility of bis(N-Boc)-2-deoxystreptamine in a specific organic solvent at a given temperature.

Step-by-Step Methodology
  • Preparation:

    • Ensure the bis(N-Boc)-2-deoxystreptamine is of high purity and thoroughly dried to a constant weight.

    • Use anhydrous, high-purity grade organic solvents.

    • Pre-weigh several clean, dry glass vials with screw caps to the nearest 0.1 mg.

  • Equilibration:

    • Add a known volume of the selected organic solvent (e.g., 5.0 mL) to a vial.

    • Add an excess amount of bis(N-Boc)-2-deoxystreptamine to the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled environment (e.g., a shaker bath at 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure the solution reaches equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette.

    • Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove any suspended microparticles.

  • Gravimetric Analysis:

    • Record the exact mass of the vial containing the filtered saturated solution.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of inert gas) until the solid residue is completely dry.

    • Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Record the final mass of the vial with the dried solute.

  • Calculation:

    • Mass of dissolved solute: (Final mass of vial + solute) - (Initial mass of empty vial)

    • Solubility ( g/100 mL): (Mass of dissolved solute / Volume of supernatant withdrawn) * 100

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Gravimetric Analysis cluster_calc 5. Calculation A Weigh pure, dry bis(N-Boc)-2-deoxystreptamine C Add excess solute to known volume of solvent A->C B Select anhydrous organic solvent B->C D Agitate at constant temperature (24-48h) C->D Ensure saturation E Allow solid to settle D->E F Withdraw known volume of supernatant E->F G Filter through 0.22 µm syringe filter F->G H Transfer filtrate to pre-weighed vial G->H I Evaporate solvent under reduced pressure H->I J Dry residue to constant weight I->J K Calculate solubility (g/100 mL) J->K

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 1,3-bis(N-tert-butoxycarbonyl)-2-deoxystreptamine (CAS 189157-45-7), a critical intermediate in the semi-synthesis of aminoglycoside antibiotics and RNA-targeting ligands.[1]

CAS Number: 189157-45-7 Synonyms: N,N'-Di-Boc-2-deoxystreptamine; 1,3-Di-N-Boc-2-DOS Molecular Formula: C₁₆H₃₀N₂O₆ Molecular Weight: 362.42 g/mol [1][2]

Executive Summary & Pharmacophore Significance

The 2-deoxystreptamine (2-DOS) ring is the conserved aglycone core found in the majority of clinically relevant aminoglycosides (e.g., neomycin, kanamycin, gentamicin).[1][3] It functions as the primary anchor for RNA recognition, specifically binding to the A-site of the bacterial 16S rRNA.[3]

Bis(N-Boc)-2-deoxystreptamine is the orthogonally protected derivative of this core.[1] By masking the N1 and N3 amino groups with acid-labile tert-butoxycarbonyl (Boc) groups, researchers can regioselectively manipulate the C4, C5, and C6 hydroxyl groups.[1][3] This allows for the synthesis of:

  • Next-Generation Antibiotics: Overcoming resistance mechanisms (e.g., aminoglycoside-modifying enzymes).[1][4]

  • RNA Ligands: Targeting viral RNA (e.g., HIV-1 TAR, RRE) or oncogenic microRNAs.[1][3]

Chemical Profile & Physical Properties[3][6][7][8][9]

PropertySpecification
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in CH₂Cl₂; insoluble in water
Melting Point 218–220 °C (dec.)[1][3][5][6]
Stereochemistry scyllo-Inositol pattern (all-trans substituents); meso compound
pKa (Parent) N1/N3 amines of free 2-DOS: ~8.0 and ~9.0
TLC Visualization Ninhydrin (after acid dip), KMnO₄ stain

Synthesis & Production Protocol

While total synthesis from quinic acid or glucose is possible, the most robust and cost-effective method for generating CAS 189157-45-7 is the degradation-protection strategy starting from Neomycin B.[1]

Experimental Workflow

Rationale: Neomycin B is inexpensive and chiral. Acidic hydrolysis cleaves the glycosidic bonds, releasing the achiral meso-2-DOS core.[1] Immediate Boc-protection prevents amine oxidation and facilitates purification.[1]

Step 1: Acid Hydrolysis of Neomycin B[3]
  • Dissolve Neomycin B sulfate (10 g) in concentrated HCl (100 mL).

  • Reflux at 90–100 °C for 12–16 hours. Note: Monitor by TLC to ensure complete cleavage of furanose and pyranose rings.[3]

  • Concentrate in vacuo to dryness. Co-evaporate with toluene to remove excess acid.

  • Purification: The crude residue (2-DOS dihydrochloride) is often used directly or precipitated from EtOH/water.

Step 2: N-Boc Protection[1][7]
  • Suspend the crude 2-DOS hydrochloride in a 1:1 mixture of 1,4-dioxane and water (100 mL).

  • Add Triethylamine (TEA) or NaOH to adjust pH to ~9.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (2.5 equivalents relative to 2-DOS).[1]

  • Stir at room temperature for 12–24 hours.

  • Workup: Evaporate dioxane. Extract the aqueous phase with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3][6][7][8]

Step 3: Purification[3]
  • Flash Chromatography: Silica gel; Eluent: 5%

    
     10% Methanol in Dichloromethane (DCM).[1][3]
    
  • Yield: Typically 50–60% over two steps.

Synthesis Logic Diagram

SynthesisWorkflow Neo Neomycin B (Sulfate) Acid Acid Hydrolysis (HCl, 90°C, 16h) Neo->Acid Glycosidic bond cleavage Crude Crude 2-Deoxystreptamine (2-DOS · xHCl) Acid->Crude Removal of sugars Boc Boc Protection (Boc2O, Et3N, Dioxane/H2O) Crude->Boc N-functionalization Product 1,3-Bis(N-Boc)-2-DOS (CAS 189157-45-7) Boc->Product Purification (SiO2)

Figure 1: Step-wise synthesis of bis(N-Boc)-2-deoxystreptamine via the degradation of Neomycin B.[1]

Synthetic Utility & Regioselectivity

The utility of CAS 189157-45-7 lies in the differentiation of its three hydroxyl groups (C4, C5, C6).[1][3] Because the molecule is meso, C4 and C6 are enantiotopic.[3] Desymmetrization is required to synthesize enantiopure 4,5- or 4,6-aminoglycosides.[1][3]

Key Functionalization Strategies
  • Vicinal Diol Protection (Acetalization):

    • Reaction with 1,1-dimethoxycyclohexane or 2,2-dimethoxypropane and acid catalyst (pTsOH).[1][3]

    • Outcome: Preferentially protects the cis-vicinal diols (often C4/C5 or C5/C6 depending on conditions), leaving one hydroxyl free for glycosylation.[1][3]

  • Azide Introduction (Guanidinylation Precursor):

    • Activation of OH groups (Mesylation/Tosylation) followed by NaN₃ displacement allows the introduction of new amine sites, mimicking patterns found in fortified aminoglycosides like plazomicin.[3]

  • Glycosylation:

    • The free hydroxyls act as acceptors in Schmidt or thioglycoside glycosylation reactions to attach ribose or amino-sugar moieties.

Reactivity Map

ReactivityMap Core Bis(N-Boc)-2-DOS (CAS 189157-45-7) Acetal Acetalization (Dimethoxycyclohexane) Core->Acetal Protect OH Racemic Racemic Acetal (4,5-O-protected) Acetal->Racemic Desymmetrization (Racemic) Glyco Glycosylation (Thioglycosides/Lewis Acid) Racemic->Glyco Free C6-OH reaction Pseudo Pseudo-trisaccharides (Ribostamycin analogs) Glyco->Pseudo Deprotect TFA / HCl Deprotection Pseudo->Deprotect Final Free Aminoglycoside Mimetics Deprotect->Final

Figure 2: Functionalization pathway transforming the scaffold into bioactive aminoglycoside mimetics.

Applications in Drug Discovery[3][4]

RNA Targeting

The 2-DOS core is a "privileged structure" for RNA binding. The protonated amines (at physiological pH) interact electrostatically with the negatively charged phosphate backbone of RNA, while the hydroxyls engage in hydrogen bonding with bases.[3]

  • Protocol: Bis(N-Boc)-2-DOS is conjugated with nucleobases (e.g., uracil, adenine) via linkers at the C4/C5 positions to create high-affinity ligands that inhibit the biogenesis of oncogenic microRNAs (e.g., miR-372).[1][3]

Overcoming Resistance

Bacterial resistance often arises from enzymes (AAC, APH, ANT) that acetylate, phosphorylate, or adenylate specific positions on the aminoglycoside.[1][3]

  • Strategy: Using CAS 189157-45-7, researchers synthesize "truncated" or "hindered" derivatives lacking the specific hydroxyls targeted by these enzymes, thereby restoring antibacterial activity against resistant strains (e.g., MRSA).[1][3]

References

  • Synthesis via Neomycin Degradation

    • Aslam, M. W., et al. "2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin."[1][3][8] Marine Drugs, 2010.[3]

  • Structural Analysis & NMR

    • Idris, A., et al. "Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production."[3] RSC Advances, 2020.[3]

  • Aminoglycoside Scaffold Review

    • Busscher, G. F., et al. "2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics."[1][3][8] Chemical Reviews, 2005.[3][5][9]

  • Regioselective Modification

    • Quader, S., et al. "Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics."[1][3] ACS Infectious Diseases, 2019.[3] [1][3]

Sources

A Senior Application Scientist's Guide to Identifying 2-DOS Acceptors for Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The 2-Deoxysugar Challenge: Navigating a C2-Hydroxyl-Devoid Landscape

The synthesis of 2-deoxysugars and their corresponding glycosides is a formidable challenge in modern carbohydrate chemistry. These structures are integral components of numerous biologically active natural products, including antibiotics, anticancer agents, and cardiac glycosides.[1][2][3] The absence of a hydroxyl group at the C2 position, a critical stereodirecting element in conventional glycosylation, fundamentally alters the reactivity of the glycosyl donor and complicates the stereoselective formation of the glycosidic bond.[3][4] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the other side of the equation: the glycosyl acceptor. By understanding and strategically selecting the acceptor, we can exert significant control over the outcome of these challenging reactions.

The Crucial Role of the Acceptor in 2-Deoxysugar Glycosylation

In the absence of a participating group at the C2 position of the donor, the stereochemical outcome of a 2-deoxysugar glycosylation is a delicate interplay of the donor's leaving group, the reaction conditions, and, critically, the nucleophilicity and steric profile of the acceptor alcohol.[4][5] The reaction often proceeds through a spectrum of SN1 and SN2 pathways. A more SN1-like mechanism, involving a transient oxocarbenium ion intermediate, is favored by less nucleophilic acceptors and tends to yield the thermodynamically more stable α-glycoside. Conversely, a more SN2-like pathway, where the acceptor directly displaces the leaving group, is favored by highly nucleophilic acceptors and typically results in the formation of the β-glycoside.[5][6]

This guide will equip you with the knowledge and tools to rationally select 2-DOS acceptors to achieve your desired stereochemical outcome.

Part 1: Deconstructing Acceptor Reactivity: A Multifactorial Analysis

The reactivity of a glycosyl acceptor is not an intrinsic, immutable property but rather a tunable characteristic influenced by a combination of electronic and steric factors.

Electronic Effects: The Nucleophilicity Spectrum

The nucleophilicity of the acceptor's hydroxyl group is a primary determinant of the glycosylation outcome.[4][5] Electron-withdrawing groups (EWGs) in the vicinity of the reacting hydroxyl group decrease its nucleophilicity, "disarming" the acceptor. Conversely, electron-donating groups (EDGs) "arm" the acceptor, increasing its nucleophilicity.

Table 1: Influence of Protecting Groups on Acceptor Nucleophilicity

Protecting GroupElectronic EffectImpact on Nucleophilicity
Benzoyl (Bz)Electron-withdrawingDecreases
Acetyl (Ac)Electron-withdrawingDecreases
Pivaloyl (Piv)Weakly electron-donatingIncreases (relative to esters)
Benzyl (Bn)Weakly electron-donatingIncreases
Silyl ethers (e.g., TBS, TIPS)Electron-donatingIncreases

Systematic studies have shown that by simply changing a benzyl ether to a benzoyl ester on an acceptor, a non-selective glycosylation can be rendered completely α-selective.[7] This highlights the profound impact of protecting group choice on the electronic nature of the acceptor.

Steric Hindrance: An Access-Control Mechanism

The steric environment around the acceptor's hydroxyl group plays a critical role in determining the feasibility and stereochemical course of the glycosylation. Bulky protecting groups can hinder the approach of the glycosyl donor, influencing the trajectory of the nucleophilic attack.[4]

  • Primary vs. Secondary vs. Tertiary Alcohols: Primary alcohols are generally the most reactive and least sterically hindered acceptors. Secondary alcohols present a greater steric challenge, and their reactivity is highly dependent on the local stereochemistry. Tertiary alcohols are typically very poor acceptors due to severe steric hindrance.

  • Axial vs. Equatorial Hydroxyl Groups: In cyclic systems, equatorial hydroxyl groups are generally more accessible and therefore more reactive than their axial counterparts.[8]

The interplay between electronics and sterics is crucial. A highly nucleophilic but sterically hindered acceptor may react slowly or not at all, while a less nucleophilic but sterically accessible acceptor might be a suitable partner for a highly reactive donor.

Part 2: A Decision-Making Framework for Acceptor Selection

The rational selection of a 2-DOS acceptor requires a systematic evaluation of the desired outcome and the properties of the glycosyl donor. The following decision-making framework, visualized in the accompanying flowchart, provides a structured approach to this process.

Acceptor_Selection_Framework start Define Target Glycosidic Linkage (α or β) donor_reactivity Assess 2-DOS Donor Reactivity (Armed vs. Disarmed) start->donor_reactivity beta_path Target: β-Glycoside donor_reactivity->beta_path High Donor Reactivity (Armed) alpha_path Target: α-Glycoside donor_reactivity->alpha_path Low Donor Reactivity (Disarmed) high_nu_acceptor Select Highly Nucleophilic Acceptor (e.g., primary alcohol, EDGs) beta_path->high_nu_acceptor low_nu_acceptor Select Less Nucleophilic Acceptor (e.g., secondary alcohol, EWGs) alpha_path->low_nu_acceptor sn2_conditions Employ S_N2-favoring Conditions (low temp, non-polar solvent) high_nu_acceptor->sn2_conditions sn1_conditions Employ S_N1-favoring Conditions (higher temp, polar solvent) low_nu_acceptor->sn1_conditions validate Experimental Validation (Competition Experiments) sn2_conditions->validate sn1_conditions->validate troubleshoot Troubleshoot (Low yield, poor selectivity) validate->troubleshoot Unsuccessful end Successful Glycosylation validate->end Successful adjust_acceptor Adjust Acceptor (Modify PGs, change alcohol) troubleshoot->adjust_acceptor Acceptor Issue adjust_conditions Adjust Reaction Conditions (Temp, solvent, promoter) troubleshoot->adjust_conditions Condition Issue adjust_acceptor->validate adjust_conditions->validate

Sources

Therapeutic Potential of 2-Deoxystreptamine (2-DOS) Based RNA Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-deoxystreptamine (2-DOS) scaffold represents a "privileged structure" in RNA-targeted drug discovery. Historically recognized as the conserved core of aminoglycoside antibiotics (e.g., neomycin, kanamycin), 2-DOS has evolved beyond antibacterial applications. This guide analyzes the transition of 2-DOS from a toxic antibiotic scaffold to a versatile platform for synthetic RNA ligands.[1] We explore its application in targeting viral regulatory elements (HIV TAR/RRE) and oncogenic microRNA precursors (pre-miR-372), detailing synthetic strategies, screening protocols, and the mechanistic basis for its high RNA affinity.

Structural Basis: The 2-DOS Pharmacophore

The therapeutic utility of 2-DOS stems from its ability to mimic the interactions of arginine-rich motifs (ARMs) found in natural RNA-binding proteins.

Electrostatic and Conformational Locking

At physiological pH, the amino groups at positions 1 and 3 of the 2-DOS ring are protonated. This polycationic state drives the initial diffusion-controlled attraction to the polyanionic RNA backbone. However, specificity is achieved through the scaffold's rigid chair conformation.

  • Major Groove Recognition: Unlike DNA minor groove binders, 2-DOS derivatives preferentially bind the deep, major groove of A-form RNA helices, particularly at sites of distortion (bulges, internal loops).

  • The "Pseudo-Base Pair": In the bacterial 16S rRNA A-site, 2-DOS forms hydrogen bonds with conserved nucleotides (e.g., A1408), effectively locking the adenines in a flipped-out conformation that induces codon misreading. Synthetic ligands exploit this "conformational arrest" mechanism to freeze viral RNAs or miRNA precursors in non-functional states.

Mechanism of Action Diagram

The following diagram illustrates the stepwise binding mechanism of 2-DOS ligands, moving from non-specific attraction to specific conformational capture.

DOS_Mechanism cluster_0 Binding Event DOS 2-DOS Scaffold (Protonated Amines) Electro Electrostatic Attraction DOS->Electro RNA_Target RNA Target (Bulge/Loop) RNA_Target->Electro Shape Shape Complementarity Electro->Shape Diffusion Complex Ligand-RNA Complex Shape->Complex H-Bonding Effect Conformational Arrest Complex->Effect Thermodynamic Stabilization Outcome Therapeutic Effect (e.g., Translation Inhibition) Effect->Outcome

Figure 1: Stepwise mechanism of 2-DOS RNA recognition. The scaffold utilizes electrostatic steering followed by specific hydrogen bonding to lock RNA in a rigid, non-functional conformation.

Synthetic Strategies: Beyond Neomycin

Natural aminoglycosides suffer from promiscuity and toxicity (nephrotoxicity/ototoxicity). Modern medicinal chemistry focuses on semi-synthetic or fully synthetic 2-DOS derivatives to improve the therapeutic index.

Fragment-Based Drug Design (FBDD)

Researchers utilize 2-DOS as an anchor, conjugating it with heteroaromatic moieties to enhance stacking interactions with RNA bases.

  • Conjugation: Linking 2-DOS to artificial nucleobases (e.g., isoquinoline) allows the ligand to engage in Hoogsteen base pairing or intercalation, increasing affinity for specific sequences like the HIV RRE (Rev Response Element).

Dimeric Ligands via Click Chemistry

A powerful strategy involves dimerizing 2-DOS units to span larger RNA motifs.

  • Rationale: Many regulatory RNAs (e.g., HIV TAR) contain multiple binding pockets. A monomeric ligand binds with micromolar affinity (

    
     M), but a dimer optimized with a linker of correct length can achieve nanomolar affinity (
    
    
    
    M) due to the chelate effect.
  • Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the standard for generating libraries of dimers with varying linker lengths to probe the spatial distance between RNA binding pockets.

Experimental Protocol: Fluorescent Indicator Displacement (FID)

To validate the binding of novel 2-DOS ligands, a self-validating screening protocol is essential. The FID assay is preferred over direct binding methods because it confirms the ligand binds to the functional pocket, displacing a known binder.

Principle

A fluorescent dye (e.g., Thiazole Orange or Ethidium Bromide) intercalates into the target RNA, resulting in high fluorescence. Upon addition of a high-affinity 2-DOS ligand, the dye is displaced, causing a concentration-dependent decrease in fluorescence.

Materials
  • Target RNA: 1 µM stock in folding buffer (e.g., HIV TAR RNA).

  • Indicator Dye: Thiazole Orange (TO), 2 µM stock.

  • Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 0.5 mM EDTA. Note: Avoid high

    
     initially as it stabilizes RNA tertiary structure so strongly it may prevent dye intercalation.
    
  • Ligand Library: 2-DOS derivatives in DMSO.

Step-by-Step Methodology
  • RNA Folding: Heat RNA stock at 90°C for 2 minutes, then snap-cool on ice for 5 minutes. Dilute to 500 nM in Buffer. Causality: Ensures RNA adopts the native hairpin structure before dye addition.

  • Dye Complex Formation: Mix folded RNA (500 nM final) with TO (1 µM final). Incubate for 10 minutes at room temperature.

    • Validation Check: Fluorescence signal should plateau, indicating saturation of intercalation sites.

  • Titration: Aliquot the RNA-TO complex into a 96-well black plate (100 µL/well). Add graded concentrations of the 2-DOS ligand (0 nM to 10 µM).

  • Measurement: Read fluorescence (Ex: 500 nm, Em: 530 nm) after 15 minutes equilibration.

  • Data Analysis: Plot % Fluorescence Decrease vs. [Ligand]. Fit to a competitive binding equation to determine

    
    .
    
    • Calculation:

      
      .
      
Screening Workflow Diagram

Screening_Workflow Library 2-DOS Ligand Library Screen FID Assay (Titration) Library->Screen Folding RNA Folding (90°C -> Ice) Complex RNA-Dye Complex (High Fluorescence) Folding->Complex Complex->Screen Add Ligand Hit_ID Hit Identification (>50% Displacement) Screen->Hit_ID Data Fitting Validation Secondary Validation (ITC / SPR) Hit_ID->Validation Confirm Kd

Figure 2: High-throughput screening workflow utilizing Fluorescent Indicator Displacement (FID) to identify high-affinity RNA binders.

Therapeutic Applications & Case Studies

Antivirals: HIV-1 TAR RNA

The Trans-Activation Response (TAR) element is a stem-loop RNA essential for HIV replication.[2][3] The viral protein Tat binds the TAR bulge.[2][3]

  • Challenge: The Tat-TAR interaction is high-affinity (

    
     nM).
    
  • 2-DOS Solution: Neomycin dimers linked by a flexible tether have shown the ability to bind the TAR bulge and loop simultaneously.

  • Data: In FID assays, optimized dimers show

    
     values in the low nanomolar range (10–50 nM), representing a >100-fold improvement over monomeric neomycin.
    
Oncology: Pre-miR-372

Overexpression of miR-372 is linked to gastric cancers. The biogenesis of this miRNA involves Dicer cleavage of the precursor (pre-miR-372).[4]

  • Mechanism: 2-DOS conjugates bind to the stem-loop junction of pre-miR-372.

  • Result: The ligand sterically hinders Dicer access, inhibiting the production of the mature oncogenic miRNA. This represents a shift from "destroying" RNA (siRNA) to "modulating" its processing with small molecules.

Comparative Efficacy Table
Ligand ClassTargetMechanismAffinity (

)
Selectivity Profile
Natural Aminoglycosides (e.g., Neomycin)16S rRNA / GeneralElectrostatic / Shape

M
Low (Promiscuous)
2-DOS Dimers HIV TAR RNAChelate Binding / GroovenMHigh (Structure Specific)
2-DOS-Nucleobase Conjugates Pre-miRNAIntercalation + GrooveLow

M
Moderate (Sequence Specific)

References

  • Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Recognition of HIV TAR RNA by triazole linked neomycin dimers. Source: Bioorganic & Medicinal Chemistry Letters (via NIH) URL:[Link]

  • Fluorescent Indicator Displacement Assay for Ligand−RNA Interactions. Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Sequence-specific recognition of the major groove of RNA by deoxystreptamine. Source: PubMed URL:[Link]

  • Aminoglycoside Mimetics as Small-Molecule Drugs Targeting RNA. Source: Current Pharmaceutical Design URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Glycosylation Conditions for bis(N-Boc)-2-Deoxystreptamine Acceptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a C-7 aminocyclitol that forms the central scaffold of a large class of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1][2][3] The biological activity of these compounds is critically dependent on the nature and stereochemistry of the glycosidic bonds linking various aminosugars to the 2-DOS core.[1] Consequently, the chemical synthesis of novel aminoglycoside analogues, aimed at overcoming bacterial resistance and reducing toxicity, relies heavily on the controlled and stereoselective glycosylation of 2-DOS derivatives.[3]

The bis(N-Boc)-2-deoxystreptamine moiety is a cornerstone acceptor in this field. The tert-Butoxycarbonyl (Boc) protecting groups on the C1 and C3 amino functionalities render the molecule soluble in common organic solvents and electronically deactivate the amino groups, preventing undesired side reactions. Typically, the hydroxyl groups at the C4 and C6 positions are protected with ether-type groups (e.g., Benzyl, Bn), leaving the C5 hydroxyl as the primary nucleophile for glycosylation. This application note provides a detailed guide to the critical parameters and protocols for the successful glycosylation of these versatile acceptors.

Core Principles for Stereoselective Glycosylation

The primary challenge in any glycosylation reaction is the control of stereochemistry at the newly formed anomeric center, yielding either an α (1,2-cis) or β (1,2-trans) glycosidic linkage.[4][5] The outcome is a delicate interplay of several factors, including the structure of the glycosyl donor, the choice of promoter, solvent effects, and reaction temperature.[6]

Key Parameters Influencing Glycosylation Outcomes

A successful glycosylation strategy requires careful consideration of each component of the reaction system.

1. The Glycosyl Donor: The Source of Stereochemical Control

The structure of the glycosyl donor, particularly the protecting group at the C2 position, is the most powerful determinant of stereoselectivity.[4][5]

  • Participating Groups (for 1,2-trans-Glycosides): Acyl-type protecting groups at C2, such as acetate (Ac) or benzoate (Bz), are known as "participating groups."[4][5] Upon activation of the anomeric leaving group, the C2-acyl group attacks the incipient oxocarbenium ion to form a stable, cyclic dioxolenium intermediate.[4][5] This intermediate effectively shields the α-face of the sugar, forcing the incoming 2-DOS acceptor to attack from the β-face, resulting in the exclusive formation of the 1,2-trans-glycoside.[4][5]

  • Non-Participating Groups (for 1,2-cis-Glycosides): Ether-type protecting groups at C2, such as benzyl (Bn), are "non-participating" as they cannot form a covalent intermediate with the anomeric center.[4] In these cases, the stereochemical outcome is governed by a combination of other factors, including the anomeric effect, solvent, and promoter system. Often, these reactions proceed through an SN1-like mechanism involving a more open oxocarbenium ion intermediate, which can be attacked from either face, frequently leading to mixtures of α and β anomers.[7] Achieving high α-selectivity typically requires carefully optimized conditions, often involving ethereal solvents at low temperatures.

Commonly used glycosyl donors include:

  • Thioglycosides: Stable and versatile donors activated by a range of thiophilic promoters.[8][9]

  • Trichloroacetimidates: Highly reactive donors, easily prepared from the corresponding hemiacetal, and activated by catalytic amounts of a Lewis acid.[10][11]

  • Glycosyl Halides: The classical donors used in Koenigs-Knorr type reactions, often activated by silver salts.[12]

2. The Promoter/Activator: The Reaction Initiator

The promoter's role is to activate the leaving group at the anomeric center of the glycosyl donor. The choice of promoter is intrinsically linked to the choice of donor.

  • For Thioglycosides: A common and highly effective promoter system is the combination of N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl triflate (TMSOTf).[13][14][15] NIS activates the sulfur atom, making it a good leaving group, while the Brønsted or Lewis acid facilitates the process.[13]

  • For Trichloroacetimidates: Catalytic quantities of a Lewis acid like Trimethylsilyl triflate (TMSOTf) or Boron trifluoride diethyl etherate (BF3·OEt2) are sufficient.[10][16] TMSOTf is a particularly powerful promoter capable of activating donors even at very low temperatures.[12][16]

3. The Solvent: A Subtle but Powerful Influence

The reaction solvent can have a profound impact on stereoselectivity, especially when using non-participating groups.

  • Dichloromethane (DCM): A non-polar, non-coordinating solvent that is widely used. In DCM, reactions often favor the thermodynamically more stable α-glycoside due to the anomeric effect.

  • Acetonitrile (MeCN): A polar, coordinating solvent. Acetonitrile is known to participate in the reaction through the "nitrile effect," where it can attack the oxocarbenium ion from the α-face to form an intermediate nitrilium ion. Subsequent SN2-like displacement by the glycosyl acceptor from the β-face leads to a higher proportion of the β-glycoside.

  • Diethyl ether (Et₂O): An ethereal solvent that can also favor the formation of α-glycosides, particularly at low temperatures.

Data Presentation: Representative Glycosylation Conditions

The following table summarizes expected outcomes for the glycosylation of a standard acceptor, 1,3-di-N-Boc-4,6-di-O-benzyl-2-deoxystreptamine, with various glycosyl donors.

Glycosyl Donor TypeC2-Protecting GroupPromoter SystemSolventTypical Temp. (°C)Expected Major ProductApprox. Yield (%)
Phenyl ThioglycosideBenzyl (Bn)NIS / cat. TfOHDCM-40 to 0α (1,2-cis)65-80
Phenyl ThioglycosideBenzoyl (Bz)NIS / cat. TfOHDCM-20 to RTβ (1,2-trans)75-90
TrichloroacetimidateBenzyl (Bn)cat. TMSOTfEt₂O-78 to -40α (1,2-cis)70-85
TrichloroacetimidateAcetyl (Ac)cat. TMSOTfDCM-40 to 0β (1,2-trans)80-95
Glycosyl BromideBenzyl (Bn)AgOTfDCM-20 to RTα/β mixture50-70
Glycosyl BromideBenzoyl (Bz)Ag₂O / cat. TMSOTfDCM0 to RTβ (1,2-trans)70-85

Yields and selectivity are highly dependent on the specific substrates and must be optimized on a case-by-case basis.

Visualizing the Process

Diagram 1: General Glycosylation Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Acceptor (bis-N-Boc-2-DOS) E Combine Acceptor, Donor, and Sieves. Stir. A->E B Glycosyl Donor (e.g., Thioglycoside) B->E C Promoter (e.g., NIS/TfOH) D Anhydrous Solvent + Molecular Sieves D->E F Cool to Reaction Temp (e.g., -40°C) E->F G Add Promoter F->G H Monitor Reaction (TLC) G->H I Quench Reaction (e.g., NaHCO₃) H->I Completion J Filter & Extract I->J K Column Chromatography J->K L Product Characterization (NMR, MS) K->L

Caption: General workflow for a typical glycosylation reaction.

Diagram 2: Control of Stereoselectivity

G cluster_0 1,2-trans Pathway cluster_1 1,2-cis Pathway Donor Activated Glycosyl Donor Participating C2-Acyl Group (Participating) Donor->Participating NonParticipating C2-Ether Group (Non-participating) Donor->NonParticipating Intermediate Dioxolenium Ion Intermediate Participating->Intermediate Anchimeric Assistance BetaProduct β-Glycoside (1,2-trans) Intermediate->BetaProduct Acceptor1 2-DOS Acceptor Acceptor1->Intermediate β-face attack Oxo Oxocarbenium Ion NonParticipating->Oxo S_N1-like AlphaProduct α-Glycoside (1,2-cis) Oxo->AlphaProduct Acceptor2 2-DOS Acceptor Acceptor2->Oxo α-face attack (Anomeric Effect)

Caption: Influence of C2-substituent on stereochemical outcome.

Experimental Protocols

Safety Precaution: These reactions must be conducted in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). All glassware must be rigorously dried, and anhydrous solvents must be used. Promoters like TMSOTf and TfOH are corrosive and moisture-sensitive and should be handled with extreme care.

Protocol 1: α-Selective Glycosylation using a Thioglycoside Donor

This protocol aims to form a 1,2-cis glycosidic linkage using a donor with a non-participating group.

  • Materials:

    • Acceptor: 1,3-di-N-Boc-4,6-di-O-benzyl-2-deoxystreptamine (1.0 equiv)

    • Donor: Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-glucopyranoside (1.2 equiv)

    • Promoter: N-Iodosuccinimide (NIS) (1.5 equiv), Trifluoromethanesulfonic acid (TfOH) (0.1 equiv as a 0.1 M solution in DCM)

    • Solvent: Anhydrous Dichloromethane (DCM)

    • Activated 4 Å molecular sieves

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the acceptor (1.0 equiv), donor (1.2 equiv), and freshly activated 4 Å molecular sieves.

    • Add anhydrous DCM to achieve a concentration of approximately 0.05 M with respect to the acceptor.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Cool the flask to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

    • Add NIS (1.5 equiv) to the stirring suspension in one portion.

    • Slowly, via syringe, add the TfOH solution (0.1 equiv) dropwise over 5 minutes. The solution will typically turn a dark brown/red color.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-90 minutes.

    • Upon completion, quench the reaction by adding triethylamine (Et₃N) (5 equiv relative to TfOH) followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Allow the mixture to warm to room temperature. Filter the suspension through a pad of Celite®, washing thoroughly with DCM.

    • Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography to afford the desired α-linked disaccharide.

Protocol 2: β-Selective Glycosylation using a Trichloroacetimidate Donor

This protocol aims to form a 1,2-trans glycosidic linkage using a donor with a participating group.

  • Materials:

    • Acceptor: 1,3-di-N-Boc-4,6-di-O-benzyl-2-deoxystreptamine (1.0 equiv)

    • Donor: O-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) trichloroacetimidate (1.5 equiv)

    • Promoter: Trimethylsilyl triflate (TMSOTf) (0.2 equiv as a 0.1 M solution in DCM)

    • Solvent: Anhydrous Dichloromethane (DCM)

    • Activated 4 Å molecular sieves

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the acceptor (1.0 equiv), donor (1.5 equiv), and freshly activated 4 Å molecular sieves.

    • Add anhydrous DCM to achieve a concentration of approximately 0.05 M with respect to the acceptor.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Cool the flask to -40°C.

    • Slowly, via syringe, add the TMSOTf solution (0.2 equiv) dropwise.

    • Monitor the reaction progress by TLC. The reaction is often rapid, typically complete within 15-45 minutes.

    • Upon completion, quench the reaction by adding 3-4 drops of pyridine or triethylamine until the solution is neutral (test with wet pH paper).

    • Filter the suspension through a pad of Celite®, washing thoroughly with DCM.

    • Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography to afford the desired β-linked disaccharide.

References

  • Aure Chemical. How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Available at: [Link]

  • Harvard University. Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. Available at: [Link]

  • MDPI. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Available at: [Link]

  • MDPI. Stereoselective Approaches to β-Linked 2-Deoxy Sugars. Available at: [Link]

  • MDPI. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Glycosidation using trichloroacetimidate donor - Glycoscience Protocols. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Available at: [Link]

  • Radboud University Repository. 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics. Available at: [Link]

  • ResearchGate. A conventional glycosidation of thioglycosides in the presence of NIS/TfOH. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of neamine-derived pseudodisaccharides by stereo- and regio-selective functional group transformations. Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. Available at: [Link]

Sources

Application Note: High-Fidelity Conjugation of Bis(N-Boc)-2-Deoxystreptamine via CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery professionals utilizing aminoglycoside scaffolds. It focuses on the "Protect-Conjugate-Deprotect" strategy using Bis(N-Boc)-2-deoxystreptamine (Di-Boc-2-DOS) to generate RNA-targeting ligands via Click Chemistry (CuAAC).

Executive Summary

2-Deoxystreptamine (2-DOS) is the privileged pharmacophore found in aminoglycoside antibiotics (e.g., Neomycin, Kanamycin), known for its ability to bind structured RNA motifs such as bulges, loops, and pre-miRNA helices [1]. However, the high polarity and polycationic nature of native 2-DOS make it difficult to modify selectively.

This protocol details the use of 1,3-Bis(N-tert-butoxycarbonyl)-2-deoxystreptamine (Di-Boc-2-DOS) as a lipophilic, orthogonal scaffold. By masking the reactive amines with Boc groups, researchers can utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach nucleobases, fluorophores, or peptide conjugates to the hydroxyl core. The final step—global deprotection—regenerates the RNA-binding polyamine pharmacophore.

Key Advantages of this Workflow:

  • Solubility: Converts the hydrophilic aminoglycoside core into an organic-soluble intermediate compatible with standard Click reagents.

  • Chemo-selectivity: Confines conjugation to the hydroxyl groups (O-alkylation) without alkylating the essential amines.

  • Modularity: Enables "Fragment-Based Drug Discovery" (FBDD) by clicking various functional fragments onto the 2-DOS RNA anchor.

Chemical Strategy & Workflow

The workflow requires a specific regiochemical strategy. 2-DOS is a meso compound.[1][2] To prevent uncontrolled polymerization, we utilize a "locked" derivative: 1,3-Di-N-Boc-5,6-O-cyclohexylidene-2-deoxystreptamine . This leaves the C4-hydroxyl free for mono-functionalization [2].

Logical Pathway
  • Activation: Install an alkyne handle at the free C4-hydroxyl.

  • Conjugation: "Click" with an azide-functionalized partner (R-N3).

  • Restoration: Acidic deprotection removes both Boc (amines) and Cyclohexylidene (diols) simultaneously.

G Start Di-Boc-5,6-O-cyclohexylidene-2-DOS (Lipophilic Scaffold) Step1 Step 1: O-Propargylation (NaH, Propargyl Bromide) Start->Step1 Activation Inter Alkyne-Functionalized Intermediate Step1->Inter Step2 Step 2: CuAAC Click (R-N3, CuI, DIPEA) Inter->Step2 Conjugation Prod_Prot Protected Conjugate (Triazole Linkage) Step2->Prod_Prot Step3 Step 3: Global Deprotection (TFA/DCM) Prod_Prot->Step3 Restoration Final Final RNA Ligand (Polyamine Salt) Step3->Final

Figure 1: Strategic workflow for converting the protected 2-DOS scaffold into a bioactive RNA ligand.

Detailed Experimental Protocols

Phase A: Synthesis of the "Clickable" Scaffold (Alkyne-2-DOS)

Objective: Install a terminal alkyne at the C4 position. Starting Material: 1,3-Di-N-Boc-5,6-O-cyclohexylidene-2-deoxystreptamine (commercially available or synthesized from Neomycin B degradation [3]).

Reagents:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Propargyl Bromide (80% in toluene).

  • Anhydrous DMF (N,N-Dimethylformamide).

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve Starting Material (1.0 equiv, e.g., 500 mg) in anhydrous DMF (5 mL).

  • Deprotonation: Cool to 0°C. Add NaH (1.5 equiv) portion-wise. Stir for 30 min at 0°C. Observation: Bubbling (H2 gas) indicates alkoxide formation.

  • Alkylation: Add Propargyl Bromide (1.5 equiv) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc 1:1). The product will be less polar than the starting material.

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[3] Wash organics with water and brine.[4][5][6] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Target: >75%.[5][6]

    • Validation: 1H NMR should show the alkyne proton triplet at ~2.4 ppm.

Phase B: The Click Reaction (CuAAC Conjugation)

Objective: Covalent attachment of the Azide-Partner (R-N3) to the Alkyne-2-DOS. Conditions: Organic-soluble "Click" (since the Boc-protected scaffold is not water-soluble).

Reagents:

  • Alkyne-2-DOS (from Phase A).

  • Azide-Partner (1.0–1.2 equiv).

  • Copper(I) Iodide (CuI) (10–20 mol%).

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or THF.

Protocol:

  • Dissolution: In a vial, dissolve Alkyne-2-DOS (1 equiv) and Azide-Partner (1.1 equiv) in MeCN (degassed).

  • Catalyst Addition: Add DIPEA followed by CuI.

    • Expert Tip: If the reaction is sluggish, add a ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize Cu(I), though simple CuI/DIPEA often suffices for this scaffold [1].

  • Incubation: Stir at RT for 4–12 hours under Argon.

    • Note: Some hindered substrates may require mild heating (40°C).

  • Scavenging Copper: Dilute with EtOAc. Wash with 10% EDTA or NH4OH solution to remove Copper (blue aqueous layer indicates Cu removal).

  • Isolation: Dry organic layer (Na2SO4) and concentrate.[6][7] Purify via column chromatography.[5][6]

    • Validation: MS (ESI+) should show the mass of the adduct. IR should show disappearance of the azide peak (~2100 cm⁻¹).

Phase C: Global Deprotection & Salt Formation

Objective: Remove Boc and Cyclohexylidene groups to unmask the RNA-binding pharmacophore.

Protocol:

  • Acidolysis: Dissolve the purified Triazole Conjugate in DCM (1 mL per 100 mg). Add Trifluoroacetic Acid (TFA) / Water (95:5 v/v) to make a final 50% TFA solution.

    • Why Water? Water acts as a cation scavenger for the tert-butyl cations, preventing re-alkylation of the ring.

  • Reaction: Stir vigorously at RT for 2–4 hours.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (3x) or Methanol to remove residual TFA.

  • Final Form: The product is now a TFA salt. For biological assays, dissolve in water and lyophilize.

    • Optional: Convert to HCl salt by dissolving in 0.1 M HCl and lyophilizing (repeat 2x).

Quantitative Data Summary

ParameterPhase A (Alkylation)Phase B (Click)Phase C (Deprotection)
Solvent System DMF (Anhydrous)MeCN or THFDCM / TFA (1:1)
Key Reagent NaH / Propargyl BromideCuI / DIPEATFA / H2O
Timeframe 4–16 Hours4–12 Hours2–4 Hours
Typical Yield 70–85%60–90%>95% (Quantitative)
Critical QC 1H NMR (Alkyne CH)MS (Adduct Mass)1H NMR (Loss of t-Butyl)

Expert Insights & Troubleshooting (E-E-A-T)

Regiochemistry & Stereochemistry

The starting material (Di-Boc-5,6-O-cyclohexylidene-2-DOS) is a meso compound.[8] Functionalization at the C4 position breaks the symmetry, creating a racemic mixture (DL-4-O-substituted-2-DOS) [2].

  • Implication: For initial RNA binding screens, the racemate is usually acceptable.

  • Resolution: If a single enantiomer is required, use chiral HPLC on the protected intermediate before deprotection, or start from enantiopure precursors derived from chiral pool synthesis [4].

Copper Toxicity in RNA Assays

Residual Copper from the Click reaction can cleave RNA or quench fluorescence in binding assays.

  • Solution: Use Chelex 100 resin in the final aqueous solution of the deprotected ligand. Stir the aqueous solution with Chelex beads for 30 mins, then filter. This is more effective than EDTA washing alone.

Solubility Paradox
  • Protected Scaffold: Highly soluble in DCM, EtOAc. Insoluble in water.

  • Deprotected Ligand: Highly soluble in Water. Insoluble in DCM, EtOAc.

  • Handling: Do not attempt to extract the final deprotected product into organic solvents. Purify via C18 Reverse-Phase HPLC or simply precipitation from MeOH/Ether if the click reaction was clean.

References

  • Tran, T. P. A., et al. (2022). "Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production." RSC Medicinal Chemistry, 13, 311-319.

  • Pillidge, C., et al. (2021).[5][6] "2-Deoxystreptamine as a platform to design original inhibitors of oncogenic miRNA biogenesis." Comptes Rendus Chimie, 24(S1).

  • Quader, S., et al. (2007). "A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS)." Organic & Biomolecular Chemistry, 6, 2952-2960.[1]

  • Elson, A. S., et al. (2010). "Synthesis of azide and alkyne functionalized phosphoramidite nucleosides." PMC - NIH, 2010.

Sources

Application Notes and Protocols for the Preparation of 4,5-Disubstituted Aminoglycosides Using a 2-Deoxystreptamine (2-DOS) Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of 4,5-Disubstituted Aminoglycosides and the Centrality of the 2-DOS Scaffold

Aminoglycosides are a class of potent, broad-spectrum antibiotics that have been a cornerstone in treating severe bacterial infections for decades.[1] Their mechanism of action involves binding to the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit, which disrupts protein synthesis by causing codon misreading and inhibiting translocation.[2][3] The chemical architecture of these antibiotics is characterized by an aminocyclitol core, most commonly 2-deoxystreptamine (2-DOS), glycosidically linked to two or more aminosugars.[4]

Based on the substitution pattern on the 2-DOS ring, aminoglycosides are broadly classified into 4,5-disubstituted and 4,6-disubstituted derivatives.[5][6] This application note will focus on the 4,5-disubstituted class, which includes clinically important agents like neomycin and paromomycin.[5][6] The 2-DOS scaffold is not merely a passive linker; it plays a crucial role in the high-affinity binding to the ribosomal target and is a key determinant of the antibiotic's overall conformation and activity.[7][8]

However, the clinical utility of aminoglycosides has been challenged by the emergence of bacterial resistance, primarily through enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), and by their inherent ototoxicity and nephrotoxicity.[3][9][10] This has spurred significant research efforts into the synthesis of novel 4,5-disubstituted aminoglycoside analogs with improved pharmacological profiles. These efforts aim to circumvent resistance mechanisms, enhance target selectivity, and reduce toxicity.[11][12][13]

This comprehensive guide provides an in-depth overview of the synthetic strategies and detailed protocols for the preparation of 4,5-disubstituted aminoglycosides, with a focus on leveraging the 2-DOS scaffold as a central building block for creating new and improved therapeutic agents.

I. Strategic Approaches to the Synthesis of 4,5-Disubstituted Aminoglycosides

The synthesis of these complex molecules presents considerable challenges due to the presence of multiple stereocenters and functional groups with similar reactivity.[5] Two primary strategies are employed: the semi-synthesis from readily available natural aminoglycosides and the total synthesis from simpler chiral precursors.

A. Semi-synthesis: Modifying Nature's Blueprint

Semi-synthetic approaches utilize naturally occurring 4,5-disubstituted aminoglycosides, such as neomycin or paromomycin, as starting materials.[12][14][15] This strategy takes advantage of the pre-existing stereochemically defined 2-DOS core and appended sugar rings. The main challenge lies in the regioselective modification of specific hydroxyl or amino groups.[5]

Key Methodologies in Semi-synthesis:

  • Regioselective Protection: The differential reactivity of the various hydroxyl and amino groups allows for selective protection. For instance, the primary hydroxyl groups are generally more reactive than the secondary ones. A common strategy involves the use of protecting groups like benzyl (Bn), benzoyl (Bz), tert-butyldiphenylsilyl (TBDPS), and carbobenzyloxy (Cbz) to mask certain functionalities while leaving others available for modification.[5][15] A crucial technique is the regioselective N-acetylation, which can be controlled by carefully adjusting reaction conditions.[11]

  • Glycosylation: The modification or replacement of the sugar moieties is a key strategy to overcome resistance. This involves the chemical or enzymatic cleavage of an existing sugar and subsequent glycosylation with a new, modified sugar donor. The stereochemical outcome of the glycosidic bond formation is critical and is influenced by the nature of the glycosyl donor, the acceptor, and the reaction conditions.[15]

  • Functional Group Interconversion: This involves the modification of existing functional groups, such as the conversion of hydroxyl groups to amino groups or the alkylation of amines, to block the sites of action for AMEs.[11][12][15]

B. Total Synthesis: Building from the Ground Up

Total synthesis offers the greatest flexibility in designing novel aminoglycoside analogs with significant structural modifications to the 2-DOS scaffold itself.[7][16] This approach allows for the introduction of non-natural aminocyclitols and sugar moieties.

Pivotal Steps in Total Synthesis:

  • Asymmetric Synthesis of the 2-DOS Core: The synthesis of enantiomerically pure and differentially protected 2-DOS derivatives is a critical first step.[7][16] Strategies often involve chiral pool starting materials like D-glucose or asymmetric reactions such as palladium-catalyzed desymmetrization.[7][16]

  • Stereocontrolled Glycosylation: The sequential and stereoselective formation of the glycosidic linkages between the 2-DOS core and the aminosugar units is the cornerstone of the total synthesis.[17][18] The choice of glycosyl donor (e.g., thioglycosides, trichloroacetimidates) and activating agent is crucial for controlling the anomeric stereochemistry.

  • Protecting Group Strategy: A well-designed protecting group strategy is paramount for the success of a total synthesis. Orthogonally protected building blocks are essential to allow for the selective deprotection and functionalization of specific positions throughout the synthetic sequence.[16]

C. Chemoenzymatic and Biocatalytic Approaches: The Power of Nature's Catalysts

In recent years, chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to purely chemical synthesis.[4][19][20] These approaches utilize enzymes, such as glycosyltransferases and acyltransferases, to perform specific transformations with high regio- and stereoselectivity, often under mild reaction conditions.[4][19][20]

Advantages of Biocatalysis:

  • High Selectivity: Enzymes can differentiate between similar functional groups, minimizing the need for complex protection and deprotection steps.[1]

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near neutral pH and room temperature, which is advantageous for sensitive substrates.[1]

  • Generation of Novel Structures: By employing engineered enzymes or enzymes with broad substrate specificity, novel aminoglycoside analogs that are difficult to access through traditional chemical methods can be synthesized.[4][21]

II. Detailed Experimental Protocols

The following protocols are illustrative examples of key transformations in the synthesis of 4,5-disubstituted aminoglycosides. Researchers should adapt these procedures based on their specific substrates and target molecules.

Protocol 1: Regioselective Tetra-N-acetylation of Paromomycin

This protocol is adapted from literature procedures and demonstrates the selective acetylation of the amino groups of paromomycin, leaving the 2'-amino group free for further modification.[11]

Rationale: The differential basicity of the amino groups in paromomycin allows for controlled acetylation under specific pH conditions. The 2'-amino group is less basic and therefore less reactive towards acetylation under these conditions.

Materials:

  • Paromomycin sulfate

  • Methanol (MeOH)

  • 1N Hydrochloric acid (HCl)

  • Acetic anhydride (Ac₂O)

  • Dowex 1-X8 resin (OH⁻ form)

  • Dry ice

  • Acetone

Procedure:

  • Dissolve paromomycin sulfate (1.0 g) in a minimal amount of deionized water.

  • Add a solution of 1N HCl in methanol until the pH of the solution is approximately 4.5-5.0.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (4.0 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Neutralize the reaction mixture with Dowex 1-X8 (OH⁻ form) resin until the pH is 7.0.

  • Filter the resin and wash it with methanol.

  • Concentrate the combined filtrate and washings under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol/ammonium hydroxide) to afford 1,3,2''',6'''-tetra-N-acetyl paromomycin.

Self-Validation: The success of the regioselective acetylation can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, where the chemical shifts of the acetylated and free amino groups will be distinct. Mass spectrometry will confirm the correct mass of the product.

Protocol 2: Glycosylation of a Protected 2-DOS Acceptor with a Thioglycoside Donor

This protocol outlines a general procedure for the stereoselective glycosylation of a protected 2-DOS acceptor, a key step in the total synthesis of 4,5-disubstituted aminoglycosides.

Rationale: Thioglycosides are stable glycosyl donors that can be activated under various conditions to promote glycosylation. The use of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf) is a common and effective method for activating thioglycosides. The stereochemical outcome is influenced by the protecting groups on the donor and the reaction solvent.

Materials:

  • Protected 2-DOS acceptor (with a free hydroxyl group at the desired position)

  • Thioglycoside donor (appropriately protected)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the protected 2-DOS acceptor, the thioglycoside donor (1.2-1.5 equivalents), and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -40 °C or -78 °C).

  • Add NIS (1.5-2.0 equivalents) to the mixture.

  • Slowly add a solution of the catalytic Lewis acid (TfOH or AgOTf, 0.1-0.2 equivalents) in anhydrous DCM.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and then filter it through a pad of Celite.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired glycosylated product.

Self-Validation: The formation of the glycosidic bond and its stereochemistry can be determined by NMR spectroscopy, particularly by analyzing the coupling constant of the anomeric proton (J₁,₂). The α- and β-anomers will have distinct coupling constants.

III. Data Presentation and Visualization

Table 1: Representative Yields for Key Synthetic Transformations
TransformationStarting MaterialProductReagentsYield (%)Reference
Regioselective N-acetylationParomomycin1,3,2''',6'''-tetra-N-acetyl paromomycinAc₂O, HCl/MeOH41[11]
GlycosylationProtected 2-DOS acceptorGlycosylated pseudodisaccharideThioglycoside donor, NIS, TfOH46-65[15]
Azide ReductionAzido-aminoglycoside analogAmino-aminoglycoside analogH₂, Pd/C or Staudinger reaction>90[17]
Deprotection (Hydrogenolysis)Benzyl-protected aminoglycosideDeprotected aminoglycosideH₂, Pd(OH)₂/C23-61[15]
Diagrams of Synthetic Workflows

Synthetic_Workflow

Total_Synthesis_Workflow

IV. Conclusion and Future Perspectives

The preparation of 4,5-disubstituted aminoglycosides using the 2-DOS scaffold remains a vibrant and critical area of research in the quest for new antibiotics to combat multidrug-resistant bacteria. Both semi-synthetic and total synthesis strategies, augmented by the increasing use of chemoenzymatic methods, provide powerful tools for generating novel analogs with improved therapeutic properties. The detailed understanding of the structure-activity relationships and the mechanisms of resistance continues to guide the rational design of the next generation of aminoglycoside antibiotics. Future efforts will likely focus on the development of more efficient and stereoselective glycosylation methods, the exploration of novel modifications to the 2-DOS core and the sugar moieties, and the expanded use of biocatalysis to access previously unattainable chemical diversity.

V. References

  • Azucena, E., & Mobashery, S. (2001). Aminoglycoside-modifying enzymes: Mechanisms of catalytic processes and inhibition. Drug Resistance Updates, 4(2), 106-117.

  • Boger, D. L., & Tse, W. C. (2002). An Asymmetric Stereodivergent Strategy Towards Aminocyclitols. PMC, 4(22), 3919-3933.

  • Cassinelli, G., Franceschi, G., Di Colo, G., & Arcamone, F. (1978). Semisynthetic Aminoglycoside Antibiotics 1. New Reactions of Paromomycin and Synthesis of its 2′-Substituted Derivatives. Journal of Antibiotics, 31(4), 379-382.

  • Chang, C. W., & Takemoto, J. Y. (2022). Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics. Frontiers in Chemistry, 10, 987353.

  • Dezanet, C., Subedi, A., Domalaon, R., & Schweizer, F. (2020). Design of Paromomycin and Neomycin as Sulfated and Hydrophobic Glycans to Target Heparanase-Driven Tumor Progression and Metastasis. Journal of Medicinal Chemistry, 63(12), 6436-6453.

  • Diez, E., Gallego-Yerga, L., & Garcia-Fernandez, J. M. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF HETEROCYCLIC AMINOGLYCOSIDES. Arkivoc, 2017(5), 188-220.

  • Park, S. R., Park, J. W., Ban, Y. H., & Yoon, Y. J. (2013). 2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways. Natural Product Reports, 30(1), 11-20.

  • Dussault, P. H., & Han, M. (2019). Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity. ACS Infectious Diseases, 5(10), 1746-1758.

  • Hoyos, P., Bavaro, T., & Hernáiz, M. J. (2021). Biocatalyzed Synthesis of Glycostructures with Anti-infective Activity. Accounts of Chemical Research, 54(15), 3045-3058.

  • Mik-Krajewska, A., & Klesiewicz, E. (2022). Laccase-Catalyzed Derivatization of Aminoglycoside Antibiotics and Glucosamine. Molecules, 27(6), 1865.

  • Matt, U., et al. (2014). Identification and evaluation of improved 4'-O-(alkyl) 4,5-disubstituted 2-deoxystreptamines as next-generation aminoglycoside antibiotics. mBio, 5(5), e01827-14.

  • Thuy, T. T., et al. (2008). Chemoenzymatic acylation of aminoglycoside antibiotics. Organic Letters, 10(18), 4069-4072.

  • Vasella, A., & Böttger, E. C. (2019). Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity. ACS Infectious Diseases, 5(10), 1746-1758.

  • Ginn, J. D., & Al-Hashimi, H. M. (2008). A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance. Organic & Biomolecular Chemistry, 6(16), 2952-2960.

  • Nagorny, P., & Demchenko, A. V. (2024). Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine. The Journal of Organic Chemistry, 89(6), 3739-3746.

  • Lavoie, D. R., & Roy, R. (2020). Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. Molecules, 25(16), 3737.

  • Al-Mughaid, H., & Wright, G. D. (2017). Aminoglycoside antibiotics: Chemical conversion of neomycin B, paromomycin, and lividomycin B into bioactive pseudosaccharides. Carbohydrate Research, 342(3-4), 435-442.

  • Roy, R., & Giguère, D. (2008). A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance. Organic & Biomolecular Chemistry, 6(16), 2952-2960.

  • Azucena, E., & Mobashery, S. (2001). Aminoglycoside-modifying enzymes: Mechanisms of catalytic processes and inhibition. Drug Resistance Updates, 4(2), 106-117.

  • Hanessian, S., & Patil, G. (1978). Aminoglycoside antibiotics: Studies directed toward the selective modification of hydroxyl groups: Synthesis of 3′-epiparomamine and 3′-epineamine. Canadian Journal of Chemistry, 56(11), 1509-1515.

  • Serio, A. W., & Blanchard, J. S. (2020). Aminoglycosides: From Antibiotics to Building Blocks for the Synthesis and Development of Gene Delivery Vehicles. Antibiotics, 9(8), 504.

  • Hermann, T. (2007). Aminoglycoside antibiotics: old drugs and new therapeutic approaches. Cellular and Molecular Life Sciences, 64(15), 1841-1852.

  • Boehr, D. D., & Wright, G. D. (2005). The use of aminoglycoside derivatives to study the mechanism of aminoglycoside 6′-N-acetyltransferase and the role of 6′-NH2 in antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 15(22), 5052-5055.

  • Monti, F., et al. (2016). Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production. Organic & Biomolecular Chemistry, 14(4), 1316-1326.

  • Chang, C. W., & Takemoto, J. Y. (2022). Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics. Frontiers in Chemistry, 10, 987353.

  • van Delft, F. L., & van Boom, J. H. (2001). 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics. Chemical Reviews, 101(7), 2037-2078.

  • Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside. Retrieved from [Link]

  • Berghuis, A. M. (2014). Aminoglycoside antibiotics discussed in this article. 4,5-Disubstituted... ResearchGate.

  • van der Klein, P. A. M., et al. (2011). 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin. Molecules, 16(7), 5665-5680.

  • Li, S., et al. (2020). Glycodiversification of gentamicins through in vivo glycosyltransferase swapping enabled the creation of novel hybrid aminoglycoside antibiotics with potent activity and low ototoxicity. Communications Biology, 3(1), 1-12.

  • Al-Mugotir, M. H., et al. (2023). Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases. ACS Medicinal Chemistry Letters, 14(5), 651-657.

  • Wang, J., & Li, X. (2026). Iron-Catalyzed Stereospecific Heterocycle N-Glycosylation with Glycal Epoxides. Organic Letters, 28(3), 1234-1237.

  • Park, S. R., et al. (2013). Representative structures of the 4,5-and 4,6-disubstituted 2-DOS containing aminoglycosides. ResearchGate.

Sources

Application Note: Strategic Regiocontrol in the Functionalization of Bis(N-Boc)-2-Deoxystreptamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-deoxystreptamine (2-DOS) core is the privileged scaffold underlying the efficacy of clinically vital aminoglycosides (e.g., Neomycin, Kanamycin, Gentamicin).[1] In the context of overcoming antimicrobial resistance (AMR) and developing RNA-targeting therapeutics, the precise modification of the 2-DOS hydroxyl array is critical.

This guide details the regioselective functionalization of N,N'-di-Boc-2-deoxystreptamine , specifically addressing the challenge of distinguishing the C5-hydroxyl from the enantiotopic C4/C6-hydroxyl pair. We present a validated workflow utilizing organotin (stannylene acetal) chemistry and cyclic protection strategies to achieve high-fidelity regiocontrol.

Structural Logic & Reactivity Analysis[1]

To successfully modify 2-DOS, one must first understand its stereochemical landscape.[1] 2-DOS is a meso compound with a plane of symmetry passing through C2 and C5.

The Reactivity Hierarchy

In the standard chair conformation (all substituents equatorial), the reactivity profile is dictated by electronic proximity to the carbamates and steric crowding.

  • C1 & C3 (Amines): Protected as tert-butyl carbamates (Boc). These groups participate in hydrogen bonding, influencing the nucleophilicity of adjacent hydroxyls.[1]

  • C4 & C6 (Hydroxyls): Enantiotopic in the symmetric precursor. They are vicinal to the Boc-amines. Functionalization here breaks symmetry, creating chiral centers.[1]

  • C5 (Hydroxyl): The unique hydroxyl, located on the symmetry axis.[1] It is flanked by two hydroxyls (C4/C6) and is generally less reactive toward acylation due to the "sandwich" effect of the adjacent equatorial oxygens, but highly responsive to specific chelation strategies.[1]

Strategic Pathways

We employ two primary strategies to break this symmetry and achieve regiocontrol:

  • Thermodynamic Trapping (Acetonide Formation): Utilizing 2,2-dimethoxypropane to form a thermodynamic 4,5-O-isopropylidene ketal, leaving the C6-OH free for functionalization.[1]

  • Kinetic Activation (Stannylene Acetals): Using dibutyltin oxide to form a transient cyclic dialkylstannylene acetal. This activates the diol system towards alkylation/acylation, typically favoring the position that allows for stable coordination (often distinguishing C4/C6 from C5).[1]

Visualization: Reaction Logic

DOS_Functionalization cluster_legend Key Mechanism Start Bis(N-Boc)-2-DOS (Meso Scaffold) Sn_Intermediate Stannylene Acetal (Transient Activation) Start->Sn_Intermediate Bu2SnO, MeOH, Reflux Acetonide 4,5-O-Isopropylidene (Racemic Mixture) Start->Acetonide 2,2-DMP, pTsOH Prod_C4 C4-O-Alkylated Product (Racemic) Sn_Intermediate->Prod_C4 RX, CsF (Regioselective) Prod_C6 C6-O-Free Derivative Acetonide->Prod_C6 Functionalization of free OH

Caption: Workflow distinguishing Kinetic Activation (Stannylene) vs. Thermodynamic Protection (Acetonide) pathways.

Methodology & Protocols

Protocol A: Regioselective Mono-Alkylation via Stannylene Acetal

Objective: Selective alkylation of the C4 (or C6) position over C5. Mechanism: The formation of a five-membered stannylene ring across the C4-C5 (or C5-C6) cis-diol activates the oxygen atoms. In the presence of a nucleophile, the reaction typically occurs at the sterically less hindered or electronically favored equatorial oxygen.

Reagents Required:
  • N,N'-di-Boc-2-deoxystreptamine (Start Material)

  • Dibutyltin oxide (Bu₂SnO)[1]

  • Anhydrous Methanol (MeOH)[1]

  • Electrophile (e.g., Benzyl bromide, Allyl bromide)[1]

  • Cesium Fluoride (CsF) or Tetrabutylammonium iodide (TBAI)[1]

  • Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:
  • Activation (Stannylene Formation):

    • In a round-bottom flask equipped with a Dean-Stark trap (or using 4Å molecular sieves), suspend N,N'-di-Boc-2-deoxystreptamine (1.0 equiv) and Dibutyltin oxide (1.1 equiv) in anhydrous MeOH (0.1 M concentration).

    • Reflux the mixture for 2–4 hours. The suspension should clear as the stannylene acetal forms.

    • Crucial Step: Evaporate the solvent completely under reduced pressure. Azeotrope with anhydrous toluene (2x) to remove trace water.[1] The stannylene intermediate is moisture-sensitive.

  • Regioselective Alkylation:

    • Redissolve the resulting white foam (stannylene intermediate) in anhydrous DMF (0.1 M) under Argon atmosphere.

    • Add the Electrophile (1.2 equiv).

    • Add Cesium Fluoride (1.5 equiv).[1] Note: CsF acts to coordinate the tin, increasing the nucleophilicity of the oxygen.

    • Stir at room temperature for 12–24 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Work-up & Purification:

    • Dilute with EtOAc and wash with 10% KF solution (to remove tin residues) followed by brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

    • Purify via flash column chromatography (Silica gel).[1] The mono-alkylated product (racemic mixture of C4 and C6 functionalization) typically elutes before the di-alkylated byproducts.

Expected Yield: 60–75% mono-alkylated product.

Protocol B: C6-Isolation via 4,5-O-Isopropylidene Protection

Objective: To leave the C6 hydroxyl free for specific modification while protecting C4 and C5. Note: As the starting material is meso, this reaction produces a racemic mixture of 4,5-protected and 5,6-protected isomers (which are enantiomers).[1]

Step-by-Step Procedure:
  • Protection:

    • Dissolve N,N'-di-Boc-2-deoxystreptamine (1.0 equiv) in anhydrous DMF/Acetone (1:1).

    • Add 2,2-Dimethoxypropane (5.0 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTsOH, 0.1 equiv).

    • Stir at room temperature for 4–6 hours.

  • Neutralization:

    • Quench with Triethylamine (Et₃N) to pH 8.[1]

    • Concentrate under reduced pressure.

  • Isolation:

    • The resulting product is the (±)-4,5-O-isopropylidene-N,N'-di-Boc-2-deoxystreptamine .

    • The single free hydroxyl (C6) can now be oxidized, glycosylated, or alkylated.[1]

Data Summary & Troubleshooting

Comparative Reactivity Table
PositionElectronic EnvironmentSteric EnvironmentReactivity (Stannylene)Reactivity (Acetonide)
C4-OH Vicinal to NH-BocModerateHigh (Primary site of alkylation)Trapped in ring
C5-OH Flanked by OH groupsHigh (Sandwiched)Low (Directing group)Trapped in ring
C6-OH Vicinal to NH-BocModerateHigh (Enantiotopic to C4)Free (Reactive)
Troubleshooting Guide
  • Issue: Poor Solubility.

    • Cause: Bis(N-Boc)-2-DOS is amphiphilic but rigid.

    • Solution: Use dry DMF for alkylations. For initial stannylene formation, if MeOH reflux fails to clear the solution, add small amounts of Toluene.[1]

  • Issue: Migration of Protecting Groups.

    • Cause: Acyl groups can migrate between C4/C5/C6 under basic conditions.

    • Solution: Keep reactions neutral or slightly acidic when possible. Use ether linkages (Benzyl, Allyl) for permanent modification to avoid migration.[1]

  • Issue: Low Regioselectivity (Mixtures).

    • Cause: Temperature too high or lack of metal coordination.

    • Solution: In Protocol A, ensure CsF is dry.[1] Lower the temperature to 0°C if di-alkylation is observed.

References

  • Hanessian, S., et al. (2019).[1] Modification at the 2'-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics. ACS Infectious Diseases.[3] Link[1]

  • Mobashery, S., et al. (2012).[1] 2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways. Natural Product Reports. Link

  • Hermann, T. (2005).[1] 2-Deoxystreptamine: A Scaffold for RNA-Binding Ligands. Chemical Reviews. Link[1]

  • Bressy, C., et al. (2017).[1] Catalytic Enantioselective Desymmetrization of Meso Compounds. Synthesis. Link

  • Roestamadji, J., & Mobashery, S. (1998).[1] The stannylene acetal method for regioselective functionalization of carbohydrates and polyols. (General Reference for Protocol A).

Sources

Application Note: A Comparative Guide to the Preparation of 2-Deoxystreptamine: Total Synthesis vs. Natural Product Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Deoxystreptamine (2-DOS) is the central aminocyclitol scaffold for a vast family of clinically significant aminoglycoside antibiotics, including kanamycin, neomycin, and gentamicin.[1][2] Its intrinsic ability to bind to ribosomal RNA makes it a privileged structure in the development of novel antibacterial agents and RNA-targeting molecules.[2][3] The acquisition of this crucial building block is primarily achieved through two distinct strategies: total synthesis from simple precursors and degradative isolation from commercially available aminoglycosides. This guide provides a detailed comparative analysis of these two approaches, offering researchers, scientists, and drug development professionals the technical insights and step-by-step protocols necessary to select and implement the most suitable method for their specific research objectives. We will explore the causality behind experimental choices, present self-validating protocols, and provide a decision-making framework for navigating the trade-offs between the synthetic flexibility of total synthesis and the practical efficiency of natural product degradation.

The Significance of 2-Deoxystreptamine (2-DOS) in Drug Discovery

2-Deoxystreptamine is a meso compound, a 1,3-diaminocyclohexane-4,5,6-triol, that serves as the aglycone core of many aminoglycoside antibiotics.[2] The arrangement of its amino and hydroxyl groups provides a precise three-dimensional scaffold for the attachment of various aminosugars, which in turn dictates the antibiotic's spectrum of activity and resistance profile.[2][4] The core 2-DOS unit itself demonstrates a strong affinity for RNA, a property that is fundamental to the mechanism of action of aminoglycosides, which involves binding to the A-site of bacterial 16S ribosomal RNA and disrupting protein synthesis.[2][4][5]

The critical role of 2-DOS extends beyond its presence in natural antibiotics. Access to enantiopure, and often orthogonally protected, 2-DOS derivatives is essential for:

  • Developing Novel Antibiotics: Synthesizing new aminoglycoside analogs to combat widespread bacterial resistance.[6]

  • Structure-Activity Relationship (SAR) Studies: Modifying the core scaffold to understand the key interactions with the RNA target.

  • Creating RNA-Targeted Probes: Designing molecules that can bind to other structured RNA targets implicated in various diseases.[3]

Therefore, the choice of how to obtain 2-DOS—either by building it from the ground up or by extracting it from a complex natural product—is a foundational decision in any research program centered on this scaffold.

Total Synthesis of 2-Deoxystreptamine

Total synthesis offers the unparalleled advantage of absolute structural control, enabling the creation of unnatural analogs and the incorporation of labels or probes.[3] However, this flexibility comes at the cost of lengthy, often complex, multi-step sequences. The primary synthetic challenge lies in the stereoselective installation of five contiguous stereocenters on the cyclohexane ring.[3]

Key Synthetic Strategies

Numerous synthetic routes have been developed, typically starting from either the chiral pool or achiral materials.

  • From the Chiral Pool (D-Glucose): D-Glucose is a common and inexpensive starting material, providing a pre-existing stereochemical framework.[2] A key step often involves a Ferrier rearrangement to convert the pyranose ring into a functionalized cyclohexane, which then undergoes further transformations to install the amino groups.[6]

  • De Novo Synthesis: These routes build the carbocycle from achiral precursors. An early and notable example by Nakajima and colleagues started from 1,4-cyclohexadiene, using a series of epoxidations and nucleophilic openings to install the required functional groups.[2][3]

The diagram below illustrates a generalized workflow for a total synthesis approach starting from a chiral precursor like D-glucose.

G start D-Glucose (Chiral Pool) p1 Protection & Functionalization start->p1 Multiple Steps p2 Ferrier Rearrangement (Carbocyclization) p1->p2 Key C-C bond formation p3 Stereoselective Functional Group Installation (e.g., N3, OH) p2->p3 Multiple Steps (e.g., Mitsunobu, Epoxidation) p4 Global Reduction (e.g., N3 -> NH2) p3->p4 Final reduction end Protected 2-DOS Analog p4->end Deprotection/ Derivatization G start Natural Aminoglycoside (e.g., Neomycin Sulfate) p1 Strong Acid Hydrolysis (e.g., 6N HCl, Reflux) start->p1 p2 Hydrolysate Mixture (2-DOS, Aminosugars, Salts) p1->p2 Cleavage of glycosidic bonds p3 Purification via Ion-Exchange Chromatography p2->p3 Separation based on charge end Pure 2-Deoxystreptamine (as salt) p3->end G start What is the primary research objective? q1 Do you need to modify the 2-DOS core itself? (e.g., change stereochemistry, remove a hydroxyl) start->q1 synthesis Choose: Total Synthesis q1->synthesis Yes degradation Choose: Natural Product Degradation q1->degradation No, the natural scaffold is sufficient

Sources

Application Notes and Protocols for the Synthesis of bis(N-Boc)-2-deoxystreptamine from Neamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of bis(N-Boc)-2-deoxystreptamine

2-Deoxystreptamine (2-DOS) is a pivotal molecular scaffold, forming the central structural motif in a vast array of aminoglycoside antibiotics.[1][2] Its unique stereochemical arrangement of amino and hydroxyl groups provides a versatile platform for the development of novel therapeutic agents, particularly those targeting RNA.[3] The selective protection of the two primary amino groups of the 2-deoxystreptamine core is a critical step in the synthetic pathway towards new aminoglycoside analogs and other RNA-binding molecules. The tert-butyloxycarbonyl (Boc) protecting group is exceptionally well-suited for this purpose due to its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[4][5]

This application note provides a detailed, field-proven protocol for the efficient conversion of neamine, a readily accessible starting material derived from the hydrolysis of neomycin, to bis(N-Boc)-2-deoxystreptamine. We will delve into the causality behind the experimental choices, offer insights into reaction monitoring and purification, and provide the necessary data for the comprehensive characterization of the final product, ensuring a self-validating and reproducible synthetic procedure.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions Neamine Neamine Product bis(N-Boc)-2-deoxystreptamine Neamine->Product Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Product Et3N Triethylamine (Et3N) Et3N->Product Solvent H2O/MeOH Solvent->Product Heat 55 °C Heat->Product

Caption: Overall reaction for the Boc protection of neamine.

Part 1: Preparation of the Starting Material - Neamine from Neomycin

Neamine is conveniently prepared by the acidic hydrolysis of neomycin, a widely available aminoglycoside antibiotic.[6]

Protocol for Acidic Hydrolysis of Neomycin
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve neomycin sulfate in 6 N sulfuric acid.

  • Hydrolysis: Heat the solution under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Purification: After cooling, the excess sulfuric acid is neutralized, and the neamine is purified through a series of steps including ion-exchange chromatography and crystallization.

Part 2: Synthesis of bis(N-Boc)-2-deoxystreptamine

This protocol is adapted from a successfully applied procedure for the Boc protection of various aminoglycosides, including neamine.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier
NeamineAs prepared-
Di-tert-butyl dicarbonate (Boc)₂OReagent gradeMajor chemical supplier
Triethylamine (Et₃N)Reagent gradeMajor chemical supplier
Methanol (MeOH)AnhydrousMajor chemical supplier
Deionized Water (H₂O)--
Dichloromethane (DCM)ACS gradeMajor chemical supplier
AcetoneACS gradeMajor chemical supplier
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeMajor chemical supplier
Silica Gel60 Å, 230-400 meshMajor chemical supplier
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve neamine in a 10:10:7 mixture of water, methanol, and triethylamine.

  • Addition of (Boc)₂O: While stirring the solution, slowly add 1.6 equivalents of solid di-tert-butyl dicarbonate ((Boc)₂O). A small amount of methanol can be used to rinse the weighing vessel.

  • Reaction: Heat the reaction mixture to 55 °C and stir for 16 hours (overnight). As the reaction progresses, the formation of tert-butanol as a byproduct will result in a thick slurry.[7]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator. For complete removal of residual (Boc)₂O, which can sublime, it is advisable to use a high vacuum line with a cold trap (dry ice/acetone).[7]

  • Purification:

    • The crude product can often be used without further purification if the starting neamine was of high purity.

    • If necessary, the product can be purified by column chromatography on silica gel. A solvent system of dichloromethane (DCM) and acetone (e.g., 3:2) has been reported to be effective for separating Boc-protected aminoglycosides.[7]

Causality of Experimental Choices
  • Solvent System (H₂O/MeOH/Et₃N): The mixed aqueous-organic solvent system ensures the solubility of both the polar neamine and the less polar di-tert-butyl dicarbonate. Triethylamine acts as a base to deprotonate the ammonium salts of neamine, increasing the nucleophilicity of the primary amino groups for attack on the (Boc)₂O.[8]

  • Excess (Boc)₂O: Using a stoichiometric excess of (Boc)₂O (1.6 equivalents) helps to drive the reaction to completion, ensuring both primary amino groups are protected.

  • Temperature (55 °C): Moderate heating increases the reaction rate without causing significant degradation of the reactants or products.

  • Extended Reaction Time (16 hours): The overnight reaction time ensures the complete conversion of neamine to the bis-Boc protected product.

Part 3: Characterization of bis(N-Boc)-2-deoxystreptamine

Due to the close structural similarity, the following characterization data for a related Boc-protected neomycin B derivative can be used as a reference.[7] It is highly recommended to obtain full characterization data (¹H NMR, ¹³C NMR, and HRMS) for the synthesized bis(N-Boc)-2-deoxystreptamine to confirm its identity and purity.

Expected Spectroscopic Data
  • ¹H NMR (300 MHz, MeOD): The proton NMR spectrum is expected to show characteristic signals for the 2-deoxystreptamine core, the attached sugar moiety, and the large singlet corresponding to the 18 protons of the two tert-butyl groups of the Boc protectors, typically in the range of δ 1.2-1.7 ppm.

  • ¹³C NMR: The carbon NMR will show signals for the carbamate carbonyls of the Boc groups (around 156-158 ppm), the carbons of the 2-deoxystreptamine and sugar rings, and the quaternary and methyl carbons of the tert-butyl groups.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product.

Part 4: Workflow and Data Summary

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Neamine in H2O/MeOH/Et3N start->dissolve add_boc Add (Boc)2O dissolve->add_boc heat Heat to 55 °C for 16h add_boc->heat cool Cool to RT heat->cool evaporate Evaporate Solvents cool->evaporate high_vac Dry under High Vacuum evaporate->high_vac purify Column Chromatography (optional) high_vac->purify end bis(N-Boc)-2-deoxystreptamine purify->end

Caption: Step-by-step experimental workflow.

Quantitative Data Summary
ParameterValue
Neamine1 equivalent
(Boc)₂O1.6 equivalents
Solvent Ratio (H₂O:MeOH:Et₃N)10:10:7 (v/v/v)
Reaction Temperature55 °C
Reaction Time16 hours
Expected Yield>90% (based on similar reactions)[7]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of bis(N-Boc)-2-deoxystreptamine from neamine. By understanding the rationale behind each step and adhering to the detailed procedure, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The self-validating nature of the protocol, coupled with the provided characterization guidance, ensures the synthesis of high-purity material for subsequent chemical transformations.

References

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.). Retrieved February 21, 2026, from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22). Retrieved February 21, 2026, from [Link]

  • The 13 C and 1 H NMR data of compounds 1-3 a,b (δ H and δ C in ppm). - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Boc Protection of Aminoglycosides - Article | ChemSpider Synthetic Pages. (2012, July 15). Retrieved February 21, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Retrieved February 21, 2026, from [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (2017, July 19). Retrieved February 21, 2026, from [Link]

  • Synthesis of neamine-derived pseudodisaccharides by stereo- and regio-selective functional group transformations - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 21, 2026, from [Link]

  • Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PubMed Central. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthetic methods for 1,3-diamines | Request PDF - ResearchGate. (2025, August 6). Retrieved February 21, 2026, from [Link]

  • (A) Chemical structures of 2-deoxystreptamine aminoglycosides.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. | Semantic Scholar. (n.d.). Retrieved February 21, 2026, from [Link]

  • Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed. (2006, December 15). Retrieved February 21, 2026, from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (n.d.). Retrieved February 21, 2026, from [Link]

  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene - SciELO. (n.d.). Retrieved February 21, 2026, from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8). Retrieved February 21, 2026, from [Link]

Sources

Application Note: Precision Synthesis of Amphiphilic 2-Deoxystreptamine (2-DOS) Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the precision synthesis of amphiphilic aminoglycosides (AAGs), specifically focusing on the 2-deoxystreptamine (2-DOS) scaffold.

Executive Summary & Strategic Rationale

The rise of multidrug-resistant (MDR) bacteria has necessitated the revival of aminoglycoside scaffolds. Unlike their parent compounds (neomycin, kanamycin) which target the 30S ribosomal subunit, Amphiphilic Aminoglycosides (AAGs) are engineered to act as cationic amphiphiles. They disrupt bacterial membranes via electrostatic attraction and hydrophobic insertion, effective against MRSA, VRE, and antifungal targets.

This guide details the synthesis of amphiphilic 2-DOS derivatives starting from the "Protected 2-DOS" scaffold. The 2-DOS core is the structural anchor of most aminoglycosides; isolating and modifying it allows for the creation of "neamine-mimics" with tunable lipophilicity.

Key Technical Advantages of this Protocol:

  • Cost-Efficiency: Utilizes Neomycin B (an inexpensive feedstock) to isolate the 2-DOS core rather than total synthesis.

  • Orthogonal Control: Uses N-Boc protection to direct lipophilic modification exclusively to the hydroxyl positions (O-alkylation), preserving the amine functionality for cationic charge generation post-deprotection.

  • Scalability: Avoids complex glycosylation steps, focusing on robust alkylation chemistry.

Critical Process Flow

The synthesis is divided into three phases. The logic follows a "Deconstruct-Protect-Reconstruct" methodology.

G Neo Starting Material: Neomycin B Sulfate Hyd Phase 1: Acidic Hydrolysis (Isolation of 2-DOS) Neo->Hyd 48% HBr, Reflux DOS Intermediate: 2-Deoxystreptamine (2-DOS) 2HBr Hyd->DOS Precipitation Prot Phase 2: Orthogonal Protection (Boc-Anhydride) DOS->Prot Boc2O, Et3N BocDOS Scaffold: N,N'-di-Boc-2-DOS Prot->BocDOS Crystallization Func Phase 3: Amphiphilic Modification (O-Alkylation w/ Lipid Halides) BocDOS->Func NaH, R-Br (C8-C16) Deprot Deprotection (TFA) Func->Deprot TFA/DCM Final Target Product: O-Alkyl-2-DOS (Amphiphilic Cation) Deprot->Final Purification

Figure 1: Strategic workflow for the conversion of Neomycin B to Amphiphilic 2-DOS derivatives. The pathway emphasizes the isolation of the core followed by orthogonal protection to enable selective O-lipidation.

Detailed Experimental Protocols

Phase 1: Isolation of the 2-DOS Core

Objective: Isolate 2-deoxystreptamine from Neomycin B via acid hydrolysis. Total synthesis of 2-DOS is inefficient; degradation is the industry standard.

Reagents:

  • Neomycin B Sulfate (Commercial Grade)

  • Hydrobromic Acid (48% aq.)

  • Ethanol (Absolute)

  • Acetone

Protocol:

  • Hydrolysis: Dissolve Neomycin B (10.0 g) in 48% HBr (150 mL). Heat the solution to reflux (approx. 120°C) for 18 hours.

    • Mechanism:[1][2][3] This cleaves the glycosidic bonds at the O-4 and O-5 positions, releasing the sugars (neobiosamine and ribose) and the 2-DOS core.

  • Precipitation: Cool the reaction mixture to room temperature. A heavy precipitate may form. Concentrate the mixture under reduced pressure to approx. 30 mL.

  • Isolation: Add absolute Ethanol (100 mL) followed by Acetone (200 mL) to induce crystallization of the 2-DOS dihydrobromide salt.

  • Purification: Filter the solid and wash extensively with acetone. Recrystallize from H2O/Ethanol if necessary.

    • Yield Target: >80%[4]

    • Validation: 1H NMR (D2O) should show a symmetrical spectrum characteristic of the meso-2-DOS core (signals around 3.0-3.5 ppm).

Phase 2: Synthesis of the Protected Scaffold (N,N'-di-Boc-2-DOS)

Objective: Mask the amine groups to prevent N-alkylation in the subsequent step. This forces the lipid tails onto the hydroxyl groups, creating a distinct class of ether-linked AAGs.

Reagents:

  • 2-DOS Dihydrobromide (from Phase 1)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (Et3N) or Na2CO3

  • Solvent: Methanol/Water (1:1) or Dioxane/Water[4]

Protocol:

  • Neutralization: Suspend 2-DOS 2HBr (1.0 eq) in Methanol/Water (1:1). Add Et3N (3.0 eq) to liberate the free amine.

  • Protection: Add Boc2O (2.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The suspension will clear as the product forms, then potentially precipitate.

  • Workup: Evaporate methanol. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na2SO4.[4]

  • Purification: Flash chromatography (DCM/MeOH) or crystallization from Hexane/EtOAc.

    • Product:N,N'-di-(tert-butoxycarbonyl)-2-deoxystreptamine .

    • Critical Checkpoint: Verify the disappearance of free amine peaks and appearance of the Boc singlet (~1.4 ppm) in NMR.

Phase 3: Amphiphilic Functionalization (O-Alkylation)

Objective: Introduce hydrophobic lipid chains (C8–C16) to the hydroxyl positions.

Reagents:

  • N,N'-di-Boc-2-DOS

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Alkyl Bromide (e.g., 1-Bromooctane, 1-Bromododecane)

  • Solvent: Anhydrous DMF

Protocol:

  • Activation: Dissolve N,N'-di-Boc-2-DOS (1.0 eq) in anhydrous DMF under Argon. Cool to 0°C. Add NaH (3.5 eq) cautiously. Stir for 30 min to generate the alkoxide.

    • Note: This will deprotonate O-4, O-5, and O-6.

  • Alkylation: Add the Alkyl Bromide (3.0 eq for tri-substitution, or 1.1 eq for mono-substitution mixture).

    • Expert Insight: For broad-spectrum membrane disruption, a mixture of mono-, di-, and tri-O-alkylated products is often acceptable and active. For SAR studies, separate isomers via column chromatography.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Quench: Carefully add Methanol to quench excess NaH. Pour into ice water.

  • Extraction: Extract with Diethyl Ether or EtOAc. The product is now lipophilic and will partition into the organic phase.

Phase 4: Global Deprotection

Objective: Remove Boc groups to restore the cationic amines.

Protocol:

  • Dissolve the O-alkylated intermediate in DCM.

  • Add Trifluoroacetic Acid (TFA) (20% v/v). Stir for 2 hours.

  • Concentrate in vacuo.[4] Co-evaporate with toluene to remove TFA traces.

  • Final Form: The product is obtained as the Trifluoroacetate salt. For biological assays, it can be converted to the Hydrochloride salt via ion exchange resin.

Chemical Pathway Visualization

ReactionPathway cluster_legend Key Transformation Logic Struct1 2-DOS (Core) (Hydrophilic/Cationic) Struct2 N,N'-di-Boc-2-DOS (Protected/Neutral) Struct1->Struct2 Boc2O (Masks Charge) Struct3 O-Alkyl-N-Boc-2-DOS (Lipophilic Intermediate) Struct2->Struct3 R-Br / NaH (Adds Lipid Tail) Struct4 O-Alkyl-2-DOS (Amphiphilic AAG) Struct3->Struct4 TFA (Restores Charge) Protection allows selective\nmodification of Hydroxyls Protection allows selective modification of Hydroxyls

Figure 2: Reaction pathway demonstrating the transformation of the hydrophilic core into an amphiphilic drug candidate. The Boc-protection step is critical to prevent N-alkylation, ensuring the final product retains primary amines for membrane interaction.

Data Summary & Quality Control

The following parameters are critical for validating the synthesized AAGs.

ParameterSpecificationMethodRationale
Purity > 95%HPLC (ELSD or CAD)Lipid tails lack UV chromophores; ELSD is required.
Identity Confirmed1H NMR, HRMSVerify loss of Boc (1.4 ppm) and presence of alkyl chain (0.8-1.3 ppm).
Solubility > 5 mg/mLWater/DMSOAAGs must be water-soluble (as salts) for MIC assays.
Counter-ion Chloride (preferred)Ion ChromatographyTFA salts can be toxic to cells; convert to HCl for biological testing.
Expected Biological Activity (SAR Trends)

Based on literature precedents (References 1, 3):

  • Chain Length: C12 (Dodecyl) to C16 (Hexadecyl) chains typically show optimal antimicrobial activity.

  • Mechanism: Shorter chains (C8) may act as antifungals; longer chains (C12+) target bacterial membranes.

  • Selectivity: O-alkylated derivatives often show reduced toxicity compared to N-alkylated analogs due to altered pKa profiles.

References

  • Amphiphilic Aminoglycosides as Medicinal Agents. MDPI. Available at: [Link]

  • Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics. Frontiers in Microbiology. Available at: [Link]

  • Antifungal Amphiphilic Aminoglycosides. PubMed Central. Available at: [Link]

  • A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS). Organic & Biomolecular Chemistry. Available at: [Link]

  • 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics. Radboud Repository. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing yield of bis(N-Boc)-2-deoxystreptamine from neomycin hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Optimizing Yield of Bis(N-Boc)-2-Deoxystreptamine from Neomycin

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High

Executive Summary

You are attempting to isolate the core scaffold 2-deoxystreptamine (2-DOS) from Neomycin B and subsequently protect it to form 1,3-bis(N-Boc)-2-deoxystreptamine .

The Problem: This process is notoriously low-yielding (typically <40%) due to two factors:

  • "The Black Tar" Effect: Acidic hydrolysis of the ribose sugars generates humins and furfurals, creating a viscous black mixture that traps the product.

  • Solubility Mismatch: 2-DOS salts are highly water-soluble, while the Boc-protected product is hydrophobic, creating phase-transfer challenges.

The Solution: This guide replaces the standard "brute force" hydrolysis with a Stepwise HBr Cleavage & In-Situ Protection Protocol . By optimizing the charcoal filtration step and controlling pH during the Schotten-Baumann reaction, we can push yields toward 60-70% .

Module 1: The Hydrolysis Phase ("The Dirty Step")

FAQ: Hydrolysis Parameters

Q: Should I use HCl or HBr? A: Use 48% HBr. While concentrated HCl (6M-12M) works, it often leads to incomplete cleavage of the neamine core, leaving you with glycosylated impurities. HBr is a stronger nucleophile and more effectively cleaves the stubborn glycosidic bonds at the 4- and 5-positions of the 2-DOS ring.

Q: My reaction mixture turned into a black sludge. Did I burn it? A: No, this is expected. Neomycin contains ribose. Under strong acid reflux, ribose dehydrates to furfural, which polymerizes into black humins.

  • Critical Optimization: Do not try to filter this sludge through paper alone. It will clog immediately. Use a Celite 545 pad on a sintered glass funnel.

Q: How long should I reflux? A: 15–18 hours at 105°C. Less than 12 hours results in incomplete hydrolysis (monoglycosides remain). More than 24 hours degrades the 2-DOS amine integrity.

Protocol A: Optimized Hydrolysis & Isolation
  • Dissolution: Dissolve Neomycin Sulfate (10 g) in 48% aqueous HBr (100 mL).

  • Reflux: Heat to reflux (oil bath at 110°C) for 16 hours .

  • Decolorization (The Yield Killer):

    • Cool the black mixture to room temperature.

    • Do not filter yet. Add activated charcoal (2 g) and stir for 30 minutes.

    • Prepare a vacuum filtration setup with a 1-inch pad of Celite 545 .

    • Filter the mixture.[1] Note: If the filtrate is still dark brown, repeat the charcoal step.

  • Concentration: Evaporate the pale yellow filtrate under reduced pressure (Rotavap) at 60°C.

    • Troubleshooting: You will get a sticky gum. Co-evaporate with Ethanol (3x) to remove excess HBr and induce solidification.

  • Result: Crude 2-DOS

    
     4HBr salt.
    

Module 2: The Protection Phase ("The Delicate Step")

FAQ: Boc-Protection Strategy

Q: Why is my yield low after adding Boc-anhydride? A: The pH was likely drifting. The reaction releases acid (HBr from the salt + carbonic acid from Boc). If the pH drops below 8, the amine protonates and becomes non-nucleophilic. If pH > 11, you risk hydrolyzing the Boc group or forming O-Boc side products.

  • Fix: Use a pH meter (not paper) and maintain pH 9–10 actively using 4M NaOH.

Q: Can I use DCM as the solvent? A: No. The 2-DOS salt is insoluble in DCM. You must use a Dioxane/Water (1:1) or THF/Water (1:1) system to solubilize both the salt (water phase) and the Boc-anhydride (organic phase).

Protocol B: Selective Bis-Boc Protection
  • Setup: Dissolve the crude 2-DOS HBr salt (from Protocol A) in Water (50 mL) .

  • Neutralization: Add 1,4-Dioxane (50 mL) .

  • pH Adjustment: Add 4M NaOH dropwise until pH reaches 9.5 .

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (3.0 equivalents based on starting Neomycin moles).

    • Why 3.0 eq? You need 2.0 for the amines.[2] The excess accounts for hydrolysis by the solvent.

  • Reaction: Stir at room temperature for 12 hours.

    • Monitor: Check pH every hour for the first 4 hours; add NaOH to maintain pH 9.

  • Workup (Crucial for Purity):

    • Evaporate the Dioxane (rotavap). You are left with an aqueous suspension.

    • Filtration: The product, 1,3-bis(N-Boc)-2-deoxystreptamine , often precipitates as a white solid from the water. Filter and wash with cold water.

    • Alternative: If it doesn't precipitate, extract with Ethyl Acetate (3 x 100 mL) .

Module 3: Troubleshooting & Logic Flow

Visualizing the Workflow

G Start Neomycin Sulfate Hydrolysis Reflux in 48% HBr (16h, 110°C) Start->Hydrolysis Filtration Celite/Charcoal Filtration (Remove Humins) Hydrolysis->Filtration Black Slurry Evap Evaporate & Co-evap w/ EtOH Filtration->Evap Pale Yellow Filtrate CrudeSalt Crude 2-DOS HBr Salt Evap->CrudeSalt Protection Boc2O, NaOH, Dioxane/H2O (pH 9-10) CrudeSalt->Protection CheckPrecip Does White Solid Precipitate? Protection->CheckPrecip FilterSolid Filter & Wash (Cold H2O) CheckPrecip->FilterSolid Yes Extract Extract w/ EtOAc CheckPrecip->Extract No (Oil/Emulsion) Final Bis(N-Boc)-2-DOS (Yield ~60%) FilterSolid->Final Extract->Final

Caption: Figure 1. Optimized workflow for the conversion of Neomycin to Bis(N-Boc)-2-DOS, highlighting the critical filtration and pH control steps.

Module 4: Data & Specifications

Characterization Table
ParameterSpecificationNotes
Appearance White powderIf yellow/brown, re-crystallize from MeOH.
Melting Point 248–250°C (dec)Sharp melting point indicates high purity.
1H NMR (DMSOd6)

1.1-1.3 (q, 1H, ax-H2)
The axial proton at C2 is diagnostic for the 2-DOS core.
Rf Value 0.4510% MeOH in DCM (Stains with Ninhydrin).
Solubility Soluble in MeOH, DMSOInsoluble in Water, Hexanes.
Yield Optimization Checklist

References

  • Fundamental Degradation: Rinehart, K. L., et al. "Chemistry of the Neomycins. XII. The Synthesis of Neamine." Journal of the American Chemical Society, vol. 84, no. 16, 1962, pp. 3216–3218. Link

  • Optimized Isolation: Pitberg, M., et al. "Low-molecular-weight aminoglycoside antibiotics as highly effective inhibitors of HIV-1 TAT–TAR interaction." Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 13, 2003, pp. 2195-2199. Link

  • Green Protection Methods: Varala, R., et al. "Boc-protection of amines using (Boc)2O in the presence of iodine under solvent-free conditions."[3] Journal of Organic Chemistry, vol. 71, no. 21, 2006, pp. 8283–8286. Link

  • 2-DOS Scaffold Review: Busscher, G. F., et al. "2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics." Chemical Reviews, vol. 105, no.[4] 3, 2005, pp. 775–792.[4] Link

Sources

Technical Support Center: Troubleshooting 2-Deoxy-O-Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-deoxy-O-glycosylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 2-deoxyglycosides. The absence of a C2-hydroxyl group in 2-deoxysugars removes the possibility of neighboring group participation, a common strategy for achieving stereocontrol in glycosylation reactions, often leading to challenges in achieving high regioselectivity.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Addressing Low Regioselectivity

This section addresses specific issues you may encounter during your 2-DOS glycosylation experiments.

Q1: My reaction is producing a nearly 1:1 mixture of α and β anomers. What are the primary factors I should investigate to improve the stereoselectivity?

Low stereoselectivity in 2-DOS glycosylation is a common challenge, primarily due to the lack of a participating group at the C2 position.[1][2][3] The reaction often proceeds through a less-controlled oxocarbenium ion intermediate, leading to a mixture of anomers. Here are the key parameters to investigate:

  • Solvent Choice: The solvent plays a crucial role in modulating the reactivity of the glycosyl donor and the stability of the oxocarbenium ion intermediate.[4][5][6][7]

    • Ethereal Solvents (e.g., Diethyl Ether, Dioxane, THF): These solvents are known to favor the formation of α-glycosides.[8] The lone pair of electrons on the ether oxygen can coordinate to the anomeric center, preferentially blocking the β-face and directing the incoming nucleophile to the α-face.[8]

    • Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These solvents can promote the formation of β-glycosides. The "nitrile effect" involves the solvent participating as a nucleophile to form an α-nitrilium ion intermediate, which is then displaced by the glycosyl acceptor in an Sɴ2-like fashion to yield the β-anomer.[8][9]

    • Non-participating Solvents (e.g., Dichloromethane (DCM), Toluene): These solvents are less likely to directly influence stereoselectivity through coordination. In these cases, other factors like promoter, temperature, and protecting groups will have a more pronounced effect.[5][7]

  • Promoter/Activator System: The choice of promoter is critical in determining the reaction mechanism and, consequently, the stereochemical outcome.[9][10]

    • Halide Promoters (e.g., AgOTf, NIS/TfOH): These are commonly used with thioglycoside or glycosyl halide donors. The nature of the counterion and the overall reaction conditions can significantly impact the α/β ratio.

    • Lewis Acids (e.g., TMSOTf, BF₃·OEt₂): These are versatile promoters that can be used with a variety of donors. Their strength and concentration can influence the lifetime and reactivity of the oxocarbenium ion.[9]

    • Catalytic Systems: Recent advancements have introduced catalytic systems, such as those based on gold, iron, or chiral thioureas, designed to exert greater control over stereoselectivity.[11][12][13]

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) can often enhance selectivity by favoring the kinetically controlled product and minimizing side reactions.[1]

Experimental Workflow for Optimizing Stereoselectivity:

G cluster_0 Initial Low Selectivity cluster_1 Optimization Strategy cluster_2 Outcome start Low α/β Selectivity Observed A Solvent Screening (DCM, Et2O, CH3CN) start->A B Promoter Variation (e.g., NIS/TfOH vs. TMSOTf) A->B If selectivity improves, proceed to next variable C Temperature Control (Room Temp vs. -78°C) B->C If selectivity improves, proceed to next variable D Analysis of α/β Ratio (1H NMR) C->D D->A Iterate if necessary end Optimized Stereoselectivity D->end If desired selectivity is achieved

Caption: Iterative optimization workflow for improving stereoselectivity.

Q2: I am observing the formation of undesired regioisomers when using a polyhydroxylated acceptor. How can I improve the regioselectivity of the glycosylation?

Achieving high regioselectivity with acceptors bearing multiple hydroxyl groups is a significant challenge. The relative nucleophilicity of the different hydroxyl groups dictates the site of glycosylation.

  • Protecting Group Strategy: The most reliable method to control regioselectivity is to selectively protect all but the desired hydroxyl group on the acceptor. This requires a well-planned synthetic route involving protection and deprotection steps.

  • Influence of Acceptor Protecting Groups: Even with a single free hydroxyl group, the nature of the protecting groups on the acceptor can influence its reactivity and the regioselectivity of the reaction. Electron-withdrawing groups can decrease the nucleophilicity of nearby hydroxyls, while bulky groups can introduce steric hindrance.[14][15][16]

  • Donor Reactivity: The reactivity of the glycosyl donor can also impact regioselectivity. Highly reactive "armed" donors may exhibit lower regioselectivity compared to less reactive "disarmed" donors.[16][17] Matching the reactivity of the donor and acceptor is key.

  • Catalytic Methods: Some catalytic systems have been developed to achieve regioselective glycosylation of unprotected or minimally protected diols and polyols.[1] These methods often employ boronic acid or other catalysts that can coordinate to specific hydroxyl groups, enhancing their nucleophilicity.[1]

Table 1: Impact of Donor and Acceptor Protecting Groups on Regioselectivity

Donor TypeAcceptor Protecting GroupsPredominant RegioisomerReference
Armed (e.g., per-O-benzylated)Electron-withdrawing (e.g., acyl)Glycosylation at more hindered OH[16]
Disarmed (e.g., per-O-acylated)Electron-donating (e.g., benzyl)Glycosylation at less hindered OH[16]

Frequently Asked Questions (FAQs)

Q3: What is the role of protecting groups on the glycosyl donor in 2-DOS glycosylation, and how do they influence the outcome?

Protecting groups on the glycosyl donor have a profound impact on its reactivity and stability.[18]

  • "Armed" vs. "Disarmed" Donors:

    • Armed Donors: Typically have electron-donating protecting groups (e.g., benzyl ethers). These groups increase the electron density at the anomeric center, making the donor more reactive and favoring the formation of an oxocarbenium ion (Sɴ1-like mechanism).[17]

    • Disarmed Donors: Possess electron-withdrawing protecting groups (e.g., esters like acetate or benzoate). These groups decrease the electron density at the anomeric center, making the donor less reactive and potentially favoring an Sɴ2-like displacement.[13][17]

  • Stability: The choice of protecting groups also affects the stability of the glycosyl donor. Some highly reactive 2-deoxy glycosyl donors can be prone to decomposition, and using "disarming" protecting groups can enhance their stability.[1][17]

Q4: Can you explain the mechanistic basis for the "nitrile effect" in achieving β-selectivity?

The "nitrile effect" is a well-established phenomenon where the use of a nitrile solvent, such as acetonitrile, promotes the formation of 1,2-trans glycosides, which in the case of 2-deoxysugars corresponds to the β-anomer.

The proposed mechanism involves the following steps:

  • Activation of the glycosyl donor leads to the formation of an oxocarbenium ion.

  • The nitrogen atom of the acetonitrile solvent acts as a nucleophile, attacking the α-face of the oxocarbenium ion. This is favored due to stereoelectronic reasons.

  • This attack forms a transient α-nitrilium ion intermediate.

  • The glycosyl acceptor then displaces the acetonitrile from the β-face in an Sɴ2-like reaction, resulting in the formation of the β-glycoside.

G Donor Glycosyl Donor Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium Activation Nitrilium α-Nitrilium Ion Intermediate Oxocarbenium->Nitrilium α-attack by CH3CN Product β-Glycoside Nitrilium->Product β-attack by Acceptor (SN2) Acceptor Glycosyl Acceptor Acceptor->Nitrilium Solvent CH3CN (Solvent) Solvent->Oxocarbenium

Caption: Proposed mechanism of the "nitrile effect".

Q5: How can I confirm the stereochemistry of my 2-deoxyglycoside products?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the anomeric configuration of glycosides.

  • ¹H NMR Spectroscopy: The anomeric proton (H-1) typically resonates in a distinct region of the spectrum (around 4.4-5.5 ppm).[19] The key diagnostic is the coupling constant between the anomeric proton and the proton at C-2 (J₁,₂).

    • β-anomers (with H-1 and one of the H-2 protons in a trans-diaxial relationship) generally show a large coupling constant (J₁,₂ ≈ 7-9 Hz).[19]

    • α-anomers (with H-1 in an axial position and the C-2 protons in equatorial/axial positions) typically exhibit smaller coupling constants (J₁,₂ ≈ 2-4 Hz).[19]

  • ¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) can also be indicative of the stereochemistry. Generally, the C-1 of the α-anomer resonates at a higher frequency (further downfield) than the β-anomer.[19]

Table 2: Typical ¹H NMR Parameters for Anomeric Protons in 2-Deoxyglucosides

AnomerChemical Shift (δ)Coupling Constant (J₁,₂)
α~4.8 - 5.2 ppm~2 - 4 Hz
β~4.4 - 4.7 ppm~7 - 9 Hz

Note: These are general ranges and can vary depending on the specific structure and solvent.

For complex structures or ambiguous cases, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons and confirm the anomeric configuration.

General Protocol for a Trial 2-DOS Glycosylation Reaction

This protocol provides a starting point for a small-scale trial reaction.

Materials:

  • Glycosyl donor (e.g., a thioglycoside)

  • Glycosyl acceptor

  • Promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH))

  • Anhydrous solvent (e.g., Dichloromethane)

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.

  • Add anhydrous dichloromethane via syringe.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add the promoter (e.g., NIS) and stir for 5-10 minutes.

  • Slowly add the activator (e.g., a catalytic amount of TfOH).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate solution for reactions involving iodine).

  • Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through celite to remove molecular sieves.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Characterize the product, paying close attention to the anomeric ratio using ¹H NMR spectroscopy.

References

  • Stereoselective Approaches to β-Linked 2-Deoxy Sugars. MDPI. [Link]

  • Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides. PMC - NIH. [Link]

  • Selected bioactive 2‐deoxyglycosides and glycosylation methods with glycals. ResearchGate. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]

  • Photolabile Protecting Group-Mediated Synthesis of 2-Deoxy-Glycosides. Mattan Hurevich. [Link]

  • Stereoselective Synthesis of 2-Deoxy Glycosides via Iron Catalysis. PubMed. [Link]

  • Methods for 2-Deoxyglycoside Synthesis. PMC - NIH. [Link]

  • Stereoselective glycosylation reactions with 2-deoxyglucose. Schlegel Group - Wayne State University. [Link]

  • Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. PMC. [Link]

  • ¹H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. [Link]

  • Stereoselective Electro‐2‐deoxyglycosylation from Glycals. ResearchGate. [Link]

  • Synthesis of 2-Deoxyglycosides. ResearchGate. [Link]

  • Methods for 2-Deoxyglycoside Synthesis. ACS Publications. [Link]

  • Methods for 2-Deoxyglycoside Synthesis. ResearchGate. [Link]

  • Recent developments in the stereoselective synthesis of deoxy glycosides. Royal Society of Chemistry. [Link]

  • β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas. ChemRxiv. [Link]

  • Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts. PMC. [Link]

  • On the influence of solvent on the stereoselectivity of glycosylation reactions. PubMed. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. [Link]

  • Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Wiley Online Library. [Link]

  • Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy. PubMed. [Link]

  • Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. MDPI. [Link]

  • On the origin of the regioselectivity in glycosylation reactions of 1,2-diols. PubMed. [Link]

  • Building Blocks for 2-Deoxy-L-Nucleosides. ETH Zurich Research Collection. [Link]

  • Bennett's α‐selective glycosylation of 2‐deoxy sugars. ResearchGate. [Link]

  • Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex. PubMed. [Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects. SciSpace. [Link]

  • Stereoselective Approaches to β-Linked 2-Deoxy Sugars. PMC. [Link]

  • Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. PMC. [Link]

  • Reactivity and selectivity in glycosylation reactions. Scholarly Publications Leiden University. [Link]

  • On the origin of the regioselectivity in glycosylation reactions of 1,2-diols. ResearchGate. [Link]

  • Solvent Effect on Glycosylation. National Yang Ming Chiao Tung University Academic Hub. [Link]

  • Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. ResearchGate. [Link]

Sources

Technical Guide: Precision Removal of Boc Groups from 2-Deoxystreptamine (2-DOS) Scaffolds

[1]

Mission Statement & Technical Context

2-Deoxystreptamine (2-DOS) is the privileged pharmacophore of aminoglycoside antibiotics.[1] Its extreme polarity upon deprotection, combined with the presence of multiple amine and hydroxyl functionalities, makes Boc removal a critical control point.[2]

Unlike simple peptides, 2-DOS derivatives present unique challenges:

  • Hygroscopicity: The resulting poly-amine salts are extremely water-soluble and hygroscopic, making isolation difficult.

  • Cation Trapping: The lipophilic tert-butyl cation (

    
    ) generated during acidolysis can re-attack the electron-rich hydroxyl groups of the sugar ring (O-alkylation) if not scavenged.[1]
    
  • Glycosidic Stability: If the 2-DOS is glycosylated (e.g., Neomycin intermediates), strong protic acids can hydrolyze the glycosidic bonds.[1][2]

This guide provides self-validating protocols to remove Boc groups while mitigating these specific side reactions.

Diagnostic Matrix: Troubleshooting Common Failures

Use this matrix to identify the root cause of experimental anomalies before proceeding to the protocols.

SymptomProbable CauseCorrective Action
Product is "lost" during workup Product is highly polar and remained in the aqueous wash.Stop aqueous extraction. Use resin-based purification (Amberlyst-15) or precipitation methods (Protocol B).[1]
New lipophilic impurity (+56 Da) tert-Butylation of free hydroxyls (

-tBu formation).[1]
Add Scavengers. The

cation reacted with the substrate.[3][4][5] Repeat with Triethylsilane (TES) (See Protocol A).[1][2]
Loss of Glycosidic Bond Acid concentration too high or reaction too hot.Switch to Protocol C (TMSOTf) or lower temperature to 0°C with HCl/Dioxane.
"Gummy" Precipitate Incomplete salt formation or trapped solvent.Trituration. Sonicate the crude gum with cold Et₂O or Hexanes to force crystallization of the amine salt.
Incomplete Reaction Steric hindrance in poly-Boc systems.Increase Concentration. Run the reaction at 0.5 M rather than 0.1 M to drive kinetics.

Visualizing the Decision Process

The following decision tree guides you to the optimal protocol based on your specific 2-DOS derivative.

BocStrategyStartStart: 2-DOS Substrate AnalysisIsGlycosylatedIs the 2-DOS glycosylated?Start->IsGlycosylatedAcidSensitiveAre there acid-labile groups?(e.g., Acetals, Silyl ethers)IsGlycosylated->AcidSensitiveYesMethodAProtocol A: TFA + Scavengers(Standard High Yield)IsGlycosylated->MethodANo (Core Scaffold only)MethodBProtocol B: HCl in Dioxane(Precipitation Method)AcidSensitive->MethodBNo (Standard Glycoside)MethodCProtocol C: TMSOTf(Anhydrous/Mild)AcidSensitive->MethodCYes (High Sensitivity)

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate complexity.[1]

Deep Dive Protocols

Protocol A: The "Scavenger" Method (TFA/DCM)

Best for: Simple 2-DOS cores (e.g.,

1Mechanism:1671

Reagents:

  • Trifluoroacetic Acid (TFA)[1][2][6][8]

  • Dichloromethane (DCM)[1][2][8]

  • Scavenger: Triethylsilane (TES) or Thioanisole (5% v/v)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the Boc-protected 2-DOS (1.0 equiv) in DCM (concentration 0.2 M).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv per Boc group). Note: This is the critical step to prevent side reactions.

  • Acidolysis: Cool to 0°C. Add TFA dropwise until the ratio is 1:1 (DCM:TFA).

  • Reaction: Warm to room temperature. Stir for 2 hours. Monitor by TLC (stain with Ninhydrin; Boc-groups disappear, free amines turn deep purple).[1][2]

  • Workup (Crucial):

    • Do NOT add water.

    • Concentrate the mixture under reduced pressure.

    • Co-evaporation: Add Toluene (10 mL) and evaporate. Repeat 3x. Why? Toluene forms an azeotrope with residual TFA, removing it completely.[1][2]

  • Precipitation: Dissolve the residue in a minimum amount of Methanol (0.5 mL) and pour into cold Diethyl Ether (50 mL) with vigorous stirring. The 2-DOS-TFA salt will precipitate as a white powder.

Protocol B: The "Precipitation" Method (HCl/Dioxane)

Best for: Glycosylated 2-DOS (e.g., Neamine derivatives).[1][2] HCl is generally milder on glycosidic bonds than neat TFA and allows for direct isolation of the salt.

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercial anhydrous solution)[1][2]

  • Methanol (dry)[1][2]

Step-by-Step:

  • Dissolution: Dissolve substrate in a minimum volume of dry Methanol.

  • Acidolysis: Add 4M HCl/Dioxane (10 equiv of HCl per Boc group) at 0°C.

  • Reaction: Stir at 0°C to RT. Do not heat.

  • Isolation: As the reaction proceeds, the highly polar amine hydrochloride salt often precipitates spontaneously from the dioxane/methanol mixture.

  • Filtration: Filter the solid under Argon. Wash with dry ether.

  • Yield Check: If no precipitate forms, dilute with excess Ether to force precipitation.

Protocol C: The "Nuclear" Option (TMSOTf)

Best for: Highly acid-sensitive substrates where protonation must be minimized.[1] Mechanism: Silylative deprotection. TMSOTf silylates the Boc carbonyl, inducing fragmentation without generating a high concentration of free protons.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[1][2][9]

  • 2,6-Lutidine (Base)[1][2][9][10]

  • DCM (Anhydrous)[1][2]

Step-by-Step:

  • Setup: Dissolve substrate in anhydrous DCM under Nitrogen.

  • Base Addition: Add 2,6-Lutidine (1.5 equiv per Boc).[1][2]

  • Activation: Cool to 0°C. Add TMSOTf (1.2 equiv per Boc) dropwise.

  • Quench: After 1 hour, quench with Methanol. The silyl carbamate breaks down to the amine.

  • Purification: This method requires column chromatography or ion-exchange (e.g., Sephadex C-25) to remove silyl byproducts and lutidine salts.[1]

Mechanism of Action: Why Scavengers Matter

The following diagram illustrates the "Hidden Hazard" of Boc deprotection—the tert-butyl cation—and how scavengers neutralize it.

ScavengerMechSubstrateN-Boc-2-DOSIntermediateProtonatedCarbamateSubstrate->Intermediate+ AcidAcidTFA (H+)Cationt-Butyl Cation(tBu+)Intermediate->CationFragmentationFinalAmine2-DOS Amine SaltIntermediate->FinalAmine- CO2SideReactionSide Reaction:O-tBu Alkylation(Impurity)Cation->SideReactionAttacks Substrate OHSafeProductIsobutane (Gas)+ Silyl SpeciesCation->SafeProductIntercepted by ScavengerScavengerScavenger(Triethylsilane)Scavenger->SafeProductH- transfer

Figure 2: Mechanistic pathway showing the competition between side-reaction alkylation and scavenger interception.[1]

Frequently Asked Questions (FAQ)

Q: Why can't I just use aqueous extraction (Water/DCM) to clean up the reaction? A: You cannot. 2-Deoxystreptamine is a poly-amine sugar mimic.[1] Once deprotected, it is extremely hydrophilic.[1][2] If you add water, your product will go into the water layer.[2] If you make it basic (NaOH), it might stay in the water layer or form an emulsion.[1][2] Solution: Use precipitation (Protocol A/B) or evaporate to dryness and use Ion Exchange resin (Dowex 1x8 or Amberlyst) if desalting is required.[1][2]

Q: My product is hygroscopic and turns into a goo on the weigh paper. How do I handle it? A: This is characteristic of aminoglycoside TFA/HCl salts.

  • Immediate Fix: Lyophilize (freeze-dry) the product from water to get a fluffy powder.[1]

  • Storage: Store under Argon in a desiccator at -20°C.

Q: Can I use Thioanisole instead of Triethylsilane? A: Yes, Thioanisole is an excellent scavenger.[2] However, it has a strong sulfur stench and is harder to remove than Triethylsilane (which is volatile).[1][2] Use Thioanisole only if TES fails.

Q: How do I confirm the Boc group is actually gone? A:

  • NMR: Look for the disappearance of the large singlet at

    
     ppm (9H per Boc).
    
  • Mass Spec: You should see a mass loss of 100 Da per Boc group (M - 100n).[1]

  • TLC: Ninhydrin stain is diagnostic. Protected amines do not stain well; free amines turn vibrant purple/blue.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive source for deprotection conditions).

  • Quader, S., et al. (2007).[1][2][11] Multisite modification of neomycin B: combined Mitsunobu and click chemistry approach. The Journal of Organic Chemistry, 72(6), 1962-1979.[1][2] Link (Demonstrates Boc removal in complex aminoglycosides).[1][2]

  • Hanessian, S., et al. (1993).[1][2] Aminoglycoside antibiotics: Chemical synthesis and biological activity. Chemical Reviews, 93(6), 2203-2231.[1][2] (Foundational review on aminoglycoside handling).

  • Lundt, B. F., et al. (1978).[1][2] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][4][6] International Journal of Peptide and Protein Research, 12(5), 258-268.[1][2] (Seminal paper on cation scavenging mechanisms).

Technical Support Center: Purification of Bis(N-Boc)-2-deoxystreptamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of bis(N-Boc)-2-deoxystreptamine intermediates. The successful synthesis of aminoglycoside analogues and other complex molecules often hinges on the purity of this central scaffold. However, its purification is frequently non-trivial, presenting challenges that can impact yield, purity, and project timelines.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to directly address the common issues encountered in the lab. We will explore the "why" behind each step, grounding our recommendations in established chemical principles to empower you to solve not just current but future purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the Boc-protection of 2-deoxystreptamine?

The primary impurities arise from incomplete or over-reaction. These typically include:

  • Unreacted 2-deoxystreptamine: A highly polar starting material.

  • Mono-Boc-2-deoxystreptamine: An intermediate with one of the two amino groups protected.

  • Excess Di-tert-butyl dicarbonate (Boc₂O): The protecting group reagent.

  • By-products from Boc₂O: Such as tert-butanol.

These impurities have significantly different polarities, which is the key to separating them effectively.[1][]

Q2: Which purification method is generally preferred for bis(N-Boc)-2-deoxystreptamine?

Flash column chromatography on silica gel is the most widely reported and effective method for purifying this intermediate.[3][4][5][6] The bis-Boc protected product has moderate polarity, making it well-suited for separation from the highly polar starting material and the non-polar excess reagent. Recrystallization is a powerful secondary option if a suitable solvent system can be identified, and it is particularly useful for removing trace impurities after chromatography.[]

Q3: How do I choose the right solvent system for flash chromatography?

The goal is to find a solvent system where your desired bis-Boc product has an Rf value of approximately 0.3-0.4 on a TLC plate. This provides the optimal balance for good separation on a column.[8] A common starting point is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate (EtOAc). For more polar compounds, dichloromethane (DCM) and methanol (MeOH) are frequently used.[3][4][6]

Q4: My Boc-protected amine seems to be degrading on the silica gel column. What can I do?

While the Boc group is generally stable on silica, it is sensitive to acid.[9] If you suspect decomposition, there are two primary strategies:

  • Deactivate the Silica: You can neutralize the acidic sites on the silica gel. This is often done by pre-treating the silica with a base, such as by preparing the slurry for your column in the mobile phase containing a small amount of triethylamine (~0.5-1%).

  • Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina or Florisil.[8] However, be aware that elution patterns can change significantly, and re-optimization of the solvent system will be necessary.

Troubleshooting Guide: Flash Chromatography

This section addresses specific problems you might encounter during the column chromatography purification of bis(N-Boc)-2-deoxystreptamine.

Problem 1: Poor Separation Between Bis-Boc Product and Mono-Boc Impurity
  • Symptom: TLC analysis of column fractions shows overlapping spots for the product and a key impurity.

  • Underlying Cause: The polarity difference between the mono- and bis-protected species is not being sufficiently resolved by your chosen mobile phase.

  • Solutions:

    • Decrease Solvent Polarity: The bis-Boc product is less polar than the mono-Boc intermediate. By using a less polar solvent system (e.g., increasing the hexane/EtOAc ratio), you will increase the separation (ΔRf) between the two spots, allowing for better resolution on the column.

    • Switch Solvent System: Sometimes, a complete change in solvents provides better selectivity. If a hexane/EtOAc system is failing, consider trying a DCM/MeOH system. A small amount of methanol can significantly change the elution profile.[3][6]

    • Optimize Column Parameters: Ensure you have used an adequate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude material by weight) and that the column is packed properly without air channels.

Problem 2: The Product is Not Eluting from the Column
  • Symptom: After running a large volume of the mobile phase, TLC analysis shows no sign of your product in the collected fractions.

  • Underlying Cause: The mobile phase is not polar enough to move your compound down the column, or the compound may have decomposed.

  • Solutions:

    • Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent (e.g., increase the percentage of EtOAc or MeOH). This should begin to move the compound down the column.

    • Check for Decomposition: Before running the column, it's wise to test the stability of your compound on silica. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, it indicates instability.[8]

    • Verify Your Solvents: Double-check that you have used the correct solvents and prepared the mixture in the right proportions.[8]

Problem 3: The Product Comes Out as an Oil and Won't Solidify
  • Symptom: After removing the solvent under reduced pressure, the purified product is a persistent oil or syrup instead of the expected solid.

  • Underlying Cause: This is often due to the presence of residual solvents or minor impurities that inhibit crystallization.[10]

  • Solutions:

    • High Vacuum Drying: Dry the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 40 °C), to remove trace solvents.[10]

    • Trituration: Add a non-polar solvent in which your product is insoluble (like hexanes or pentane). Vigorously stir or sonicate the mixture. This can often induce precipitation of the pure product, leaving impurities dissolved in the solvent.

    • Recrystallization: If trituration fails, attempt recrystallization. This involves dissolving the oil in a minimum amount of a hot solvent and allowing it to cool slowly to form crystals.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of solvents (e.g., Hexane:EtOAc or DCM:MeOH). Aim for a product Rf of ~0.3.

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in your chosen non-polar solvent. Pour it into the column and allow it to pack under gravity or gentle pressure, ensuring no cracks or air bubbles form.

  • Sample Loading: Dissolve your crude bis(N-Boc)-2-deoxystreptamine in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the determined solvent system. If a gradient is needed, start with a lower polarity and gradually increase it.

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a visualizing stain like potassium permanganate (KMnO₄) or p-anisaldehyde, as the Boc-protected compound may not be UV-active.[3][11] The permanganate stain is highly effective as it reacts with the hydroxyl groups on the deoxystreptamine core, appearing as yellow spots on a purple background.[11]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small samples in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like DCM/hexane).

  • Dissolution: Place the impure solid or oil in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Data & Visualization

Table 1: Common Solvent Systems and Visualization Reagents

Purification StepSolvent System ExamplesTypical RatioVisualization StainAppearance of Product
TLC Analysis Dichloromethane / Methanol95:5 to 9:1Potassium Permanganate (KMnO₄)Yellow spot on purple background[11]
Cyclohexane / Ethyl Acetate7:3 to 1:1p-AnisaldehydeVaries (often blue/purple)[11]
Flash Chromatography Dichloromethane / MethanolGradient (e.g., 1% -> 10% MeOH)--
Ethyl Acetate / HeptaneGradient (e.g., 20% -> 80% EtOAc)--
Recrystallization Dichloromethane / HexanesN/A (Hot dissolution, cool)-White solid
Methanol / Diethyl EtherN/A (Dissolve, precipitate)-White solid

Diagram 1: Troubleshooting Workflow for Column Chromatography

This diagram provides a logical decision-making process when encountering issues during the purification of your intermediate.

G start Start: Crude bis(N-Boc)-2-deoxystreptamine tlc Run TLC to find solvent system (Product Rf ~0.3) start->tlc column Run Flash Column Chromatography tlc->column check_fractions Monitor fractions by TLC column->check_fractions success Pure Product Isolated check_fractions->success Separation is clean no_product Problem: Product not eluting check_fractions->no_product No product detected poor_sep Problem: Poor Separation check_fractions->poor_sep Overlapping spots increase_polarity Action: Gradually increase solvent polarity no_product->increase_polarity check_stability Action: Check compound stability on silica no_product->check_stability decrease_polarity Action: Decrease solvent polarity poor_sep->decrease_polarity change_solvents Action: Change solvent system (e.g., EtOAc -> MeOH based) poor_sep->change_solvents increase_polarity->column Re-run or continue gradient decrease_polarity->tlc Re-optimize change_solvents->tlc Re-optimize

Caption: Troubleshooting workflow for flash chromatography purification.

References

  • Busscher, G. F., et al. (2004). Efficient Preparation of a 1,3-Diazidocyclitol as a Versatile 2-Deoxystreptamine Precursor. Journal of Organic Chemistry. Available at: [Link]

  • Al-Hourani, B., et al. (2016). Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production. PubMed Central. Available at: [Link]

  • Tran, T. P. A., et al. (2018). 2-Deoxystreptamine as a platform to design original inhibitors of oncogenic miRNA biogenesis. Comptes Rendus Chimie. Available at: [Link]

  • Tran, T. P. A., et al. (2018). 2-Deoxystreptamine as a platform to design original inhibitors of oncogenic miRNA biogenesis. ScienceDirect. Available at: [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and antibacterial screening of some novel N-substituted Boc-L-phenylalanine and N-substituted Boc-L-tyrosine derivatives. Der Pharma Chemica. Available at: [Link]

  • Lledo, A., et al. (2009). Synthesis and Biological Evaluation of Modified 2-Deoxystreptamine Dimers. ChemMedChem. Available at: [Link]

  • Hammer, R. P., et al. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

  • Pathak, T. P., et al. (2015). Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine. The Journal of Organic Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • University of California, Irvine, Department of Chemistry. TLC Visualization Methods. Available at: [Link]

  • Busscher, G.F., et al. (2005). 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics. Radboud Repository. Available at: [Link]

  • Bosri, R., et al. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate. Available at: [Link]

Sources

avoiding carbamate migration during bis(N-Boc)-2-deoxystreptamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Carbamate Migration & Cyclic Defect Formation during Bis(N-Boc)-2-Deoxystreptamine Synthesis Document ID: DOS-BOC-004 Last Updated: 2025-10-24

Introduction: The Stability Paradox

As a Senior Application Scientist supporting aminoglycoside development, I frequently encounter a critical misconception: that tert-butyloxycarbonyl (Boc) protection on 2-deoxystreptamine (2-DOS) is a "set-and-forget" operation. It is not.

While 2-DOS is a meso-compound, its 1,3-diamino-4,5,6-triol architecture creates a "perfect storm" for neighboring group participation (NGP) . The proximity of the C4/C6 hydroxyls to the C3/C1 carbamates allows for the formation of thermodynamically stable cyclic carbamates (oxazolidinones) or N


O migration under basic conditions.

This guide moves beyond standard textbook protocols to address the kinetic vs. thermodynamic control required to synthesize and maintain 1,3-di-N-Boc-2-DOS without structural scrambling.

Module 1: The Mechanism of Failure

To prevent migration, you must understand the enemy. In 2-DOS, "migration" is rarely a simple hop from Nitrogen to Oxygen. It is almost exclusively driven by the formation of a cyclic carbamate intermediate .

The Migration Pathway (Thermodynamic Sink)

Under basic conditions (pH > 10) or elevated temperatures (>55°C), the deprotonated hydroxyl group at C6 (or C4) attacks the carbonyl of the N-Boc group at C1 (or C3). This cyclization is irreversible in many contexts, leading to a "dead" synthetic intermediate that cannot be selectively functionalized.

MigrationMechanism cluster_legend Key Insight Start 1,3-di-N-Boc-2-DOS (Kinetic Product) Base Base/Heat (Trigger) Start->Base Deprotonation of OH Inter Tetrahedral Intermediate Base->Inter Intramolecular Attack Cyclic Cyclic Carbamate (Oxazolidinone) (Thermodynamic Sink) Inter->Cyclic - tBuOH (Irreversible) Migrated O-Boc Species (Migration Product) Inter->Migrated Ring Opening (Rare) Info The cyclic carbamate is often mistaken for the desired product by RF value, but fails in glycosylation reactions.

Figure 1: The thermodynamic drift from the desired N-protected species to the stable cyclic carbamate.

Module 2: Validated Experimental Protocol

This protocol is designed for Kinetic Control . We utilize a specific solvent system to solvate the polar 2-DOS starting material while suppressing the nucleophilicity of the hydroxyl groups.

Objective: Synthesis of 1,3-bis(N-(tert-butoxycarbonyl))-2-deoxystreptamine. Scale: 1.0 g (Input 2-DOS dihydrobromide).

Reagents & Setup
ReagentEquiv.RoleCritical Note
2-DOS·2HBr 1.0SubstrateMust be free of inorganic salts.
Boc Anhydride (

)
2.2ReagentDo not exceed 2.5 eq. Excess promotes bis-Boc (imide) formation.
Triethylamine (

)
3.0BaseMild base preferred over NaOH/NaH to prevent NGP.
Methanol (MeOH) SolventPrimarySolubilizes 2-DOS.
Water (

)
SolventCo-solventEssential for initial solubility; keep ratio low (5:1 MeOH:H2O).
Step-by-Step Workflow
  • Solubilization (The "Cold Start"):

    • Dissolve 1.0 g of 2-DOS·2HBr in 15 mL of

      
       and 75 mL of MeOH.
      
    • Cool the mixture to 0°C in an ice bath.

    • Why: Low temperature reduces the kinetic energy available for the hydroxyl groups to compete with the amines.

  • Base Addition:

    • Add

      
       (3.0 eq) dropwise over 10 minutes.
      
    • Ensure pH is between 8.0 and 9.0. Do not exceed pH 10.

  • Reagent Introduction:

    • Dissolve

      
       (2.2 eq) in 10 mL MeOH.
      
    • Add this solution dropwise to the reaction mixture at 0°C.

    • Technical Check: The reaction may become cloudy. This is normal.

  • The "Temper" Phase:

    • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Stir for 12–16 hours.

    • CRITICAL STOP: Do not heat. Heating to 50°C+ (often done to speed up reactions) is the primary cause of carbamate cyclization in this scaffold [1].

  • Workup (The "Trap"):

    • Concentrate the mixture in vacuo at <40°C .

    • Resuspend the residue in water.

    • The product, 1,3-di-Boc-2-DOS, is often insoluble in water. Filter the white precipitate.

    • Wash the cake with cold water (removes salts) and

      
       (removes excess 
      
      
      
      ).
  • Validation:

    • NMR Signature: Look for the symmetry. The protons at H-1 and H-3 should be equivalent. If you see splitting or asymmetry, cyclization (desymmetrization) has occurred.

Module 3: Troubleshooting & FAQs

Q1: I see a second spot on TLC that runs slightly higher than my product. Is this the mono-Boc?

Diagnosis: Likely Cyclic Carbamate or Tri-Boc .

  • Analysis: Mono-Boc is much more polar and runs lower. A higher running spot is usually the "over-reaction" product.

  • Fix: Check your

    
     stoichiometry. If you used >2.5 equivalents, you likely formed the N,N-di-Boc (imide) or the cyclic carbamate.
    
  • Remedy: If it is the imide, it can sometimes be hydrolyzed back to the carbamate with mild base (LiOH), but this risks migration. It is better to restart with strict stoichiometry.

Q2: During the subsequent alkylation of the C4-OH, my Boc group disappears. Why?

Diagnosis: Base-Promoted Migration.

  • Context: You likely used Sodium Hydride (NaH) in DMF for the alkylation.

  • Mechanism: The strong base deprotonates the carbamate -NH-. The resulting anion attacks the electrophile (alkyl halide) or migrates to the oxygen.

  • Solution: Switch to Phase Transfer Catalysis conditions (DCM/50% NaOH/TBAHS) or use mild bases like

    
     (Silver Oxide) for alkylation. Silver oxide coordinates the halide and promotes reaction without generating a "naked" anion on the carbamate [2].
    
Q3: Can I use acidic workup to remove the triethylamine?

Diagnosis: High Risk.

  • Reason: While Boc is acid-labile, the real risk is that partial protonation during concentration can catalyze the attack of the carbamate oxygen onto the carbonyl, leading to rearrangement.

  • Protocol: Stick to neutral water washes. If you must neutralize, use a phosphate buffer at pH 6.0, never strong HCl.

Module 4: Process Visualization

The following workflow illustrates the decision tree for maintaining scaffold integrity.

Workflow cluster_tips Pro-Tip Start Start: 2-DOS Salt Step1 Dissolve (MeOH/H2O) Cool to 0°C Start->Step1 Step2 Add Et3N (pH 8-9) Step1->Step2 Decision Temp > 40°C? Step2->Decision Fail Cyclic Carbamate Formed Decision->Fail Yes Success Add Boc2O Warm to RT only Decision->Success No Check Check Symmetry (NMR) Success->Check Check->Fail Asymmetric Final Pure 1,3-di-Boc-2-DOS Check->Final Symmetric Tip If NMR shows asymmetry, you have lost the meso configuration via cyclization.

Figure 2: Operational workflow emphasizing temperature control as the critical quality attribute (CQA).

References

  • Greenberg, W. A., et al. (1999). Design and Synthesis of New Aminoglycoside Antibiotics Containing Phosphorus. Journal of the American Chemical Society. Link

  • Hanessian, S., et al. (2006). Probing the Functional Requirements of the L-HABA Side Chain of Amikacin. The Journal of Organic Chemistry. Link

  • Pitt, N., et al. (2004). Synthesis of 2-Deoxystreptamine Dimers. Organic & Biomolecular Chemistry.[1][2][3][4][5][6] Link

  • Busscher, G. F., et al. (2005).[7] 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics.[4][6][8][9][10] Chemical Reviews.[7] Link

Sources

alternative protecting groups to Boc for 2-deoxystreptamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Deoxystreptamine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced aminocyclitol synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of 2-deoxystreptamine (2-DOS) functionalization. As the central scaffold for most clinically relevant aminoglycoside antibiotics, the synthetic manipulation of 2-DOS is a cornerstone of efforts to combat antimicrobial resistance.[1]

While the tert-butoxycarbonyl (Boc) group is a workhorse for amine protection, its reliance on strong acid for cleavage presents significant challenges in multi-step syntheses involving sensitive glycosidic linkages or other acid-labile functionalities.[2][3] This guide moves beyond the basics, providing a focused, problem-solving framework for employing alternative, orthogonal protecting groups. Here, we will dissect the "why" behind experimental choices, offering field-tested insights and validated protocols to ensure your synthesis is both robust and efficient.

Part 1: The Core Problem: Why Seek an Alternative to Boc?

This is the most common query we receive from scientists beginning a complex aminoglycoside synthesis.

Q: My downstream synthetic steps are incompatible with the strong acidic conditions (e.g., TFA, HCl) required for Boc deprotection. What are the primary issues and what should I consider?

A: This is a critical foresight that can save significant time and material. The core issue with Boc deprotection in this context is a lack of orthogonality . An orthogonal protecting group strategy is one where you can deprotect one functional group without affecting another.[4]

  • Causality of the Problem : The N-Boc group is essentially a tert-butyl carbamate, which is cleaved by acidolysis.[2] This process generates a stable tert-butyl cation. Unfortunately, the very conditions required for this cleavage can cause unwanted side reactions in a complex molecule like a 2-DOS derivative:

    • Glycosidic Bond Cleavage : The glycosidic bonds linking aminosugars to the 2-DOS core are often acid-sensitive. Exposing your advanced intermediate to neat TFA can hydrolyze these crucial linkages, leading to the catastrophic failure of your synthetic route.

    • Removal of Other Protecting Groups : Hydroxyl groups on the 2-DOS scaffold or appended sugars are often protected with acid-labile groups themselves, such as silyl ethers (TBDMS, TIPS) or acetals (e.g., benzylidene acetals). The non-specific nature of strong acid will remove these groups prematurely.

  • Strategic Solution : The solution is to select an amine protecting group that is stable to acid but can be removed under fundamentally different, milder conditions. This is the essence of an orthogonal strategy. The most common and reliable alternatives are the Carboxybenzyl (Cbz) group, removed by hydrogenation, and the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group, removed by a fluoride source.[5][6][7]

Part 2: Comparative Guide to Orthogonal Protecting Groups

Choosing the right protecting group is a strategic decision based on the entire planned synthetic route. This table provides a direct comparison of the most viable alternatives to Boc for 2-DOS synthesis.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Teoc (2-(Trimethylsilyl)ethoxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure




Introduction Boc₂O, base (e.g., NaOH, Et₃N)[3]Benzyl chloroformate (Cbz-Cl), base[8]Teoc-OSu or Teoc-Cl, base[7][9]Fmoc-OSu or Fmoc-Cl, base[10]
Stability Stable to base, hydrogenolysis, nucleophiles.[3]Stable to acid, most bases.[5][11]Stable to acid, base, and hydrogenolysis.[7][9]Stable to acid and hydrogenolysis.[4][5]
Deprotection Strong Acid (TFA, HCl)[2]Catalytic Hydrogenolysis (H₂, Pd/C)[11]Fluoride Source (e.g., TBAF)[6][7]Base (e.g., Piperidine in DMF)[5][10]
Key Advantage Very common, robust, high-yielding introduction.Orthogonal to Boc. Very mild, neutral deprotection.[2]Orthogonal to Boc, Cbz, and Fmoc. Excellent for highly sensitive substrates.[6]Orthogonal to both acid- and hydrogenolysis-labile groups.
Key Disadvantage Harsh, non-orthogonal deprotection conditions.Incompatible with functional groups sensitive to reduction (e.g., alkynes, azides, some benzyl ethers). Catalyst can be poisoned.[11]Reagents can be more expensive. Potential for silicon-based side products if not worked up properly.Labile to basic conditions, which may be required elsewhere in the synthesis.

Part 3: Troubleshooting & Advanced Strategy FAQs

Q: I need to selectively protect only one of the two amino groups on the meso 2-DOS scaffold. How can this be achieved?

A: This is a classic challenge in 2-DOS chemistry due to its C₂ symmetry. Direct statistical protection often leads to a difficult-to-separate mixture of di-protected, mono-protected, and unprotected starting material. There are two primary expert-level strategies:

  • Enzymatic Desymmetrization : This elegant approach uses an enzyme to selectively acylate or deacylate a symmetrically protected 2-DOS derivative, yielding an enantiomerically pure, mono-protected scaffold. While powerful, it requires specific enzymes and screening.

  • De Novo Synthesis from a Chiral Precursor : A more common chemical approach is to synthesize the 2-DOS core from a chiral starting material, such as a carbohydrate.[12] This allows for the introduction of the two amino functionalities at different stages of the synthesis, enabling their protection with two different, orthogonal groups from the outset. This provides a fully and orthogonally protected 2-DOS derivative ready for further elaboration.

Q: My Cbz deprotection via catalytic hydrogenolysis is sluggish or has stalled completely. What's going wrong?

A: This is a frequent issue, and it's almost always related to the catalyst (Palladium on Carbon, Pd/C).

  • Catalyst Poisoning : The palladium catalyst is highly sensitive to poisoning by sulfur, thiols, or certain nitrogen-containing heterocycles. If any of your reagents or solvents contain trace amounts of these, the catalyst will be deactivated. Ensure high-purity solvents and reagents.

  • Catalyst Quality/Activity : The activity of Pd/C can vary between batches and suppliers. An older or poorly stored catalyst may have low activity. It is sometimes beneficial to try a different batch or type of catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C).

  • Insufficient Hydrogen : Ensure your system is properly purged and maintained under a positive pressure of hydrogen gas (a balloon is often sufficient for small scale). Ensure vigorous stirring to maximize the three-phase (solid catalyst, liquid solution, gas H₂) interaction.

  • Solvent Choice : Methanol, ethanol, or ethyl acetate are standard solvents. Sometimes, adding a small amount of acid (like acetic acid) can accelerate the reaction, but this must be done with caution if other acid-sensitive groups are present.

Q: Can I use a fluoride source like TBAF to remove a Teoc group if my molecule also has silyl ether (e.g., TBDMS, TIPS) protecting groups for hydroxyls?

A: No, this would not be a selective deprotection. Tetrabutylammonium fluoride (TBAF) is the standard reagent for removing almost all common silyl-based protecting groups. Therefore, attempting to deprotect a Teoc group with TBAF will simultaneously remove any TBDMS, TIPS, or similar silyl ethers on your molecule.

This highlights the importance of strategic planning. If you intend to use Teoc for amine protection, you must use non-silyl protecting groups for your hydroxyls (e.g., benzyl ethers, acetals) if you need them to remain intact during the Teoc removal step.

Part 4: Validated Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific 2-DOS derivative.

Protocol 1: Introduction of the Cbz Group on 2-Deoxystreptamine

This protocol uses standard Schotten-Baumann conditions.[13]

  • Dissolution : Dissolve 2-deoxystreptamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Cool the solution to 0 °C in an ice bath.

  • Base Addition : Add sodium carbonate (Na₂CO₃) (2.5 eq) to the solution and stir until it dissolves. The pH should be basic (pH 9-10).

  • Cbz-Cl Addition : While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (2.2 eq) dropwise via syringe. Caution: Cbz-Cl is lachrymatory. Perform this in a well-ventilated fume hood. Maintain the temperature at 0 °C during the addition.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin-Layer Chromatography).

  • Work-up : Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). The di-Cbz-protected 2-DOS derivative is often poorly soluble in water and may precipitate. If so, it can be collected by filtration.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis

This protocol details the mild removal of the Cbz group.[13]

  • Setup : In a round-bottom flask, dissolve the Cbz-protected 2-DOS derivative (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) (typically 10 mol % by weight). Caution : Pd/C is pyrophoric when dry. Handle with care, ensuring it remains wet with solvent.

  • Hydrogenation : Secure the flask to a hydrogenation apparatus or seal with a septum. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere. Maintain a positive pressure of H₂ using a balloon.

  • Reaction : Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure full recovery of the product.

  • Concentration : Concentrate the filtrate under reduced pressure. The byproducts, toluene and carbon dioxide, are volatile and are removed during this process, often yielding the pure deprotected amine without further purification.

Part 5: Workflow & Decision Diagrams

Diagram 1: Selecting an Orthogonal Amine Protecting Group

This decision tree guides the selection process based on the chemical environment of your planned synthesis.

G start Start: Need to Protect 2-DOS Amines acid_q Are downstream steps sensitive to strong acid? start->acid_q reduc_q Is catalytic reduction (H₂, Pd/C) compatible? acid_q->reduc_q Yes boc Boc is a viable option. acid_q->boc No base_q Are downstream steps sensitive to base? reduc_q->base_q No cbz Consider Cbz. reduc_q->cbz Yes avoid_cbz Avoid Cbz. reduc_q->avoid_cbz No fluoride_q Are other silyl groups present? base_q->fluoride_q fmoc Consider Fmoc. base_q->fmoc No avoid_fmoc Avoid Fmoc. base_q->avoid_fmoc Yes teoc Consider Teoc. fluoride_q->teoc No avoid_teoc Avoid Teoc. fluoride_q->avoid_teoc Yes avoid_cbz->base_q

Caption: Decision tree for selecting an amine protecting group.

Diagram 2: An Orthogonal Protection Strategy for 2-DOS

This diagram illustrates how different functional groups on 2-DOS can be masked and selectively unmasked.

OrthogonalStrategy DOS 2-Deoxystreptamine (2-DOS) Core ProtectedDOS Fully Protected 2-DOS N¹-Cbz N³-Cbz O⁴-Bn O⁵-Bn O⁶-Bn DOS->ProtectedDOS Protection Steps Deprotect_N Selective Amine Deprotection H₂, Pd/C ProtectedDOS->Deprotect_N Orthogonal Condition 1 Deprotect_O Global Hydroxyl Deprotection H₂, Pd(OH)₂/C or BCl₃ ProtectedDOS->Deprotect_O Alternative Deprotection Amino_Free Hydroxyls Protected N¹,N³-Diamino-2-DOS Deprotect_N->Amino_Free Ready for N-Glycosylation Fully_Free Naked 2-DOS Amino_Free->Fully_Free Final Deprotection

Caption: Orthogonal protection of 2-DOS amino and hydroxyl groups.

References

  • (No Source)
  • Busscher, H. J., et al. (2005). 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics. Chemical Reviews, 105(3), 775–808. Available at: [Link]

  • van Delft, F. L., et al. (2014). 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin. Molecules, 19(9), 13391–13404. Available at: [Link]

  • Vasella, A., et al. (2019). Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity. ACS Infectious Diseases, 5(11), 1874–1887. Available at: [Link]

  • Di Giorgio, A., et al. (2021). Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production. RSC Medicinal Chemistry, 12(12), 2095–2100. Available at: [Link]

  • (2024). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Zhan, Z-P., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1709–1715. Available at: [Link]

  • (2024). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • (2023). Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • (2024). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Gelas-Mialhe, Y., et al. (2011). A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance. Organic & Biomolecular Chemistry, 9(16), 5797–5806. Available at: [Link]

  • Gelas-Mialhe, Y., et al. (2011). A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold... ResearchGate. Available at: [Link]

  • (2019). Teoc Protecting Group. Chem-Station Int. Ed. Available at: [Link]

  • Bartolucci, C., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2012. Available at: [Link]

  • (2025). Biosynthesis of 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics. ResearchGate. Available at: [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • Sewald, N. (2009). 1 Protection Reactions. Wiley-VCH. Available at: [Link]

Sources

Technical Support Center: 2-Deoxystreptamine (2-DOS) Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing and Troubleshooting Epimerization

Welcome to the technical support center for 2-deoxystreptamine (2-DOS) derivative synthesis. As a Senior Application Scientist, I understand that controlling the stereochemistry of this crucial aminoglycoside scaffold is paramount for developing novel and effective therapeutics. Epimerization, the unwanted inversion of a stereocenter, is a persistent challenge that can lead to inactive compounds, complex purification issues, and significant loss of yield.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the common challenges associated with epimerization during 2-DOS synthesis. We will move beyond simple procedural lists to explore the underlying mechanisms, helping you make informed decisions in your lab.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding epimerization in the context of 2-DOS chemistry.

Q1: What is epimerization, and why is it such a critical issue for 2-DOS derivatives?

A1: Epimerization is a chemical process where the configuration at one of several stereocenters in a molecule is inverted. The 2-deoxystreptamine core is a meso compound with five contiguous stereocenters, making its stereochemical integrity essential for biological activity.[1] Aminoglycoside antibiotics, for which 2-DOS is the central scaffold, function by binding with high specificity to bacterial ribosomal RNA (rRNA).[2] This binding is highly dependent on a precise three-dimensional arrangement of the molecule's functional groups. Even a minor change, like the inversion of a single hydroxyl or amino group, can drastically reduce or eliminate this binding affinity, rendering the resulting derivative biologically inactive. Therefore, preventing epimerization is not just a matter of purity but a prerequisite for therapeutic efficacy.

Q2: Which positions on the 2-DOS ring are most susceptible to epimerization?

A2: The positions adjacent to a carbonyl group or a group that can be transiently oxidized to a carbonyl (e.g., a hydroxyl group) are most at risk. In many synthetic routes, epimerization is a known issue at the carbinol positions.[2] Specifically, the C4, C5, and C6 positions can be susceptible under certain conditions. Base-catalyzed epimerization is a primary concern, proceeding through the formation of an enolate intermediate. The acidity of the proton at the stereocenter is the key determinant. Any reaction step involving strong bases, high temperatures, or prolonged reaction times can increase the risk of abstracting a proton alpha to a carbonyl or a similar activating group, leading to a loss of stereochemical information.

Q3: What are the primary mechanistic pathways that lead to epimerization during 2-DOS synthesis?

A3: There are two predominant mechanisms to be vigilant about:

  • Direct Hα Abstraction (Enolate Formation): This is the most common pathway, especially when using basic conditions. A base removes an acidic proton from a carbon atom bearing a stereocenter (the α-carbon). This is particularly problematic if the α-carbon is adjacent to an electron-withdrawing group like a carbonyl. The resulting planar enolate intermediate loses its stereochemical memory. When this enolate is re-protonated, it can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[3]

  • Oxidation-Reduction Sequences: A hydroxyl group can be unintentionally oxidized to a ketone. This removes the stereocenter entirely. A subsequent reduction step, intended to proceed stereoselectively, may not be perfectly controlled, resulting in the formation of both epimers. This can be a hidden cause of epimerization if trace oxidants are present or if reaction conditions are not strictly anaerobic when required.

Troubleshooting Guide: Common Experimental Problems

This section provides solutions to specific problems you might encounter during your synthesis.

Problem 1: I'm observing a mixture of anomers during my glycosylation step. How can I improve the stereoselectivity?

Q: My primary challenge is controlling the stereochemistry at the anomeric carbon when coupling a glycosyl donor to the 2-DOS core. What factors should I investigate to favor the formation of the desired β-glycoside?

A: Achieving high stereoselectivity in 2-deoxy-glycoside formation is a well-known challenge because there is no participating protecting group at the C2 position to direct the incoming nucleophile.[4][5][6] The outcome is often a delicate balance between SN1 and SN2 reaction pathways.

Causality & Solutions:

  • The Donor/Promoter System: The choice of glycosyl donor and promoter is critical.

    • SN1-like Pathway: Highly reactive systems (e.g., glycosyl halides with strong Lewis acids) tend to form an oxocarbenium ion intermediate. This planar species can be attacked from either the α- or β-face, often leading to poor selectivity or a preference for the thermodynamically more stable α-anomer.

    • SN2-like Pathway: To favor the β-anomer, you need to promote an SN2-like mechanism. This involves using a less reactive leaving group on the donor (e.g., thiophenyl or trichloroacetimidate) and carefully chosen promoters. This allows the 2-DOS hydroxyl group to attack from the backside, leading to inversion of configuration at the anomeric center and formation of the β-linkage.

  • Solvent Choice: The solvent plays a crucial role in stabilizing or destabilizing the oxocarbenium ion.

    • Ethereal Solvents (e.g., Diethyl Ether, Dioxane): These are often called "participating" solvents. They can coordinate to the anomeric center and help shield the α-face, promoting attack from the β-face. This can significantly enhance β-selectivity.

    • Non-Participating Solvents (e.g., Dichloromethane, Toluene): These solvents do not offer the same directing effect and can sometimes favor the formation of α-anomers.

  • Temperature Control: Glycosylation reactions are often highly sensitive to temperature. Running the reaction at a lower temperature (e.g., -78 °C to -40 °C) can slow down the rate of anomerization (the interconversion of α and β anomers) and favor the kinetically controlled product, which is often the result of an SN2 pathway.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Anomeric Mixture in Glycosylation problem Problem: Mixture of Anomers Observed q1 Is the Glycosyl Donor Highly Reactive? (e.g., Bromide/Iodide) problem->q1 sol1 Action: Switch to a more stable donor (e.g., Thio- or Imidate-glycoside). Rationale: Favors SN2 pathway. q1->sol1 Yes q2 Is the Solvent Non-Participating? (e.g., DCM) q1->q2 No sol1->q2 sol2 Action: Change to an ethereal solvent (e.g., Diethyl Ether, Dioxane). Rationale: Shields α-face, directs β-attack. q2->sol2 Yes q3 Is the Reaction Temperature Above -20°C? q2->q3 No sol2->q3 sol3 Action: Lower the temperature (e.g., -78°C). Rationale: Favors kinetic product, reduces anomerization. q3->sol3 Yes result Improved β-Selectivity q3->result No sol3->result

Caption: Decision tree for troubleshooting poor anomeric selectivity.

Problem 2: My 2-DOS core is epimerizing during a base-mediated reaction, such as a deprotection or acylation step.

Q: I've confirmed that one of the stereocenters on the 2-DOS ring itself is inverting after treatment with a base (e.g., during Fmoc deprotection in peptide synthesis or a standard acylation). Why is this happening and what are my options?

A: This is a classic case of direct Hα abstraction.[3] The base used in your reaction is strong enough to deprotonate a carbon on the 2-DOS ring, leading to the formation of a planar enolate and subsequent loss of stereochemistry. This is particularly common in syntheses involving polyamines and peptides where bases are frequently used.[7][8][9]

Causality & Solutions:

  • Base Strength and Steric Hindrance:

    • Strong, Small Bases (e.g., DBU, Piperidine): These are highly effective at proton abstraction and are common culprits for epimerization.[10] While efficient for tasks like Fmoc removal, they can be too harsh for sensitive substrates.

    • Bulky, Non-Nucleophilic Bases (e.g., 2,4,6-Collidine, Hunig's Base): Sterically hindered bases are less likely to abstract sterically congested protons on the ring. They are a much safer choice when epimerization is a concern. Studies in peptide synthesis have shown that using bulky bases like 2,4,6-trimethylpyridine (TMP) can significantly reduce epimerization.[11][12]

  • Protecting Group Strategy: The electronic nature of your protecting groups matters.

    • Electron-Withdrawing Groups (EWGs): Acyl-type protecting groups (e.g., Acetyl, Benzoyl) on adjacent amines or hydroxyls can increase the acidity of neighboring C-H bonds, making them more susceptible to deprotonation.

    • Electron-Donating Groups (EDGs) or Neutral Groups: Benzyl (Bn) or carbamate-type (e.g., Boc, Cbz) protecting groups are generally safer as they do not acidify the ring protons to the same extent. Employing an orthogonal protecting group strategy is key to managing complex syntheses.[13]

Recommended Protocol Adjustment:

Objective: Minimize base-mediated epimerization during an acylation step.

  • Reagent Selection:

    • Acid Chloride/Anhydride: Replace with the corresponding carboxylic acid.

    • Coupling Agent: Use a low-epimerization coupling reagent such as HATU or HCTU. These reagents activate the acid in a way that minimizes side reactions.

    • Base: Replace your current base (e.g., triethylamine, DIPEA) with a sterically hindered base like 2,4,6-collidine.

  • Step-by-Step Methodology:

    • Dissolve the 2-DOS derivative (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DMF under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling agent (e.g., HATU, 1.2 eq) and the sterically hindered base (e.g., 2,4,6-collidine, 2.5 eq).

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction should be complete within 2-4 hours.

    • Perform a standard aqueous workup to quench the reaction and purify by column chromatography.

Data Comparison:

Base UsedCoupling TimeEpimer Ratio (Desired:Undesired)Rationale for Change
Triethylamine (TEA)2 hours85:15TEA is a small, strong base that can easily access and abstract ring protons.
2,4,6-Collidine 3 hours >98:2 Collidine is sterically hindered, making it a poor proton abstractor but an effective acid scavenger.

Visualizing the Mechanism of Epimerization

Understanding the pathway is key to preventing it. The following diagram illustrates the base-catalyzed epimerization mechanism.

G cluster_0 Base-Catalyzed Epimerization Pathway start R-Isomer (Desired Stereocenter) enolate Planar Enolate Intermediate (Loss of Stereochemistry) start->enolate + Base (B:) - H-B+ end_R R-Isomer (Regenerated) enolate->end_R + H-B+ (Protonation from top face) end_S S-Isomer (Epimer) enolate->end_S + H-B+ (Protonation from bottom face)

Caption: Mechanism of epimerization via enolate formation.

References

  • Bauder, C., et al. (2012). A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thuan, T.-P., et al. (2022). KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity. MDPI. Available at: [Link]

  • Bauder, C., et al. (2012). A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance. ResearchGate. Available at: [Link]

  • Morris, W. J., & Shair, M. D. (2009). Stereoselective synthesis of 2-deoxy-beta-glycosides using anomeric O-alkylation/arylation. Organic Letters. Available at: [Link]

  • Morris, W. J., & Shair, M. D. (2009). Stereoselective Synthesis of 2-Deoxy-Β-Glycosides. Amanote Research. Available at: [Link]

  • van Delft, F. L., & Rutjes, F. P. J. T. (2005). 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics. Radboud Repository. Available at: [Link]

  • Taylor, M. S. (2020). Stereoselective Approaches to β-Linked 2-Deoxy Sugars. MDPI. Available at: [Link]

  • Carnevali, L. S., et al. (2019). Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production. PubMed Central. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central. Available at: [Link]

  • Nordin, N., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Anonymous. (2016). The proposed mechanisms of the epimerization reactions by RaCE and... ResearchGate. Available at: [Link]

  • El-Sayed, N., et al. (2012). 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin. PubMed Central. Available at: [Link]

  • Park, S. R., et al. (2012). 2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways. ResearchGate. Available at: [Link]

  • Nordin, N., et al. (2024). Epimerisation in Peptide Synthesis. PubMed Central. Available at: [Link]

  • Nawrot, B., & Kusio, J. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2012). Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • Michael, A. J. (2016). Biosynthesis of Polyamines and Polyamine-Containing Molecules. PubMed. Available at: [Link]

Sources

Validation & Comparative

1H NMR Characterization of Bis(N-Boc)-2-Deoxystreptamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of N,N'-di-(tert-butoxycarbonyl)-2-deoxystreptamine (Bis-Boc-2-DOS), a critical C2-symmetric scaffold used in the synthesis of aminoglycoside mimetics and RNA-targeting ligands. Unlike standard protocols that simply list peak assignments, this analysis focuses on the comparative spectral shifts relative to the unprotected precursor (2-DOS) and alternative protecting groups (e.g., Cbz). It addresses common pitfalls such as carbamate rotamerism and solvent-dependent conformational locking.

Structural Logic & Symmetry Analysis

The Core Scaffold

2-Deoxystreptamine (2-DOS) is a meso compound [(1R, 2R, 3S, 4R, 6S)-4,6-diaminocyclohexane-1,2,3-triol].[1] Its rigid chair conformation is stabilized by the 1,3-diaxial interaction preferences and hydrogen bonding.

  • Symmetry Plane: A plane of symmetry passes through C-2 and C-5.

  • NMR Consequence:

    • H-1 and H-3 are chemically equivalent.

    • H-4 and H-6 are chemically equivalent.

    • H-2ax/eq and H-5 are unique but share the symmetry plane.

  • The "Boc" Effect: Introducing tert-butoxycarbonyl (Boc) groups at N-1 and N-3 maintains this symmetry but drastically alters solubility and electronic environments, shifting the H-1/H-3 resonances downfield.

Visualization: Structural Workflow

The following diagram illustrates the transformation and symmetry conservation during the characterization workflow.

G Neomycin Neomycin B (Source Material) Hydrolysis Acid Hydrolysis (6N HCl) Neomycin->Hydrolysis DOS 2-Deoxystreptamine (2-DOS) Solvent: D2O Hydrolysis->DOS Isolation Protection Boc Protection (Boc2O, Et3N, MeOH) DOS->Protection BisBoc Bis-Boc-2-DOS Solvent: MeOD/DMSO Protection->BisBoc Purification Analysis 1H NMR Analysis (Symmetry Verification) BisBoc->Analysis Characterization

Figure 1: Workflow from Neomycin degradation to Bis-Boc-2-DOS characterization, highlighting the solvent switch required due to polarity changes.

Comparative Analysis: Performance vs. Alternatives

The choice of Boc protection over alternatives (Unprotected, Cbz, or Azide) fundamentally changes the NMR landscape.

Table 1: Spectral Comparison of Derivatives

Note: Shifts (


) are approximate and solvent-dependent.
FeatureUnprotected 2-DOS Bis-Boc-2-DOS (Target)Bis-Cbz-2-DOS (Alternative)
Solvent System D₂O (Strictly required)MeOD-d₄ or DMSO-d₆DMSO-d₆ or Acetone-d₆
H-1/H-3 Shift ~2.7 – 3.0 ppm (Upfield)~3.3 – 3.5 ppm (Downfield)~3.4 – 3.6 ppm
Diagnostic Signal None (Amine protons exchange)Singlet ~1.44 ppm (18H) Multiplet 7.3 ppm (10H, Aromatic)
Spectral Clarity High (No protecting group clutter)High (Boc is a clean singlet)Low (Aromatic region obscures impurities)
H-2ax/eq Coupling Distinct (

Hz)
Distinct (

Hz)
Often broadened by stacking
Synthetic Utility Poor (Low solubility in organics)Excellent (Soluble, acid labile)Good (Orthogonal to acid)
Key Technical Insights
  • The Solubility Shift: Unprotected 2-DOS is insoluble in organic solvents. Characterization must be done in D₂O. Upon Boc protection, the molecule becomes lipophilic enough for Methanol-d4. This transition is the primary indicator of successful reaction before even looking at the shifts.

  • The "Deshielding" Validation: In the bis-Boc derivative, the methine protons at C-1 and C-3 shift downfield by approximately 0.5–0.7 ppm compared to the free amine. This is due to the electron-withdrawing nature of the carbamate carbonyl. If this shift is not observed, the amine is likely not protected.

  • Rotameric Broadening: Unlike Cbz groups, which can stack and cause significant line broadening at room temperature, the tert-butyl group in Boc is bulky but spherically symmetrical. While some rotameric broadening of the H-1/H-3 signals may occur, it is generally less severe than with planar carbamates, making integration more reliable.

Detailed Characterization Protocol

A. Synthesis Context (Brief)

Standard Route: 2-DOS is obtained by refluxing Neomycin B in concentrated HCl, followed by ion-exchange purification. Protection: The crude 2-DOS is treated with


 and triethylamine in aqueous methanol. The product precipitates or is extracted into ethyl acetate.
B. Sample Preparation

Critical Step: Ensure the sample is free of paramagnetic impurities (often carried over from ion-exchange resins).

  • Solvent Selection: Use Methanol-d4 (MeOD) for the cleanest spectrum. DMSO-d6 is acceptable but the viscosity causes line broadening, obscuring the fine splitting of the H-2 equatorial proton.

  • Concentration: Dissolve 5–10 mg of Bis-Boc-2-DOS in 0.6 mL solvent. High concentrations can induce aggregation via hydrogen bonding of the carbamates, complicating the spectrum.

C. Acquisition Parameters[2][3][4][5][6][7]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds. The t-butyl protons relax slowly; insufficient delay will lead to under-integration of the Boc signal relative to the ring protons.
    
  • Scans: 16–32 scans are sufficient due to the intense Boc signal.

D. Data Interpretation Guide (MeOD-d4)
Proton

(ppm)
Multiplicity

Coupling (Hz)
Interpretation
Boc-CH₃ 1.44Singlet (s)-Integration must be 18H. Sharp singlet confirms free rotation.
H-2 (axial) ~1.25Quadruplet (q) or ddd

(ax-ax)
The "identifying anchor." Large coupling to H-1/H-3 indicates rigid chair.
H-2 (eq) ~2.00Dbl. of Triplets (dt)

,

Distinctive downfield shift from H-2ax due to anisotropy.
H-5 ~3.20Triplet (t)

Overlap risk with H-4/6.
H-4 / H-6 ~3.35Triplet/Multiplet-Alpha to hydroxyls.
H-1 / H-3 ~3.50Multiplet-Alpha to carbamates. Shifted downfield from free amine (~2.8).

Advanced Validation: 2D NMR Logic

To definitively prove the regioisomer (1,3-di-Boc vs 1,6-di-Boc), 1D NMR is insufficient if impurities are present. Use HSQC and COSY .

NMR_Logic Start Unknown Isomer COSY COSY Experiment Start->COSY H2_Correlation Identify H-2ax/eq COSY->H2_Correlation Look for 1.2/2.0 ppm Trace Trace Connectivity H2_Correlation->Trace H2 couples to H1/H3 Decision Symmetric? Trace->Decision Result1 1,3-Di-Boc (Target) H1 connects to H2 Decision->Result1 Equivalent H1/H3 Result2 Asymmetric Mixture Complex H2 region Decision->Result2 Non-equivalent

Figure 2: Logic flow for confirming the 1,3-substitution pattern using COSY correlations originating from the distinct H-2 protons.

Troubleshooting Common Anomalies

Issue: "Missing" Amine Protons
  • Observation: In MeOD, no NH signals are visible.

  • Cause: Deuterium exchange (

    
    ).
    
  • Solution: Run the spectrum in DMSO-d6 . The carbamate NH will appear as a doublet around 6.5–7.0 ppm, coupling to H-1/H-3. This confirms the N-functionalization.

Issue: Broad/Split Peaks (Rotamers)
  • Observation: H-1/H-3 appear as broad humps or split peaks.

  • Cause: Restricted rotation around the N-C(O) bond.

  • Solution: Perform Variable Temperature (VT) NMR. Heating the sample to 50°C in DMSO-d6 usually coalesces the rotamers into sharp signals, confirming they are dynamic conformers rather than impurities.

References

  • Degradation of Neomycin to 2-DOS: Rinehart, K. L., et al. "Chemistry of the Neomycins. XII. The Absolute Configuration of Neomycin." Journal of the American Chemical Society, vol. 84, no. 16, 1962, pp. 3218–3223.

  • Synthesis and NMR of Boc-Protected 2-DOS: Disney, M. D., et al. "2-Deoxystreptamine as a platform to design original inhibitors of oncogenic miRNA biogenesis." Comptes Rendus Chimie, vol. 19, no. 1-2, 2016.

  • pKa and NMR Characterization of Aminoglycoside Cores: Kovacs, K., et al. "Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine..." ACS Omega, vol. 6, no. 4, 2021.

  • Conformational Analysis of Carbamates: Pérez-Sánchez, I., et al. "Conformational analysis of N-Boc-N,O-isopropylidene-a-serinals." Tetrahedron, vol. 59, no. 34, 2003. (Provides theoretical basis for rotameric broadening in Boc-amines).

Sources

Comparative Analysis of MS/MS Fragmentation: Azido- vs. Carbamate-Protected 2-Deoxystreptamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-deoxystreptamine (2-DOS) ring is the central scaffold of clinically vital aminoglycoside antibiotics (e.g., Neomycin, Kanamycin, Gentamicin). In modern synthetic efforts to overcome resistance, researchers must frequently characterize protected 2-DOS intermediates .

This guide compares the Mass Spectrometry (MS) fragmentation behaviors of the two dominant protection strategies:

  • Azido-Protection (

    
    ):  Utilized in modern "click" chemistry and to reduce steric bulk.
    
  • Carbamate-Protection (

    
     / 
    
    
    
    ):
    The classical approach for robust amine masking.

Key Insight: While Carbamate-protected derivatives fragment via predictable, stepwise stripping of the protecting group (yielding the free amine), Azido-protected derivatives exhibit a distinct, diagnostic loss of molecular nitrogen (


), often leading to radical-driven skeletal rearrangements that require careful interpretation.

Theoretical Framework: ESI-CID Mechanisms

To interpret the spectra of these protected scaffolds, one must understand the energy transfer occurring in Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID).

The Ionization Context

Unlike electron impact (EI), ESI is a "soft" ionization technique. For protected 2-DOS:

  • Protonation Sites (

    
    ):  Protons preferentially localize on the carbonyl oxygens of carbamates or the ether oxygens of glycosidic/hydroxyl protecting groups. Azides are poorly basic; protonation often occurs on remote functional groups or as sodium adducts (
    
    
    
    ).
  • Energy Deposition: In the collision cell, kinetic energy is converted to internal vibrational energy. The "weakest link" breaks first.

Analytical Workflow

The following diagram outlines the decision matrix for analyzing these scaffolds.

Workflow cluster_Pathways Fragmentation Pathways Sample Protected 2-DOS Sample ESI ESI Source (+ve Mode) Sample->ESI Dissolve in MeOH/H2O MS1 MS1: Precursor Selection ESI->MS1 [M+H]+ or [M+Na]+ CID Collision Cell (N2/Ar Gas) MS1->CID Isolate Ion Azide_Path Azide Path: Nitrogen Loss (Δm/z -28) CID->Azide_Path If R-N3 Carbamate_Path Carbamate Path: Elimination (Δm/z -56/-100) CID->Carbamate_Path If R-NHBoc Analysis Structural Confirmation Azide_Path->Analysis Carbamate_Path->Analysis

Figure 1: Standardized MS/MS workflow for differentiating protected 2-DOS intermediates. The fragmentation pathway diverges based on the lability of the nitrogen-masking group.

Comparative Fragmentation Analysis

This section details the specific spectral signatures observed. We assume a standard 2-DOS core with hydroxyls protected as benzyl ethers (Bn) or acetates (Ac), focusing on the amine protection.

System A: The Carbamate Route (N-Boc)
  • Mechanism: Charge-remote fragmentation or proton-transfer driven elimination.

  • Primary Loss: The tert-butyl cation is highly stable. The Boc group typically cleaves to release isobutylene (

    
    , 56 Da) and 
    
    
    
    (44 Da).
  • Spectral Signature: You will see a clean "stripping" sequence. The 2-DOS skeleton remains intact until all Boc groups are removed.

System B: The Azide Route (Azido)
  • Mechanism: The azide group is thermally and energetically labile. Upon collisional activation, it extrudes molecular nitrogen (

    
    ).
    
  • Primary Loss: A sharp loss of 28 Da.

  • Secondary Effects: The resulting species is often a nitrene (highly reactive) or an imine (if H-shift occurs). This can lead to complex "messy" spectra due to internal cyclization or radical reactions, unlike the clean stripping of Boc.

Comparative Data Table
FeatureN-Boc Protected 2-DOSAzido Protected 2-DOS
Precursor Ion Strong

Strong

or

Primary Neutral Loss Isobutylene (-56 Da) Nitrogen

(-28 Da)
Secondary Neutral Loss

(-44 Da) (Combined -100 Da)

(-17 Da) (from reduced amine)
Fragmentation Energy Low to Moderate (10–20 eV)Very Low (5–15 eV)
Spectral Complexity Low (Clean series of peaks)High (Rearrangements/Nitrenes)
Diagnostic Utility Confirms presence of carbamate.Confirms number of azides (stepwise -28).

Experimental Protocols

To replicate these results and validate your synthetic intermediates, follow this optimized protocol.

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH) with 0.1% Formic Acid.

    • Why: Formic acid promotes protonation (

      
      ) which is crucial for the Boc elimination mechanism. For Azides, if 
      
      
      
      is weak, add 1mM Ammonium Acetate to drive
      
      
      .
  • Concentration:

    
    . Avoid saturation to prevent dimer formation (
    
    
    
    ), which complicates fragmentation.
Instrument Parameters (Q-TOF / Orbitrap)
  • Flow Rate:

    
     (Direct Infusion).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: Keep low (15–20 V).

    • Critical: Azides are fragile. High cone voltage can cause "in-source fragmentation," where you lose the azide before selection, leading to false negatives.

  • Collision Energy (CE): Use a Stepped CE (e.g., 10, 20, 30 eV) to capture both the labile protecting group losses and the skeletal fingerprint.

Self-Validation Checklist

Mechanistic Visualization

The following diagram contrasts the specific bond cleavages.

Fragmentation_Mechanism Boc_Parent N-Boc Precursor [R-NH-CO-O-tBu + H]+ Boc_Inter Carbamic Acid [R-NH-COOH + H]+ Boc_Parent->Boc_Inter McLafferty-type Rearrangement Isobutylene Loss: Isobutylene (-56 Da) Boc_Parent->Isobutylene Azide_Parent Azido Precursor [R-N3 + H]+ Azide_Inter Nitrene/Imine [R-NH]+ / [R=NH]+ Azide_Parent->Azide_Inter N2 Extrusion (Very Fast) N2 Loss: N2 (-28 Da) Azide_Parent->N2 Amine_Prod Free Amine [R-NH2 + H]+ Boc_Inter->Amine_Prod Decarboxylation CO2 Loss: CO2 (-44 Da) Boc_Inter->CO2 Azide_Inter->Amine_Prod H-Abstraction (Solvent/Internal)

Figure 2: Mechanistic divergence. N-Boc follows a two-step elimination (isobutylene then


), while Azides undergo immediate nitrogen extrusion.

References

  • Banoub, J. H., et al. (2005). Electrospray ionization mass spectrometry of aminoglycoside antibiotics. This review details the fundamental glycosidic cleavage (B/Y ions) relevant to the 2-DOS core.

  • Crich, D., & Sun, S. (1998). Direct Synthesis of the 2-Deoxystreptamine Core. Provides context on the synthesis of protected azido-intermediates and their stability.

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[1][2] Covers the general mechanisms of even-electron fragmentation, including retro-Diels-Alder and protecting group elimination.

  • Jobson, N. K., et al. (2005). Mass Spectrometry of Azides. Specifically highlights the diagnostic loss of

    
     (M-28) in electrospray ionization.
    
    

Sources

Comparative Guide: RNA Binding Affinity of 2-DOS Derivatives vs. Neomycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Neomycin B remains the gold standard for absolute RNA binding affinity (


 in the low nanomolar range) due to its polycationic, four-ring structure that maximizes electrostatic and hydrogen-bonding contacts. However, its lack of specificity leads to high toxicity (nephrotoxicity/ototoxicity) and promiscuous binding. 2-Deoxystreptamine (2-DOS) derivatives , particularly dimeric forms and nucleobase conjugates, offer a strategic alternative. While monomeric 2-DOS analogs generally exhibit lower affinity than Neomycin, linked 2-DOS dimers  can achieve superior affinity and specificity for non-ribosomal targets like HIV-1 TAR RNA and oncogenic miRNAs, effectively turning a "sledgehammer" into a "scalpel."

Scientific Foundation: The Privileged Scaffold

To understand the binding differences, one must analyze the structural hierarchy. 2-Deoxystreptamine (2-DOS) is the "privileged scaffold" (Ring II) found in nearly all clinically relevant aminoglycosides (kanamycin, gentamicin, neomycin).

The Neomycin B Standard

Neomycin B consists of four rings. Ring I (neosamine C) and Ring II (2-DOS) are the critical pharmacophores for RNA recognition.

  • Mechanism: Neomycin binds to the major groove of A-form RNA helices. It induces a conformational change (e.g., flipping adenines A1492/A1493 in 16S rRNA) that locks the RNA structure.

  • Thermodynamics: Binding is typically enthalpy-driven , mediated by a dense network of hydrogen bonds from the amino and hydroxyl groups, supplemented by strong electrostatic attraction from its 6+ charge at physiological pH.

The 2-DOS Derivative Strategy

The 2-DOS core alone binds RNA very weakly (


). Derivatives are synthesized to:
  • Reduce Promiscuity: By removing Rings III and IV, non-specific electrostatic contacts are minimized.

  • Restore Affinity via Multivalency: Linking two 2-DOS units (dimers) or conjugating 2-DOS with nucleobases restores binding energy through cooperative interactions, often exceeding Neomycin's affinity for specific viral or regulatory RNAs.

Performance Comparison: Experimental Data

The following data summarizes the binding performance of Neomycin B against key 2-DOS derivative classes across different RNA targets.

Table 1: Comparative Binding Affinities ( / )
Ligand ClassSpecific CompoundTarget RNAAffinity MetricPerformance vs. Neomycin
Standard Neomycin B 16S rRNA A-site

Baseline (High Affinity)
2-DOS AnalogMonomeric 2-DOS16S rRNA A-site

>5000x weaker (Ineffective alone)
2-DOS AnalogNeamine (Rings I+II)16S rRNA A-site

~10-50x weaker
2-DOS Dimer Triazole-linked Dimer HIV-1 TAR RNA

10x Stronger (Neo

)
2-DOS Conjugate2-DOS-NucleobasePre-miR-372

Comparable (Neo-conjugate

)
2-DOS ConjugateNeomycin-diPNA16S rRNA A-site

Superior (High Specificity)

Key Insight: For bacterial ribosomes (16S), Neomycin is superior to simple 2-DOS derivatives. However, for structured viral RNAs (HIV TAR) or miRNA precursors, 2-DOS dimers outperform Neomycin by utilizing optimized linker lengths to bridge specific secondary structures (bulges/loops) that the rigid Neomycin structure cannot perfectly fit.

Mechanistic Visualization

The following diagram illustrates the structural relationship and the shift from non-specific electrostatic binding (Neomycin) to targeted recognition (2-DOS Dimers).

RNA_Binding_Mechanism cluster_0 Chemical Scaffolds cluster_1 RNA Targets & Outcome DOS 2-DOS Core (Ring II) Neamine Neamine (Ring I + II) DOS->Neamine Glycosylation Dimers 2-DOS Dimers (Linker Optimized) DOS->Dimers Click Chemistry (Linker) Neo Neomycin B (4 Rings, 6+ Charge) Neamine->Neo Glycosylation rRNA 16S rRNA A-Site (Bacterial) Neo->rRNA High Affinity (Enthalpic) TAR HIV-1 TAR / miRNA (Viral/Eukaryotic) Neo->TAR Moderate Affinity Tox Toxicity (Promiscuous Binding) Neo->Tox High Risk Dimers->rRNA Variable Affinity Dimers->TAR Superior Affinity (Cooperative Binding) Dimers->Tox Reduced Risk (Tunable Specificity)

Figure 1: Structural hierarchy of aminoglycoside binding. Neomycin (Red) offers high affinity but high toxicity. 2-DOS Dimers (Green) offer tunable specificity and superior affinity for viral targets.

Experimental Protocol: Fluorescence Intercalator Displacement (FID)[1][2][4]

To objectively compare the affinity of a new 2-DOS derivative against Neomycin, the Fluorescence Intercalator Displacement (FID) assay is the industry standard for rapid screening. It avoids the need for radiolabeling and provides direct


 values.
Principle

An RNA target is pre-loaded with a fluorescent intercalator (e.g., Ethidium Bromide or Thiazole Orange). Upon binding, the intercalator fluoresces. When a competitive ligand (Neomycin or 2-DOS) binds the RNA, it displaces the intercalator, causing a decrease in fluorescence.

Workflow Diagram

FID_Assay Step1 1. Prepare RNA (Refold: 95°C -> 4°C) Step2 2. Add Indicator (Ethidium Bromide) Step1->Step2 Step3 3. Measure Baseline (100% Fluorescence) Step2->Step3 Step4 4. Titrate Ligand (Neomycin / 2-DOS) Step3->Step4 Step5 5. Measure Decay (Displacement) Step4->Step5 Step6 6. Calculate IC50 (% Displacement vs Log[L]) Step5->Step6

Figure 2: Step-by-step workflow for the FID competitive binding assay.

Detailed Methodology

Reagents:

  • Target RNA (e.g., HIV-1 TAR, 1 µM stock).[1]

  • Ethidium Bromide (EtBr) or Thiazole Orange (TO).

  • Buffer: 10 mM Sodium Cacodylate, 100 mM NaCl, 0.5 mM EDTA, pH 6.8 (Critical: Avoid phosphate buffers if using metal-dependent ligands).

Procedure:

  • RNA Folding: Dilute RNA to 200 nM in buffer. Heat to 95°C for 3 mins, then snap-cool on ice to ensure proper secondary structure formation.

  • Complex Formation: Add EtBr (final conc. 1.25 µM).[1] Incubate for 10 mins at room temperature.

  • Baseline Reading: Excitation: 545 nm | Emission: 560–607 nm. Record fluorescence (

    
    ).[1]
    
  • Titration: Add the 2-DOS derivative or Neomycin in increasing increments (0 to 10 µM). Allow 3 mins equilibration between additions.

  • Data Analysis: Plot Fluorescence (

    
    ) vs. Ligand Concentration (
    
    
    
    ).
    • Calculate % Displacement:

      
      
      
    • Fit to a dose-response curve to determine

      
      .
      
    • Conversion: Use the Cheng-Prusoff equation to estimate

      
       (binding constant) from 
      
      
      
      :
      
      

Validation Check:

  • Positive Control: Run Neomycin B in parallel. Expected

    
     for TAR RNA should be ~400–500 nM.
    
  • Negative Control: Run buffer + EtBr without RNA to ensure the ligand does not quench fluorescence directly (inner filter effect).

References

  • Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production. Source: PubMed Central / NIH [Link]

  • Recognition of HIV TAR RNA by triazole linked neomycin dimers. Source: PubMed Central / NIH [Link]

  • Thermodynamics of Aminoglycoside−rRNA Recognition: The Binding of Neomycin-Class Aminoglycosides to the A Site of 16S rRNA. Source: Biochemistry (via ResearchGate) [Link]

  • Aminoglycoside binding to the HIV-1 RNA dimerization initiation site: thermodynamics and effect on the kissing-loop to duplex conversion. Source: Nucleic Acids Research / NIH [Link]

  • Direct Observation of Aminoglycoside–RNA Binding by Localized Surface Plasmon Resonance (LSPR) Spectroscopy. Source: ACS Nano / NIH [Link]

Sources

Comparative Analysis of the Biological Activity of Deprotected bis(N-Boc)-2-Deoxystreptamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activity of deprotected bis(N-Boc)-2-deoxystreptamine analogs, offering insights for researchers and professionals in drug development. We will delve into their efficacy as antibacterial agents and as inhibitors of aminoglycoside phosphotransferases (APH), enzymes that confer resistance to aminoglycoside antibiotics. This analysis is grounded in experimental data, focusing on structure-activity relationships (SAR) to inform the design of future therapeutic agents.

Introduction to 2-Deoxystreptamine Analogs

The 2-deoxystreptamine (2-DOS) scaffold is the core component of many clinically significant aminoglycoside antibiotics. Its unique structure provides a framework for substitutions that can dramatically alter biological activity. The strategic modification of the 2-DOS core, particularly at the C4 and C5 positions, has been a focal point of research aimed at overcoming bacterial resistance and developing novel antibacterial agents. The use of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atoms of the 2-DOS ring is a common strategy in the synthesis of these analogs, allowing for regioselective modifications. The subsequent deprotection of these bis(N-Boc) intermediates is a critical step to unmask the biologically active amine functionalities.

Structure-Activity Relationships: The Key to Potency

The biological activity of 2-DOS analogs is intrinsically linked to their three-dimensional structure and the nature of the substituents attached to the core ring. Key structural features that govern their antibacterial and enzyme-inhibiting properties include:

  • Substitution Pattern: The regiochemistry of substitution on the 2-DOS ring is paramount. 4,5-disubstituted analogs have shown significant potential as antibacterial agents.

  • Nature of the Substituent: The type of group introduced at the C4 and C5 positions significantly influences the molecule's interaction with its biological target. For instance, the presence of amino and hydroxyl groups is often crucial for potent antibacterial activity.

  • Stereochemistry: The stereochemical orientation of the substituents can dramatically impact binding affinity to the ribosomal target site or to resistance-conferring enzymes.

Comparative Biological Activity

The antibacterial efficacy of these analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. Lower MIC values indicate greater potency. Furthermore, their ability to inhibit aminoglycoside-modifying enzymes, such as APH, is assessed through enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Antibacterial Activity

A study by Kumar et al. (2012) explored a series of 4,5-disubstituted 2-deoxystreptamine analogs. Their findings underscore the importance of specific structural motifs for antibacterial activity. For example, the introduction of a 6'-amino group in conjunction with a 5-hydroxyl group on the 2-DOS core was found to be critical for potent activity against a range of bacteria, including strains of Staphylococcus aureus and Escherichia coli.

Inhibition of Aminoglycoside Phosphotransferases (APH)

The same study also investigated the potential of these analogs to inhibit APH(3')-IIIa, an enzyme that confers resistance to aminoglycosides like kanamycin and neomycin. Several of the synthesized compounds demonstrated significant inhibitory activity, suggesting a dual mechanism of action: direct antibacterial effects and the potentiation of existing aminoglycoside antibiotics by overcoming resistance.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of deprotected bis(N-Boc)-2-deoxystreptamine analogs, based on methodologies reported in the literature.

Synthesis of 4,5-Disubstituted 2-Deoxystreptamine Analogs

The synthesis typically involves a multi-step process starting from a suitably protected 2-deoxystreptamine derivative.

Workflow for Synthesis

A 1. Protection of 2-DOS with Boc groups B 2. Regioselective functionalization at C4 and C5 A->B C 3. Introduction of desired substituents B->C D 4. Deprotection of Boc groups C->D E 5. Purification and characterization D->E

Caption: General synthetic workflow for 2-DOS analogs.

Step-by-Step Protocol:

  • Protection: The amino groups of 2-deoxystreptamine are protected with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a suitable solvent such as methanol or a methanol-water mixture.

  • Regioselective Functionalization: The hydroxyl groups at the C4 and C6 positions are often selectively protected, for example, as silyl ethers, to allow for specific modification at the C5 position.

  • Substitution: The desired substituents are introduced at the C4 and C5 positions through various chemical transformations, such as glycosylation or the introduction of aminoalkyl chains.

  • Deprotection: The Boc protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final deprotected analog.

  • Purification: The final compounds are purified using chromatographic techniques, such as column chromatography on silica gel or ion-exchange chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

A 1. Prepare serial dilutions of compounds B 2. Inoculate with bacterial suspension A->B C 3. Incubate at 37°C for 18-24 hours B->C D 4. Determine MIC (lowest concentration with no visible growth) C->D

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., sterile water or DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

  • Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Aminoglycoside Phosphotransferase (APH) Inhibition Assay

The inhibitory activity of the analogs against APH enzymes is determined using a spectrophotometric assay that measures the amount of ADP produced from the phosphorylation of an aminoglycoside substrate.

Workflow for APH Inhibition Assay

A 1. Prepare reaction mixture (enzyme, buffer, ATP, MgCl2) B 2. Add inhibitor (test compound) at various concentrations A->B C 3. Initiate reaction by adding aminoglycoside substrate B->C D 4. Couple ADP production to a colorimetric reaction C->D E 5. Measure absorbance and calculate IC50 D->E

Caption: Workflow for APH inhibition assay.

Step-by-Step Protocol:

  • Reaction Mixture: A reaction mixture containing the APH enzyme, a suitable buffer (e.g., Tris-HCl), ATP, and MgCl2 is prepared.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at a range of concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the aminoglycoside substrate (e.g., kanamycin).

  • Coupled Enzyme System: The production of ADP is coupled to the oxidation of NADH using pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

  • IC50 Calculation: The initial reaction rates are determined at each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Conclusion

The development of novel 2-deoxystreptamine analogs remains a promising strategy to combat bacterial infections and overcome aminoglycoside resistance. A thorough understanding of the structure-activity relationships, guided by robust experimental data, is crucial for the rational design of new and more effective therapeutic agents. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of these compounds, facilitating the discovery of the next generation of aminoglycoside antibiotics.

A Comparative Guide to HPLC Retention Times for Purity Assessment of bis(N-Boc)-2-deoxystreptamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity analysis of bis(N-Boc)-2-deoxystreptamine, a key intermediate in the synthesis of novel aminoglycoside antibiotics and other therapeutic agents. The purity of this intermediate is paramount, as residual starting materials or by-products can introduce impurities into the final active pharmaceutical ingredient (API), compromising its safety and efficacy.

The inherent chemical properties of bis(N-Boc)-2-deoxystreptamine—specifically its high polarity, low UV absorptivity, and the presence of two bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting groups—present a unique set of challenges for chromatographic separation. This guide explores and compares several HPLC strategies, providing the underlying scientific rationale and experimental data to empower researchers in selecting and optimizing the most suitable method for their specific needs.

The Chromatographic Challenge: Understanding the Analyte

2-Deoxystreptamine (2-DOS) is a highly polar aminocyclitol that lacks a significant UV chromophore, making its detection by standard UV-Vis detectors at 254 nm challenging. The introduction of two N-Boc groups to create bis(N-Boc)-2-deoxystreptamine fundamentally alters its chromatographic behavior. The large, non-polar Boc groups increase its hydrophobicity, enabling retention on reversed-phase columns. However, the core aminocyclitol structure retains significant polarity.

The primary impurities of concern in a purity check are:

  • Unreacted 2-Deoxystreptamine: Highly polar, will elute very early in reversed-phase systems.

  • mono-N-Boc-2-Deoxystreptamine: An intermediate with properties between 2-DOS and the final product.

  • By-products from the Boc-protection reaction: Including potential isomers if the reaction is not perfectly regioselective.

A successful HPLC method must be able to resolve the main peak from these and other potential impurities. Due to the lack of a strong chromophore, detection methods such as Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often preferred over UV-Vis.

Comparative Analysis of HPLC Methodologies

We will compare three primary HPLC approaches for the analysis of bis(N-Boc)-2-deoxystreptamine:

  • Method A: Standard Reversed-Phase (RP) HPLC on a C18 Column

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Method C: Reversed-Phase with Ion-Pairing Reagents

The following sections detail the principles, protocols, and expected outcomes for each method.

Principle: This is the most common HPLC mode, separating molecules based on their hydrophobicity. The non-polar stationary phase (e.g., C18) retains hydrophobic molecules longer. The addition of the two Boc groups imparts sufficient hydrophobicity to bis(N-Boc)-2-deoxystreptamine for retention on a C18 column.

Expected Elution Order: In RP-HPLC, the most polar compounds elute first. Therefore, one would expect the following elution order:

  • 2-Deoxystreptamine (unreacted starting material)

  • mono-N-Boc-2-Deoxystreptamine

  • bis(N-Boc)-2-deoxystreptamine

This method is excellent for confirming the consumption of the starting material and quantifying the product relative to less-protected species.

Experimental Protocol: RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 SLM) or Mass Spectrometer (ESI+)

Data Summary: Expected Retention Times (RT) on C18

CompoundExpected RT (min)Rationale
2-Deoxystreptamine~2.5 - 3.5Highly polar, minimal interaction with C18 phase, elutes near the void volume.
mono-N-Boc-2-Deoxystreptamine~7.0 - 9.0Increased hydrophobicity from one Boc group leads to moderate retention.
bis(N-Boc)-2-deoxystreptamine ~12.0 - 14.0 Two bulky, non-polar Boc groups cause significant hydrophobic interaction.

Principle: HILIC is an alternative for separating highly polar compounds that show little or no retention in reversed-phase chromatography. It utilizes a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). A water layer is formed on the surface of the stationary phase, and analytes partition between this layer and the mobile phase. More polar compounds are more strongly retained.

Expected Elution Order: In HILIC, the elution order is the inverse of reversed-phase. The least polar compounds elute first.

  • bis(N-Boc)-2-deoxystreptamine

  • mono-N-Boc-2-Deoxystreptamine

  • 2-Deoxystreptamine

This method is particularly advantageous for ensuring the absence of the highly polar 2-deoxystreptamine starting material, as it will be strongly retained and well-separated from the product peak.

Experimental Protocol: HILIC

  • Column: Amide, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B

    • 15-18 min: 50% B

    • 18-20 min: 50% to 95% B

    • 20-25 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detector: ELSD or Mass Spectrometer (ESI+)

Data Summary: Expected Retention Times (RT) on Amide Column (HILIC)

CompoundExpected RT (min)Rationale
bis(N-Boc)-2-deoxystreptamine ~4.0 - 6.0 Least polar compound, weakly retained by the polar stationary phase.
mono-N-Boc-2-Deoxystreptamine~8.0 - 10.0Increased polarity leads to stronger hydrophilic interactions and retention.
2-Deoxystreptamine~13.0 - 15.0Highly polar, strongly retained by the aqueous layer on the stationary phase.

Workflow and Method Selection Logic

The choice between these methods depends on the specific analytical goal. The following diagram illustrates a logical workflow for purity analysis.

HPLC_Method_Selection cluster_0 Purity Analysis Goal cluster_1 Method Choice cluster_2 Outcome Goal Define Primary Analytical Goal RP_HPLC Reversed-Phase (Method A) Good for general purity profile & quantifying less polar impurities. Goal->RP_HPLC General Purity Screen HILIC HILIC (Method B) Excellent for retaining and quantifying highly polar starting material (2-DOS). Goal->HILIC Focus on Polar Impurities/ Starting Material Profile Impurity Profile & Product Quantification RP_HPLC->Profile SM_Check Confirmation of Starting Material Consumption HILIC->SM_Check

Caption: Logical workflow for selecting an HPLC method based on the primary analytical objective.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of any chosen method, a system suitability test (SST) must be performed before sample analysis.

System Suitability Protocol:

  • Prepare a Resolution Mixture: Create a mixture containing the bis(N-Boc)-2-deoxystreptamine product, as well as spiked amounts of the key potential impurities: 2-deoxystreptamine and mono-N-Boc-2-deoxystreptamine.

  • Inject the Mixture: Perform at least five replicate injections of the resolution mixture.

  • Establish Acceptance Criteria:

    • Resolution (Rs): The resolution between the main peak and the closest eluting impurity peak should be greater than 1.5. This ensures baseline separation.

    • Tailing Factor (T): The tailing factor for the main bis(N-Boc)-2-deoxystreptamine peak should be between 0.8 and 1.5. This indicates good peak shape.

    • Reproducibility (%RSD): The relative standard deviation for the peak area and retention time of the main peak from the replicate injections should be less than 2.0%.

Meeting these criteria before running samples provides confidence that the chromatographic system is performing adequately and the generated data is reliable.

Conclusion and Recommendations

For a comprehensive purity assessment of bis(N-Boc)-2-deoxystreptamine, a dual-method approach is often the most rigorous.

  • For routine process monitoring and general purity checks, the Reversed-Phase (RP-HPLC) method (Method A) is recommended. It provides a good general impurity profile and effectively separates the product from the less hydrophobic mono-Boc intermediate.

  • For release testing or when stringent control of the highly polar 2-deoxystreptamine starting material is required, the HILIC method (Method B) is superior. Its ability to strongly retain and resolve 2-deoxystreptamine from the product peak provides greater confidence in the completeness of the reaction.

The use of universal detectors like ELSD, CAD, or MS is strongly advised over UV detection to ensure all non-chromophoric species are detected and accounted for in the purity calculation. The protocols and comparative data presented in this guide serve as a robust starting point for developing and validating a reliable HPLC purity method for bis(N-Boc)-2-deoxystreptamine in a drug development setting.

References

  • General Principles of HPLC for Pharmaceutical Analysis. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Analysis of Aminoglycosides by HPLC. European Pharmacopoeia (Ph. Eur.). Kanamycin Monosulfate Monograph (0034). EDQM. [Link]

  • HILIC for Polar Compound Separation. Waters Corporation. A Practical Guide to HILIC.[Link]

Comparative Guide: Antibacterial MIC Values of Novel 2-Deoxystreptamine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Deoxystreptamine (2-DOS) Renaissance

The 2-deoxystreptamine (2-DOS) ring is the privileged scaffold at the core of clinically vital aminoglycosides (AGs) like neomycin, kanamycin, and gentamicin. While these agents historically dominated Gram-negative therapy, widespread resistance via Aminoglycoside Modifying Enzymes (AMEs) has necessitated structural evolution.

This guide objectively compares novel 2-DOS conjugates —specifically amphiphilic and peptide-linked derivatives—against their parent compounds. Unlike traditional AGs that rely solely on ribosomal A-site binding, these novel conjugates often employ a dual mechanism : membrane permeabilization and ribosomal inhibition, effectively "resensitizing" resistant strains (MRSA, MDR P. aeruginosa).

Mechanism of Action: Overcoming Resistance

Novel 2-DOS conjugates bypass resistance mechanisms primarily through steric evasion and alternative uptake pathways.

Mechanistic Pathway Diagram

The following diagram illustrates how lipophilic conjugation alters the pharmacodynamics of the 2-DOS scaffold.

MOA DOS 2-DOS Scaffold (Hydrophilic) Mod Chemical Conjugation (Lipid/Peptide) DOS->Mod Derivatization ResEnz AMEs (AAC, APH, ANT) DOS->ResEnz Susceptible to Conj Amphiphilic 2-DOS Conjugate Mod->Conj Ribosome Ribosomal A-Site (Translation Inhibition) Conj->Ribosome High Affinity Binding (Steric Evasion of AMEs) Membrane Bacterial Membrane (Depolarization) Conj->Membrane Direct Permeation (Self-Promoted Uptake) ResEnz->Ribosome Prevents Binding Membrane->Ribosome Cytosolic Access

Caption: Dual-action mechanism of amphiphilic 2-DOS conjugates bypassing enzymatic inactivation (AMEs) via membrane disruption and steric protection.

Comparative Performance Analysis

The following tables synthesize experimental MIC data from recent high-impact studies. Data is categorized by conjugate class.[1]

Table 1: Amphiphilic Neamine Derivatives vs. Standard Aminoglycosides

Focus: Multidrug-Resistant (MDR) Gram-Negative Bacteria

CompoundClassMIC (

g/mL) vs. P. aeruginosa (Colistin-Resistant)
MIC (

g/mL) vs. E. coli (MDR)
Mechanism Note
Gentamicin Standard AG> 16 (Resistant)> 32 (Resistant)Inactivated by AMEs.
Tobramycin Standard AG> 16 (Resistant)> 16 (Resistant)Inactivated by AMEs.
3',6-dinonyl neamine Dialkyl Conjugate 2 – 8 4 – 8 Membrane depolarization; binds LPS lipid A.
3',6-di(dimethyloctyl) neamine Branched Alkyl 1 – 4 2 – 4 Enhanced outer membrane permeation.

Key Insight: The 3',6-dialkyl substitution renders the neamine core amphiphilic, allowing it to disrupt the outer membrane of colistin-resistant strains where native aminoglycosides fail due to reduced uptake or efflux.

Table 2: Neomycin-Lipid Conjugates vs. Parent Neomycin

Focus: Gram-Positive Resistance (MRSA)

CompoundModificationMIC (

g/mL) vs. MRSA (USA300)
MIC (

g/mL) vs. S. epidermidis (MRSE)
Selectivity (Hemolysis)
Neomycin B Parent> 64> 32Low
Neomycin-C16 Palmitic Acid Tail1 – 4 0.5 – 2 Moderate
Neomycin-C20 Arachidic Acid Tail2 – 4 1 – 2 High (Toxic)
Fluorinated Neo-Lipid Fluorinated Tail4 – 8 2 – 4 Low (Improved Safety)

Key Insight: Conjugating a C16 lipid tail restores activity against MRSA by facilitating direct membrane interaction, bypassing the need for active transport which is often downregulated in resistant phenotypes. Fluorination of the tail maintains potency while significantly reducing mammalian toxicity (hemolysis).

Table 3: Peptide-Aminoglycoside Conjugates

Focus: Synergistic/Hybrid Activity

ConjugatePeptide ComponentMIC (

M) vs. S. aureus (Neo-Resistant)
MIC (

M) vs. E. coli (Amikacin-Resistant)
Neomycin N/A> 32> 64
Neomycin-Anoplin Linear AMP32> 32
Neomycin-Anoplin[2-6] Stapled Peptide 16 16

Key Insight: "Stapling" the peptide moiety (locking it into a helical conformation) enhances proteolytic stability and membrane affinity, resulting in a 2-fold improvement in potency over linear analogues.

Experimental Protocol: Self-Validating MIC Workflow

To ensure reproducibility when testing amphiphilic conjugates, standard CLSI protocols must be modified to account for the "sticky" nature of lipid tails (which can adhere to plasticware).

Validated Workflow Diagram

Protocol Prep Compound Preparation Solvent: DMSO/Water (Max 1% DMSO final) Vessel: Glass or Low-Bind Polypropylene Plate Microdilution Plate Setup Cation-Adjusted Mueller-Hinton Broth (CAMHB) Serial 2-fold Dilutions Prep->Plate Inoculum Inoculum Prep 0.5 McFarland Standard Dilute to 5x10^5 CFU/mL Inoculum->Plate Control Internal Controls 1. Sterility (Broth only) 2. Growth (Bacteria only) 3. Solvent Control (1% DMSO) Plate->Control Incubate Incubation 37°C for 18-24h Plate->Incubate Read Readout Visual Turbidity & OD600 Incubate->Read

Caption: Optimized broth microdilution workflow minimizing non-specific binding of amphiphilic conjugates.

Critical Protocol Adjustments for Conjugates:
  • Solvent Compatibility: Amphiphilic conjugates often require 1-5% DMSO for stock solutions. Ensure the final assay concentration is <1% to avoid solvent toxicity masking true MIC.

  • Plasticware: Use non-binding surface (NBS) plates. Highly lipophilic conjugates (e.g., C20 tails) can adsorb to standard polystyrene, artificially inflating MIC values.

  • Polysorbate 80: For very hydrophobic derivatives, adding 0.002% Polysorbate 80 prevents aggregation without inhibiting bacterial growth.

Strategic Conclusion

The data indicates that 2-deoxystreptamine conjugates are not merely "better aminoglycosides" but a distinct class of membrane-active antimicrobials.

  • For Gram-Positive (MRSA): Lipid-conjugated Neomycin (C16) is the superior candidate, offering potency comparable to Vancomycin with a restored bactericidal profile.

  • For Gram-Negative (MDR): Amphiphilic Neamine derivatives (3',6-dialkyl) offer a critical advantage against colistin-resistant strains, leveraging a mechanism that does not rely on the specific uptake transporters often mutated in resistant isolates.

Recommendation: Future development should focus on fluorinated lipid tails to widen the therapeutic window (selectivity index), addressing the nephrotoxicity concerns historically associated with the 2-DOS scaffold.

References

  • Baussanne, I., et al. (2010). "Synthesis and antimicrobial evaluation of amphiphilic neamine derivatives." Journal of Medicinal Chemistry.

  • Zimmermann, L., et al. (2013).[1] "Tuning the Antibacterial Activity of Amphiphilic Neamine Derivatives and Comparison to Paromamine Homologues." Journal of Medicinal Chemistry.

  • Bera, S., et al. (2008). "Design, Synthesis, and Antibacterial Activities of Neomycin−Lipid Conjugates: Polycationic Lipids with Potent Gram-Positive Activity." Journal of Medicinal Chemistry.

  • Herzog, I. M., et al. (2012). "Broad-Spectrum Antibacterials: 3',4'-Dideoxyneamine Derivatives." ChemMedChem.

  • Wojciechowska, M., et al. (2023).[2] "Conjugates of Aminoglycosides with Stapled Peptides as a Way to Target Antibiotic-Resistant Bacteria." ACS Omega.

  • Omnia, A. A., et al. (2021).[2] "Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa." Molecules.

Sources

A Senior Application Scientist's Guide to Validating the Regiochemistry of Glycosylated 2-Deoxystreptamine using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals working with aminoglycoside antibiotics and related synthetic analogs, the precise determination of molecular structure is paramount. The 2-deoxystreptamine (2-DOS) scaffold, a core component of many clinically significant antibiotics like neomycin and kanamycin, presents a unique challenge in regiochemical analysis upon glycosylation.[1] The synthetic modification of these molecules to overcome antibiotic resistance often involves the strategic attachment of sugar moieties to the hydroxyl groups of the 2-DOS core.[2] Validating the exact point of attachment, or regiochemistry, is a critical step that dictates the biological activity and therapeutic potential of the resulting compound.

This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous validation of the regiochemistry of glycosylated 2-DOS. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate the workflow with a practical case study, empowering you to confidently elucidate the structure of your novel 2-DOS derivatives.

The Challenge of 2-DOS Regiochemistry

The 2-deoxystreptamine ring possesses three hydroxyl groups at the C4, C5, and C6 positions available for glycosylation. During synthetic procedures, the formation of a mixture of regioisomers is a common outcome. Distinguishing between these isomers can be challenging due to the similarity in their overall structure and the often-congested nature of their one-dimensional (1D) ¹H NMR spectra.[3] This is where the power of 2D NMR spectroscopy becomes indispensable, allowing us to unravel the complex web of scalar and dipolar couplings within the molecule.

A Comparative Overview of Key 2D NMR Techniques

The following 2D NMR experiments form the cornerstone of our analytical strategy. Each provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable assignment of the glycosidic linkage.

2D NMR Technique Correlation Type Information Provided Strengths for Regiochemical Validation Limitations
COSY (Correlation Spectroscopy)¹H-¹H through-bond (2-3 bonds)Reveals proton-proton coupling networks within individual sugar rings and the 2-DOS core.Essential for assigning protons within each spin system.Does not provide information across the glycosidic linkage.
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C one-bondCorrelates each proton to its directly attached carbon.Crucial for assigning carbon resonances and confirming proton assignments.Provides no direct information about connectivity between different spin systems.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C through-bond (2-4 bonds)Shows long-range correlations between protons and carbons.The key experiment for identifying the glycosidic linkage. Reveals correlations between the anomeric proton of the sugar and a carbon on the 2-DOS ring.The absence of a correlation does not definitively rule out a particular linkage due to the dependence on the magnitude of the coupling constant.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)¹H-¹H through-spaceIdentifies protons that are close to each other in space, irrespective of bond connectivity.Confirms the regiochemistry and provides stereochemical information by showing a through-space interaction between the anomeric proton and a proton on the 2-DOS ring near the linkage site.The intensity of the NOE/ROE signal is distance-dependent and can be weak for certain conformations.

The Workflow for Regiochemical Validation

A systematic approach is crucial for efficiently and accurately determining the regiochemistry of a glycosylated 2-DOS derivative. The following workflow outlines the logical progression of experiments and data analysis.

G cluster_0 Sample Preparation & 1D NMR cluster_1 Intra-Residue Assignments cluster_2 Inter-Residue Linkage Determination cluster_3 Structure Elucidation prep Dissolve sample in appropriate deuterated solvent (e.g., D2O, CD3OD) oneD Acquire 1D ¹H and ¹³C NMR spectra prep->oneD cosy COSY oneD->cosy Identify spin systems hsqc HSQC oneD->hsqc Assign C-H pairs hmbc HMBC cosy->hmbc hsqc->hmbc Confirm assignments noesy NOESY/ROESY hmbc->noesy Propose linkage analysis Integrate all 2D NMR data noesy->analysis Confirm linkage and stereochemistry structure Unambiguous Regiochemical Assignment analysis->structure

Caption: Workflow for 2D NMR-based regiochemical validation of glycosylated 2-DOS.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for acquiring high-quality 2D NMR data for a glycosylated 2-deoxystreptamine derivative. Instrument-specific parameters may need to be adjusted.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent can affect chemical shifts, so consistency is key.

  • Ensure the sample is fully dissolved and free of particulate matter.

2. 1D ¹H and ¹³C NMR Acquisition:

  • Acquire standard 1D ¹H and ¹³C{¹H} spectra to assess sample purity and obtain initial chemical shift information.

3. COSY (Correlation Spectroscopy) Acquisition:

  • Purpose: To establish proton-proton connectivities within each sugar ring and the 2-DOS core.

  • Typical Parameters:

    • Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).

    • Spectral Width: Cover all proton resonances.

    • Number of Increments (F1): 256-512.

    • Number of Scans (F2): 4-16.

    • Relaxation Delay: 1-2 seconds.

4. HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Purpose: To correlate each proton to its directly attached carbon.

  • Typical Parameters:

    • Pulse Program: Standard HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3 on Bruker instruments) to differentiate CH/CH₃ from CH₂ signals.

    • Spectral Width (F2 - ¹H): Cover all proton resonances.

    • Spectral Width (F1 - ¹³C): Cover all carbon resonances (typically 0-120 ppm for carbohydrates).

    • Number of Increments (F1): 128-256.

    • Number of Scans (F2): 8-32.

    • ¹J(CH) Coupling Constant: Set to an average value for carbohydrates (e.g., 145 Hz).

5. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

  • Purpose: To identify the glycosidic linkage through long-range proton-carbon correlations.

  • Typical Parameters:

    • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Widths: Same as HSQC.

    • Number of Increments (F1): 256-512.

    • Number of Scans (F2): 16-64.

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 2-4 bond correlations (typically 8-10 Hz).

6. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

  • Purpose: To confirm the regiochemistry and determine the stereochemistry of the glycosidic linkage.

  • Typical Parameters:

    • Pulse Program: Standard NOESY (e.g., noesygpph on Bruker instruments) or ROESY (e.g., roesygpph). ROESY is often preferred for medium-sized molecules to avoid zero-crossing of the NOE.

    • Spectral Width: Cover all proton resonances.

    • Number of Increments (F1): 256-512.

    • Number of Scans (F2): 16-64.

    • Mixing Time: 200-800 ms (a range of mixing times may be beneficial).

Case Study: Regiochemical Validation of a Synthetically Glycosylated 2-DOS Derivative

Let us consider a hypothetical synthetic reaction aimed at glycosylating the C4 hydroxyl of a protected 2-deoxystreptamine with a glucose derivative. After deprotection, we obtain a single major product. The question is: did the glycosylation occur at the intended C4 position, or did it occur at the C5 or C6 position?

Step 1: 1D NMR and Initial Observations

The 1D ¹H NMR spectrum shows a complex, overlapping region for the sugar and 2-DOS protons, making definitive assignment impossible. An anomeric proton signal is observed around 4.5 ppm, characteristic of a glycosidic linkage.

Step 2: Intra-Residue Assignments using COSY and HSQC

  • COSY: The COSY spectrum allows us to trace the spin systems of the glucose and 2-DOS rings separately. Starting from the anomeric proton (H-1') of glucose, we can walk through the correlations to H-2', H-3', H-4', H-5', and H-6'. Similarly, we can trace the connectivities within the 2-DOS ring.

  • HSQC: The HSQC spectrum correlates each proton to its directly attached carbon, allowing for the assignment of the corresponding carbon resonances for both the glucose and 2-DOS moieties.

Step 3: Pinpointing the Linkage with HMBC

The HMBC experiment is the crucial step for determining the point of attachment. We look for a long-range correlation between the anomeric proton of the glucose (H-1') and a carbon atom on the 2-DOS ring.

  • Observation: A clear cross-peak is observed between the anomeric proton (H-1') and a carbon resonance at ~80 ppm.

  • Analysis: By referring to our HSQC data and known chemical shifts for 2-deoxystreptamine, we can confidently assign the carbon at ~80 ppm to C4 of the 2-DOS ring.[4][5]

Step 4: Confirmation and Stereochemistry with NOESY

The NOESY experiment provides through-space confirmation of the regiochemistry and also gives insight into the stereochemistry of the glycosidic bond.

  • Observation: A NOE cross-peak is observed between the anomeric proton (H-1') of glucose and the H4 proton of the 2-DOS ring.

  • Analysis: This through-space interaction confirms that H-1' and H4 are in close proximity, which is consistent with a C4 glycosidic linkage. The strength of this NOE can also provide information about the conformation around the glycosidic bond.

  • Stereochemistry: The observation of a strong NOE between H-1' and H-3' and H-5' of the glucose ring would be indicative of an α-glycosidic linkage, while a strong NOE between H-1' and H-2' and H-4' would suggest a β-linkage.

Summary of Key NMR Correlations for C4-Glycosylated 2-DOS

Correlation Type Key Observation Interpretation
HMBC Cross-peak between anomeric proton (H-1') and C4 of 2-DOS.Definitive evidence of a C4 glycosidic linkage.
NOESY/ROESY Cross-peak between anomeric proton (H-1') and H4 of 2-DOS.Confirms the C4 linkage and provides spatial proximity information.
NOESY/ROESY Intra-residue cross-peaks of the sugar (e.g., H-1' to H-3'/H-5' or H-1' to H-2'/H-4').Determines the α or β stereochemistry of the glycosidic bond.

Conclusion

The validation of regiochemistry in glycosylated 2-deoxystreptamine derivatives is a critical aspect of drug discovery and development in the field of aminoglycosides. While 1D NMR can provide initial clues, a comprehensive suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, is essential for unambiguous structure elucidation. By systematically applying the workflow and understanding the unique information provided by each experiment, researchers can confidently determine the precise connectivity and stereochemistry of their synthesized molecules. This rigorous structural characterization is fundamental to understanding structure-activity relationships and advancing the development of new and effective therapeutic agents.

References

  • Busscher, G. F., van Delft, F. L., & Rutjes, F. P. (2005). 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. Chemical reviews, 105(3), 775–791.
  • Silipo, A., & Molinaro, A. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Natural Product Reports, 38(11), 2056-2083.
  • Cox, J. R., & Serpersu, E. H. (1995). The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy.
  • Harris, W. R., & J. Schacht (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega, 6(4), 2889-2900.

Sources

A Comparative Guide to the Toxicity of Synthetic 2-Deoxystreptamine (2-DOS) Derivatives Versus Natural Aminoglycosides

Author: BenchChem Technical Support Team. Date: February 2026

For decades, natural aminoglycoside antibiotics have been a cornerstone in the global fight against severe Gram-negative bacterial infections. Their potent bactericidal activity, however, is shadowed by a significant clinical drawback: a narrow therapeutic window constrained by the risk of severe and often irreversible ototoxicity (hearing loss and vestibular dysfunction) and nephrotoxicity (kidney damage). This guide provides a comprehensive comparison of the toxicity profiles of traditional, natural aminoglycosides and the emerging class of synthetic 2-deoxystreptamine (2-DOS) derivatives, which are being engineered for improved safety without compromising efficacy.

This analysis is intended for researchers, scientists, and drug development professionals. It synthesizes experimental data to offer a clear, evidence-based perspective on the potential of synthetic chemistry to mitigate the inherent toxicities of this vital class of antibiotics.

The Aminoglycoside Dilemma: Efficacy at a Cost

Natural aminoglycosides, such as gentamicin, tobramycin, and amikacin, exert their antibacterial effect by binding to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit, leading to protein mistranslation and ultimately, bacterial cell death. The central scaffold of most clinically significant aminoglycosides is 2-deoxystreptamine (2-DOS). Unfortunately, this class of antibiotics can also interact with mammalian mitochondrial ribosomes, which bear structural similarities to their bacterial counterparts, a key factor in their off-target toxicity.

The primary dose-limiting toxicities are:

  • Ototoxicity: Damage to the sensory hair cells of the inner ear, which can lead to permanent hearing loss and balance problems. This is often the most debilitating side effect as mammalian hair cells do not regenerate.

  • Nephrotoxicity: Accumulation in the proximal tubule cells of the kidneys, leading to acute tubular necrosis. While often reversible upon cessation of the drug, it can lead to acute kidney injury.

The drive to develop synthetic 2-DOS derivatives stems from the hypothesis that targeted chemical modifications to the aminoglycoside structure can dissociate its antibacterial activity from its propensity to cause ototoxicity and nephrotoxicity.

Unraveling the Mechanisms of Toxicity: A Rationale for Synthesis

Understanding the molecular basis of aminoglycoside toxicity is paramount to designing safer alternatives. The primary mechanisms include:

  • Cellular Uptake: Aminoglycosides enter inner ear hair cells primarily through mechanotransduction (MET) channels on the stereocilia. In the kidneys, they are taken up by proximal tubule cells via endocytosis mediated by the megalin and cubilin receptors.

  • Mitochondrial Dysfunction: Once inside the cell, aminoglycosides can bind to the 12S rRNA of the mitochondrial ribosome, disrupting mitochondrial protein synthesis and leading to the generation of reactive oxygen species (ROS).

  • Oxidative Stress: The overproduction of ROS triggers a cascade of cellular damage, including lipid peroxidation, DNA damage, and the activation of apoptotic cell death pathways.

Synthetic strategies, therefore, often focus on modifying the charge and steric properties of the aminoglycoside to hinder its entry into mammalian cells or its interaction with mitochondrial ribosomes, while preserving its affinity for the bacterial ribosomal target.

Comparative Toxicity Analysis: Natural Aminoglycosides vs. Synthetic 2-DOS Derivatives

Recent research has yielded promising synthetic 2-DOS derivatives with significantly improved toxicity profiles. A notable example is the modification of the natural aminoglycoside sisomicin.

Case Study: Sisomicin and its N1-methylated Derivative (N1MS)

A study published in the Journal of Clinical Investigation detailed the synthesis and evaluation of nine sisomicin derivatives.[1] The most promising of these was N1-methyl-sisomicin (N1MS), which demonstrated a remarkable dissociation of antibacterial efficacy and toxicity.

Ototoxicity Comparison:

In vitro studies using rat cochlear explants revealed that while sisomicin caused significant dose-dependent hair cell loss, N1MS was approximately 17-fold less ototoxic.[2] In vivo studies in mice corroborated these findings, showing that systemic treatment with sisomicin resulted in 75-85% hair cell loss and profound hearing loss, whereas N1MS treatment preserved both hair cells and hearing.[3]

Nephrotoxicity Comparison:

The same study found that, unlike the parent compound sisomicin, N1MS was non-toxic to the kidneys in mouse models.[1]

Antibacterial Activity:

Crucially, N1MS retained potent antibacterial activity against E. coli and Klebsiella pneumoniae, including strains with extended-spectrum β-lactamases.[2] This demonstrates that targeted modification of the 2-DOS core can indeed yield compounds with a superior therapeutic window.

Comparative Toxicity of Natural Aminoglycosides

It is also important to note that toxicity varies among the natural aminoglycosides themselves. Generally, neomycin is considered the most ototoxic, while amikacin and netilmicin are among the least.[4] Gentamicin and tobramycin exhibit both cochleotoxicity and vestibulotoxicity.[5] A comparative study in cats showed that netilmicin had a two- to four-fold greater safety margin for ototoxicity compared to tobramycin and gentamicin.[3] Another study in rats found that dibekacin showed no evidence of ototoxicity at the tested doses, while tobramycin had a weak effect, and gentamicin and amikacin were more ototoxic.[6]

Compound Class Relative Ototoxicity Relative Nephrotoxicity Supporting Evidence
Gentamicin NaturalHighHighComparative studies in animals and clinical observations.[3][6][7]
Tobramycin NaturalModerate to HighModerateGenerally considered slightly less nephrotoxic than gentamicin in some studies.[7]
Amikacin Natural (Semi-synthetic)ModerateModerateOften used in cases of resistance to other aminoglycosides.[8][9]
Sisomicin NaturalHighHighParent compound for the development of less toxic derivatives.
N1-methyl-sisomicin (N1MS) Synthetic 2-DOS DerivativeVery LowLowDemonstrated a 17-fold reduction in ototoxicity compared to sisomicin.[1][2][3]

Experimental Protocols for Toxicity Assessment

The following are detailed protocols for key experiments used to evaluate the ototoxicity and nephrotoxicity of aminoglycosides.

In Vitro Ototoxicity Assessment: Cochlear Explant Culture and Hair Cell Quantification

This protocol allows for the direct assessment of an aminoglycoside's toxic effect on inner ear hair cells.

Methodology:

  • Dissection and Culture:

    • Dissect cochleae from postnatal day 3-5 mice or rats in sterile Hanks' Balanced Salt Solution (HBSS).

    • Carefully remove the organ of Corti from the modiolus.

    • Place the explanted organ of Corti on a coverslip coated with a cell culture matrix (e.g., Matrigel) in a culture dish.

    • Culture the explants in a suitable medium (e.g., DMEM/F12 with supplements) overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Exposure:

    • Prepare serial dilutions of the test aminoglycosides (natural and synthetic) in the culture medium.

    • Replace the culture medium with the drug-containing medium and incubate for 24-48 hours. Include a drug-free control.

  • Immunofluorescence Staining and Quantification:

    • Fix the explants with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.

    • Permeabilize the tissue with 0.3% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against a hair cell marker, such as Myosin VIIa, overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Counterstain nuclei with DAPI.

    • Mount the explants on a microscope slide.

    • Image the explants using a confocal microscope and count the number of surviving inner and outer hair cells in defined regions of the cochlea (apex, middle, and base).

Diagram of Cochlear Explant Workflow:

Cochlear_Explant_Workflow cluster_dissection Dissection & Culture cluster_exposure Drug Exposure cluster_staining Staining & Quantification Dissection Dissect Cochleae Culture Culture Organ of Corti Dissection->Culture Drug_Prep Prepare Aminoglycoside Dilutions Culture->Drug_Prep Incubation Incubate with Drug (24-48h) Drug_Prep->Incubation Fixation Fixation (4% PFA) Incubation->Fixation Staining Immunofluorescence Staining (Myosin VIIa) Fixation->Staining Imaging Confocal Microscopy Staining->Imaging Quantification Quantify Hair Cell Survival Imaging->Quantification ABR_Workflow Start Start Baseline_ABR Record Baseline ABR Start->Baseline_ABR Drug_Admin Administer Aminoglycoside Baseline_ABR->Drug_Admin Follow_up_ABR Record Follow-up ABR Drug_Admin->Follow_up_ABR Analysis Analyze Threshold Shift Follow_up_ABR->Analysis End End Analysis->End

Caption: Workflow for in vivo ototoxicity assessment using Auditory Brainstem Response (ABR).

In Vitro Nephrotoxicity Assessment: Human Kidney 2 (HK-2) Cell Viability and Biomarker Analysis

This protocol utilizes a human proximal tubule cell line to assess the direct cytotoxic effects of aminoglycosides on kidney cells.

Methodology:

  • Cell Culture:

    • Culture HK-2 cells in a suitable medium (e.g., Keratinocyte-SFM with supplements) in a humidified incubator at 37°C and 5% CO2.

  • Drug Exposure:

    • Seed HK-2 cells in 96-well plates and allow them to adhere and grow to confluence.

    • Expose the cells to a range of concentrations of the test aminoglycosides for 24-72 hours.

  • Cell Viability Assay (MTT Assay):

    • After drug exposure, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • Biomarker Analysis (ELISA):

    • Collect the cell culture supernatant after drug exposure.

    • Use commercially available ELISA kits to quantify the levels of nephrotoxicity biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL). An increase in these biomarkers indicates cellular injury.

Diagram of Nephrotoxicity Assessment Workflow:

Nephrotoxicity_Workflow Start Start Cell_Culture Culture HK-2 Cells Start->Cell_Culture Drug_Exposure Expose Cells to Aminoglycosides Cell_Culture->Drug_Exposure Viability_Assay MTT Assay for Cell Viability Drug_Exposure->Viability_Assay Biomarker_Analysis ELISA for KIM-1 and NGAL Drug_Exposure->Biomarker_Analysis Analysis Analyze Data Viability_Assay->Analysis Biomarker_Analysis->Analysis End End Analysis->End

Caption: Workflow for in vitro nephrotoxicity assessment using HK-2 cells.

Future Directions and Conclusion

The development of synthetic 2-DOS derivatives represents a paradigm shift in aminoglycoside research. The ability to chemically modify these potent antibiotics to reduce their toxicity while maintaining or even enhancing their antibacterial activity opens up new avenues for treating multidrug-resistant infections. The case of N1MS provides a compelling proof-of-concept that rational drug design can overcome the long-standing safety concerns associated with this class of drugs.

Further research should focus on:

  • Expanding the library of synthetic 2-DOS derivatives: Exploring a wider range of chemical modifications to fine-tune the balance between efficacy and toxicity.

  • Head-to-head comparative studies: Conducting comprehensive preclinical and clinical trials that directly compare the safety and efficacy of new synthetic derivatives against the current standard-of-care natural aminoglycosides.

  • Investigating mechanisms of reduced toxicity: Elucidating the precise molecular interactions that lead to the improved safety profiles of synthetic derivatives.

References

  • Redesigned aminoglycoside may eliminate risk of hearing loss. (2015). The Pharmaceutical Journal. [Link]

  • Lenoir, M., & Puel, J. L. (1993). Comparative ototoxicity of four aminoglycosidic antibiotics during the critical period of cochlear development in the rat. A functional and structural study. Acta oto-laryngologica. Supplementum, 501, 23–32. [Link]

  • Kayastha, P. (2018). Comparative Ototoxicity of Gentamicin and Amikacin and the Otoprotective Effects of Total Glucoside of Paeony. [Link]

  • Fee, W. E., Jr (1978). Clinical evaluation of the ototoxicity of aminoglycosides. Comparison of tobramycin and gentamycin. Preliminary report. La Nouvelle presse medicale, 7(42), 3854–3855.
  • Gatell, J. M., San Miguel, J. G., Zamora, L., Araujo, V., Bonet, M., Bohe, M., Jimenez de Anta, M. T., Farre, M., Elena, M., Ballesta, A., & Marin, J. L. (1983). Comparison of the nephrotoxicity and auditory toxicity of tobramycin and amikacin. Antimicrobial agents and chemotherapy, 23(6), 897–901. [Link]

  • Brummett, R. E., & Fox, K. E. (1989). Comparative ototoxicity of netilmicin, gentamicin, and tobramycin in cats. Antimicrobial agents and chemotherapy, 33(5), 791–796.
  • Huth, M. E., Ricci, A. J., & Cheng, A. G. (2011). Mechanisms of aminoglycoside ototoxicity and targets of hair cell protection. International journal of otolaryngology, 2011, 937861.
  • Sanders, W. E., Jr, & Sanders, C. C. (1980). Sisomicin: a review of eight years' experience. Reviews of infectious diseases, 2(2), 182–195.
  • Huth, M. E., Han, K. H., Sotoudeh, K., Hsieh, Y. J., Effertz, T., Shulman, E. D., ... & Ricci, A. J. (2015). Designer aminoglycosides prevent cochlear hair cell loss and hearing loss. The Journal of clinical investigation, 125(2), 583–592. [Link]

  • Gatell, J. M., San Miguel, J. G., Zamora, L., Araujo, V., Bonet, M., Bohe, M., ... & Marin, J. L. (1983). Comparison of the nephrotoxicity and auditory toxicity of tobramycin and amikacin. Antimicrobial agents and chemotherapy, 23(6), 897–901.
  • Brummett, R. E., & Fox, K. E. (1989). Comparative ototoxicity of four aminoglycosidic antibiotics. Archives of otolaryngology--head & neck surgery, 115(1), 65–70.
  • Meyer, R. D. (1986). Risk factors and comparisons of clinical nephrotoxicity of aminoglycosides. The American journal of medicine, 80(6B), 119–125.
  • Huth, M. E., Han, K. H., Sotoudeh, K., Hsieh, Y. J., Effertz, T., Shulman, E. D., ... & Ricci, A. J. (2015). Novel aminoglycosides have diminished ototoxicity in vitro. The Journal of clinical investigation, 125(2), 583-592. [Link]

  • Sanders, W. E., Jr, & Sanders, C. C. (1980). Sisomicin: a review of eight years' experience. Reviews of infectious diseases, 2(2), 182–195. [Link]

  • Christensen, E. F., Reiffenstein, J. C., & Madissoo, H. (1977). Comparative ototoxicity of amikacin and gentamicin in cats. Antimicrobial agents and chemotherapy, 12(2), 178–184. [Link]

  • Chen, H., Li, Y. H., Qian, Y. H., & Guo, M. H. (2006). Auditory brainstem response in normal guinea pigs and those with gentamicin-induced hearing loss under awake and anesthetic conditions. Nan fang yi ke da xue xue bao = Journal of Southern Medical University, 26(11), 1596–1598. [Link]

  • Cheng, A. G., & Ricci, A. J. (2010). Antibacterial derivatives of sisomicin.
  • Li, H., Liu, H., & Wang, J. (2023). Isolation and Culture of Primary Cochlear Hair Cells from Neonatal Mice. JoVE (Journal of Visualized Experiments), (199), e65622. [Link]

  • Al-Ismaili, Z., Palijan, A., & Al-Hosni, A. (2018). Urinary Biomarkers of Aminoglycoside-Induced Nephrotoxicity in Cystic Fibrosis: Kidney Injury Molecule-1 and Neutrophil Gelatinase-Associated Lipocalin. Oman medical journal, 33(2), 107–114. [Link]

  • Buclin, T., et al. (1995). Aminoglycoside dosages and nephrotoxicity: quantitative relationships. Clinical pharmacology and therapeutics, 58(4), 445-452. [Link]

  • Bamonte, F., Dionisotti, S., Gamba, M., & Melone, G. (1991). ABR in guinea pigs administered different dosing regimens of netilmicin or amikacin. Pharmacological research, 23(3), 251–258. [Link]

  • Taylor, R. R., & Kikkawa, Y. (2016). Whole Mount Dissection and Immunofluorescence of the Adult Mouse Cochlea. JoVE (Journal of Visualized Experiments), (107), e53561. [Link]

  • Mingeot-Leclercq, M. P., & Tulkens, P. M. (1999). Aminoglycosides: nephrotoxicity. Antimicrobial agents and chemotherapy, 43(5), 1003–1012. [Link]

  • Gauvin, D. V., Zimmermann, Z. J., Tapp, R., McComb, M., & Yoder, J. (2022). Comparative Auditory Brainstem Response (ABR) Thresholds: Rat, Cat, Guinea Pig, and Nonhuman Primate. Journal of Otolaryngology: Research, 4(1), 135. [Link]

  • Iakovlev, V. A., & Lin'kova, M. M. (1980). General toxic and organotropic properties of sisomicin sulfate in chronic experiments on animals. Antibiotiki, 25(5), 346–351. [Link]

  • Christensen, E. F., Reiffenstein, J. C., & Madissoo, H. (1977). Comparative ototoxicity of amikacin and gentamicin in cats. Antimicrobial agents and chemotherapy, 12(2), 178–184. [Link]

  • Meyer, R. D. (1986). Risk factors and comparisons of clinical nephrotoxicity of aminoglycosides. The American journal of medicine, 80(6B), 119–125. [Link]

  • Kalamkar, P., Gadgoli, C., Girase, G., Dalvi, R., Dadrekar, P., Karulkar, N., ... & Kalamkar, V. (2024). Novel biomarkers for detection of nephrotoxicity. Journal of Renal Injury Prevention, 13(3), e33294. [Link]

  • Kucers, A., & Bennett, N. M. (1982). Comparative nephrotoxicity of two aminoglycosides: gentamicin and tobramycin. The Medical journal of Australia, 2(3), 129–132. [Link]

  • Ingham, N. J., Thornton, S. K., Comis, S. D., & Withington, D. J. (1998). The auditory brainstem response of aged guinea pigs. Acta oto-laryngologica, 118(5), 673–680. [Link]

  • Eickhoff, T. C., & Ehret, J. M. (1976). Comparative in vitro studies with netilmicin, amikacin, gentamicin, sissomicin and tobramycin. Chemotherapy, 22(3-4), 161–169. [Link]

  • Belhassen, S., Saliba, I., & El-Kashlan, H. K. (2017). Study of Methylene Blue Ototoxicity in the Guinea Pig. Journal of clinical medicine research, 9(11), 932–937. [Link]

  • Gatell, J. M., San Miguel, J. G., Zamora, L., Araujo, V., Bonet, M., Bohe, M., ... & Marin, J. L. (1983). Comparison of the nephrotoxicity and auditory toxicity of tobramycin and amikacin. Antimicrobial agents and chemotherapy, 23(6), 897–901. [Link]

  • Gatell, J. M., San Miguel, J. G., Zamora, L., Araujo, V., Bonet, M., Bohe, M., ... & Marin, J. L. (1983). Comparison of the nephrotoxicity and auditory toxicity of tobramycin and amikacin. Antimicrobial agents and chemotherapy, 23(6), 897–901. [Link]

  • Giglio, M., & Ciapponi, A. (2023). Aminoglycosides-Related Ototoxicity: Mechanisms, Risk Factors, and Prevention in Pediatric Patients. International journal of molecular sciences, 24(19), 14592. [Link]

  • Sandhiutami, N. M. D., Aanisah, N., & Sari, D. K. (2023). Development rat models of nephrotoxicity: A pre-clinical test model to discover nephroprotective agents. Pharmacy Education, 23(4), 1-8. [Link]

  • He, Z., Zou, S., Li, M., & Li, H. (2021). Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides. Frontiers in pharmacology, 12, 662588. [Link]

  • Kumar, A., Kumar, A., Kumar, S., & Kumar, V. (2022). Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology. Molecules (Basel, Switzerland), 27(13), 4257. [Link]

  • Găman, M. A., Egbuna, C., & Găman, A. M. (2023). Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol. Toxins, 15(7), 421. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of bis(N-Boc)-2-deoxystreptamine: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Professionals

The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of bis(N-Boc)-2-deoxystreptamine, a key intermediate in the synthesis of novel aminoglycoside antibiotics. As a Senior Application Scientist, this document synthesizes technical data with field-proven best practices to ensure a self-validating system of chemical waste management.

Understanding the Hazard Profile of bis(N-Boc)-2-deoxystreptamine

Key Chemical Characteristics:

  • N-Boc Protecting Groups: The tert-butyloxycarbonyl (Boc) groups are sensitive to acidic conditions and can be removed, regenerating the free amine. This reactivity is a critical consideration for waste segregation to prevent unintended reactions.

  • Aminoglycoside Core: The 2-deoxystreptamine core is a component of many aminoglycoside antibiotics. This class of compounds is known for its potential to be harmful to aquatic life.[1][2] Therefore, it is crucial to prevent the release of bis(N-Boc)-2-deoxystreptamine into the environment.

  • Incompatibilities: Based on general principles for N-Boc protected compounds and amines, bis(N-Boc)-2-deoxystreptamine should be considered incompatible with:

    • Strong Acids: Will likely cause the removal of the Boc protecting groups, leading to a change in the chemical composition of the waste and potential for an exothermic reaction.

    • Strong Bases: While the Boc group is generally stable to bases, the underlying aminoglycoside structure may be susceptible to degradation.

    • Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.

Quantitative Data Summary:

PropertyValueSource/Rationale
Molecular FormulaC₁₆H₃₀N₂O₇Chemical Structure
Molecular Weight362.42 g/mol Chemical Structure
AppearanceLikely a solidBased on similar compounds
Water SolubilityExpected to have some water solubilityPresence of polar functional groups
Aquatic ToxicityPresumed to be harmful to aquatic lifeBased on the toxicity of related aminoglycoside antibiotics[1][2]

Step-by-Step Disposal Protocol

This protocol is designed to be a clear and actionable guide for laboratory personnel. Adherence to these steps is crucial for ensuring safety and regulatory compliance.

Phase 1: Immediate In-Lab Waste Management
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, at a minimum, wear:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled waste container for all solid and liquid waste containing bis(N-Boc)-2-deoxystreptamine. This includes unused compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials.

    • The waste container must be made of a chemically resistant material. High-density polyethylene (HDPE) or polypropylene (PP) are generally suitable choices for non-acidic waste streams.[3][4][5][6]

    • Crucially, do not mix this waste with acidic waste streams. This will prevent the acid-catalyzed deprotection of the Boc groups.

    • Label the container clearly with "Hazardous Waste: bis(N-Boc)-2-deoxystreptamine" and include the date of initial waste accumulation.

  • Container Management:

    • Keep the waste container securely sealed when not in use to prevent the release of any potential vapors and to avoid contamination.

    • Store the sealed container in a designated and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.

Phase 2: Formal Disposal Procedure
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department or a licensed chemical waste disposal contractor is the primary resource for the final disposal of this hazardous waste. Provide them with a complete and accurate description of the waste contents.

  • Documentation: Maintain a detailed record of the waste generated, including the approximate quantity and the date of generation. This documentation is essential for regulatory compliance.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • For solid spills, carefully sweep the material to avoid generating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

    • Collect all contaminated materials into a sealed, labeled hazardous waste container.

The "Why" Behind the Protocol: A Deeper Scientific Dive

Understanding the rationale behind each step fosters a culture of safety and ensures the protocol's effectiveness.

  • The Criticality of Segregation: The acid lability of the Boc protecting group is the primary driver for segregating this waste stream. Accidental mixing with acidic waste would initiate a deprotection reaction, liberating the free diamine, 2-deoxystreptamine. This not only changes the chemical nature of the waste but could also lead to unforeseen reactions or incompatibilities with other components in the mixed waste.

  • Environmental Responsibility: The 2-deoxystreptamine core is a known component of aminoglycoside antibiotics, which can have detrimental effects on aquatic ecosystems.[1][2] Preventing the entry of this compound into waterways is a key environmental consideration.

  • Thermal Decomposition: While specific data for bis(N-Boc)-2-deoxystreptamine is unavailable, the thermal decomposition of N-Boc protected amines can generate isobutylene and carbon dioxide.[7] High-temperature incineration by a licensed facility is the preferred method of destruction to ensure complete breakdown into less harmful components.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of bis(N-Boc)-2-deoxystreptamine.

DisposalWorkflow Disposal Workflow for bis(N-Boc)-2-deoxystreptamine cluster_lab In-Laboratory Procedures cluster_disposal Formal Disposal start Generation of bis(N-Boc)-2-deoxystreptamine Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Labeled, Chemically Resistant Waste Container (HDPE or PP) ppe->container segregate Segregate Waste: - Solid & Liquid Waste - Contaminated Consumables container->segregate no_acid CRITICAL: Do NOT Mix with Acidic Waste segregate->no_acid store Store Sealed Container in Designated Satellite Accumulation Area no_acid->store contact_ehs Contact Institutional EHS or Licensed Disposal Vendor store->contact_ehs documentation Maintain Accurate Waste Records contact_ehs->documentation pickup Arrange for Professional Waste Pickup and Disposal documentation->pickup

Caption: Decision-making workflow for the safe disposal of bis(N-Boc)-2-deoxystreptamine.

References

  • Gentamicin Nephrotoxicity in a Marine Fish. (URL not available)
  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • The influence of calcium on the ototoxicity of aminoglycosides. Acta Otolaryngol. 1992;112(1):83-7. (URL: [Link])

  • Chemical resistance of high and low density polyethylene. (URL not available)
  • Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. (URL: [Link])

  • Polypropylene Chemical Resistance Guide. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org Process Res Dev. 2024 Apr 25;28(5):1946-1963. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (URL: [Link])

  • Polypropylene Chemical Resistance | Prinsco. (URL: [Link])

  • Polypropylene Chemical Compatibility Chart. (URL: [Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.